Squalene
Description
Squalene is a triterpene consisting of 2,6,10,15,19,23-hexamethyltetracosane having six double bonds at the 2-, 6-, 10-, 14-, 18- and 22-positions with (all-E)-configuration. It has a role as a human metabolite, a plant metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite.
This compound is originally obtained from shark liver oil. It is a natural 30-carbon isoprenoid compound and intermediate metabolite in the synthesis of cholesterol. It is not susceptible to lipid peroxidation and provides skin protection. It is ubiquitously distributed in human tissues where it is transported in serum generally in association with very low density lipoproteins. This compound is investigated as an adjunctive cancer therapy.
This compound has been reported in Erythrophleum fordii, Amaranthus hybridus, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A natural 30-carbon triterpene.
Properties
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNTYWPHWGJRM-AAJYLUCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026044 | |
| Record name | (E)-Squalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Squalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18123 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Squalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
545 °F at 25 mmHg (NTP, 1992), 421.3 °C | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Squalene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992), 110 °C - closed cup | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Squalene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Squalene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Squalene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil; crystals from ether/methanol (-5 °C) | |
CAS No. |
111-02-4, 7683-64-9, 11051-27-7 | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Squalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Supraene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrosqualene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Squalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWM220FJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Squalene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Squalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-103 °F (NTP, 1992), -4.8 °C, -75 °C | |
| Record name | TRANS-SQUALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Squalene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Squalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Squalene in Shark Liver: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the historical discovery of squalene, a triterpenoid of significant interest in the pharmaceutical and cosmetic industries, with a primary focus on its initial isolation from shark liver oil. We delve into the seminal work of the pioneering scientists who first identified, characterized, and elucidated the biological importance of this unique hydrocarbon. This document details the early experimental methodologies, presents key quantitative data in a structured format, and visualizes the critical pathways and workflows associated with this compound's journey from a curious natural product to a well-understood biomolecule. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the foundational research in this compound chemistry and biology.
Introduction
This compound (C₃₀H₅₀) is a polyunsaturated aliphatic hydrocarbon that plays a crucial role as a biochemical precursor to the entire family of steroids.[1][2] Its discovery and subsequent characterization represent a significant milestone in the field of natural product chemistry. The initial and most abundant source of this compound was found to be the liver of deep-sea sharks, a fact that gave the molecule its name, derived from the shark genus Squalus.[3] This guide will trace the history of its discovery, from early observations to the elucidation of its structure and biosynthetic pathway.
The Initial Discovery and Isolation by Dr. Mitsumaru Tsujimoto
The journey of this compound's discovery began in the early 20th century with the work of Japanese chemist Dr. Mitsumaru Tsujimoto. In 1906, while investigating the composition of "kuroko-zame" (a type of deep-sea shark) liver oil at the Tokyo Industrial Testing Station, he isolated a highly unsaturated hydrocarbon from the unsaponifiable fraction of the oil.[3]
A decade later, in 1916, Tsujimoto successfully isolated this hydrocarbon in a purer form from the liver oil of two species of deep-sea sharks.[3] He named the compound "this compound" and proposed its chemical formula as C₃₀H₅₀.
Experimental Protocol: Isolation of this compound (Tsujimoto, 1916)
Objective: To isolate the highly unsaturated hydrocarbon from the unsaponifiable fraction of shark liver oil.
Materials:
-
Liver oil from deep-sea sharks (e.g., Squalus species)
-
Ethanolic potassium hydroxide solution (for saponification)
-
Ether (for extraction)
-
Vacuum distillation apparatus
Methodology:
-
Saponification: The shark liver oil was first saponified by heating with an ethanolic solution of potassium hydroxide. This process converts the triglycerides (fats) into glycerol and fatty acid salts (soap), leaving the unsaponifiable matter, which includes this compound, unchanged.
-
Extraction: The unsaponifiable fraction was then extracted from the saponified mixture using a solvent in which it is soluble, such as ether. The ether layer, containing the this compound, was then separated from the aqueous layer containing the soap and glycerol.
-
Solvent Removal: The ether was removed from the extract, likely through simple distillation at atmospheric pressure, to yield the crude unsaponifiable matter.
-
Fractional Vacuum Distillation: The crude unsaponifiable matter was then subjected to fractional distillation under reduced pressure (vacuum). This technique allows for the separation of compounds with high boiling points at lower temperatures, thus preventing thermal degradation of the heat-sensitive this compound. By carefully controlling the temperature and pressure, Tsujimoto was able to isolate a fraction that was highly enriched in the C₃₀H₅₀ hydrocarbon, which he named this compound.
Elucidation of the Chemical Structure
Following its discovery, the precise chemical structure of this compound remained to be determined. This task was undertaken by several research groups, with significant contributions from Professor Isidor Morris Heilbron and his colleagues in the United Kingdom. In 1926, Heilbron and his co-workers, through a series of chemical degradation studies, provided substantial evidence for the structure of this compound. Further work by Heilbron and others in 1929 ultimately confirmed its structure as a linear, symmetrical triterpene. In 1931, Professor Paul Karrer of the University of Zurich also contributed to confirming the chemical formula of this compound.
Experimental Protocol: Structural Elucidation of this compound (Heilbron et al., 1926-1929)
Heilbron's approach to determining the structure of this compound involved a combination of classical organic chemistry techniques, including ozonolysis and the characterization of the resulting degradation products.
Objective: To determine the arrangement of carbon atoms and the location of the double bonds in the this compound molecule.
Methodology:
-
Purification of this compound: this compound was purified from the unsaponifiable fraction of shark liver oil, likely through repeated vacuum distillation.
-
Hydrogenation: Complete hydrogenation of this compound yielded a saturated hydrocarbon, squalane (C₃₀H₆₂). The molecular formula of squalane confirmed the acyclic nature of the carbon skeleton.
-
Ozonolysis: this compound was subjected to ozonolysis, a chemical reaction where ozone is used to cleave the double bonds. This process breaks the this compound molecule into smaller, more easily identifiable fragments (aldehydes, ketones, and carboxylic acids).
-
Identification of Degradation Products: The fragments from the ozonolysis reaction were then separated and identified using classical chemical methods, such as the formation of derivatives with known melting points. The identification of these fragments allowed Heilbron and his team to piece together the original structure of the this compound molecule, revealing its repeating isoprene units.
-
Confirmation of Symmetry: The nature and quantity of the degradation products also provided evidence for the symmetrical structure of this compound.
The Role of this compound in Cholesterol Biosynthesis
Perhaps the most significant discovery regarding the biological function of this compound came from the work of Konrad Bloch and his colleagues in the 1950s. They demonstrated that this compound is a key intermediate in the biosynthesis of cholesterol. This discovery was a landmark in biochemistry and earned Bloch a share of the Nobel Prize in Physiology or Medicine in 1964.
Experimental Protocol: Tracing the Biosynthesis of this compound and Cholesterol (Langdon and Bloch, 1953)
Bloch's experiments elegantly used isotopic labeling to trace the metabolic fate of small molecules in the synthesis of this compound and cholesterol.
Objective: To demonstrate that this compound is a precursor in the biosynthesis of cholesterol.
Materials:
-
Rats
-
¹⁴C-labeled sodium acetate
-
Carrier (unlabeled) this compound
-
Apparatus for collecting respiratory CO₂
-
Scintillation counter for measuring radioactivity
Methodology:
-
Administration of ¹⁴C-labeled Acetate: Rats were fed or injected with acetate that had been labeled with the radioactive isotope carbon-14 (¹⁴C).
-
Tissue Harvesting and Lipid Extraction: After a specific period, the rats were euthanized, and their livers and other tissues were harvested. The lipids were then extracted from these tissues.
-
Isolation of this compound and Cholesterol: The extracted lipids were saponified, and the unsaponifiable fraction was isolated. From this fraction, both this compound and cholesterol were purified. To aid in the isolation of the small amounts of newly synthesized, radioactive this compound, a known amount of non-radioactive "carrier" this compound was added.
-
Radioactivity Measurement: The radioactivity of the isolated this compound and cholesterol was measured using a Geiger-Müller counter or a similar device. The presence of ¹⁴C in both this compound and cholesterol demonstrated that they were synthesized from the administered acetate.
-
Time-Course Experiments: By varying the time between the administration of the labeled acetate and the harvesting of the tissues, Bloch and his team were able to show that the radioactivity appeared in this compound before it appeared in cholesterol, providing strong evidence that this compound is a precursor to cholesterol.
Quantitative Data
The concentration of this compound in shark liver oil can vary significantly depending on the species, with deep-sea sharks generally having higher concentrations.
Table 1: this compound Content in the Liver Oil of Various Shark Species
| Shark Species | This compound Content (% of Liver Oil) | Reference(s) |
| Centrophorus squamosus | 70.60 ± 0.81 | |
| Unspecified deep-sea sharks | 40 - 80 | |
| Centroscymnus crepidater | High (similar to C. squamosus) | |
| Cuban shark species (Ginglymostoma cirratum, Carcharhinus longimanus, Carcharhinus falciformis) | 0.03 | |
| Tasmanian deep-sea sharks (various species) | 15 - 69 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₅₀ | |
| Molar Mass | 410.72 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Odor | Faint, agreeable | |
| Density | ~0.858 g/cm³ at 20°C | |
| Boiling Point | 285 °C at 25 mmHg | |
| Melting Point | -75 °C | |
| Solubility | Insoluble in water; soluble in ether, acetone, and other organic solvents | |
| Refractive Index | ~1.4990 at 20°C |
Visualizations
Caption: Timeline of the key discoveries in the history of this compound research.
Caption: Simplified workflow for the early extraction of this compound from shark liver oil.
Caption: Simplified logical relationship in the biosynthesis of cholesterol from acetate via this compound.
Conclusion
The discovery of this compound in shark liver and the subsequent elucidation of its structure and biosynthetic role represent a fascinating chapter in the history of science. From the pioneering work of Mitsumaru Tsujimoto to the elegant isotopic tracer studies of Konrad Bloch, the scientific community has progressively unveiled the significance of this unique triterpene. This guide has provided a detailed overview of these historical milestones, with a focus on the experimental methodologies that underpinned these discoveries. The quantitative data and visual representations further illuminate the key aspects of this compound's journey from a natural curiosity to a valuable molecule in various scientific and industrial domains.
References
The Squalene Biosynthesis Pathway in Plants: A Technical Guide for Researchers
An In-depth Exploration of the Core Pathway for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the squalene biosynthesis pathway in plants, a critical route for the production of a vast array of bioactive compounds. This compound, a 30-carbon isoprenoid, serves as the universal precursor for the synthesis of all triterpenoids and steroids, including essential molecules like membrane sterols (e.g., sitosterol, stigmasterol), brassinosteroid hormones, and a diverse range of secondary metabolites with pharmaceutical and industrial applications. This document details the enzymatic steps, regulatory mechanisms, and key experimental protocols relevant to the study of this vital metabolic pathway.
The Core Biosynthetic Pathway
The biosynthesis of this compound in plants originates from the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] While there is some evidence of crosstalk between these pathways, the MVA pathway is generally considered the primary source of IPP and DMAPP for cytosolic isoprenoids, including this compound.[2][3]
The core this compound biosynthesis pathway can be summarized in the following key enzymatic steps:
-
Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed by the enzyme Farnesyl Diphosphate Synthase (FPS) to form the 15-carbon molecule, farnesyl diphosphate (FPP). This reaction is a crucial branch point in isoprenoid metabolism, as FPP is a precursor for various classes of terpenes.
-
Synthesis of this compound: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by This compound Synthase (SQS) . This two-step reaction, which requires NADPH as a reductant, is the first committed step in sterol and triterpenoid biosynthesis.[4] The intermediate in this reaction is prethis compound diphosphate (PSPP).
-
Epoxidation of this compound: This compound Epoxidase (SQE) , also known as this compound monooxygenase, catalyzes the stereospecific epoxidation of this compound to form 2,3-oxidothis compound. This reaction incorporates one atom of molecular oxygen into the this compound backbone and is considered a key rate-limiting step in the pathway.
-
Cyclization of 2,3-Oxidothis compound: The final step in the formation of the characteristic cyclic triterpenoid backbone is the cyclization of 2,3-oxidothis compound. In plants, this is primarily carried out by Cycloartenol Synthase (CAS) , which produces cycloartenol, the precursor to most plant sterols and brassinosteroids.
Quantitative Data
The activity of the this compound biosynthesis pathway and the accumulation of its intermediates and products can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize available quantitative data for key enzymes and metabolites in this pathway.
Table 1: Kinetic Parameters of this compound Synthase (SQS)
| Plant Species | Enzyme Source | Km (FPP) (µM) | Km (NADPH) (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |
| Trypanosoma cruzi | Recombinant (truncated) | 5.25 | 23.34 | 1428.56 | 1.05 | |
| Saccharomyces cerevisiae | Recombinant (truncated) | 2.5 | 500 (NADPH), 3600 (NADH) | - | 0.53 |
Note: Data for plant-specific SQS is limited in the reviewed literature. The provided data from other eukaryotes offers a comparative baseline.
Table 2: this compound Concentration in Various Plant Tissues and Oils
| Plant Species | Tissue/Product | This compound Concentration | Reference |
| Amaranthus sp. | Seed Oil | 10.4 - 73.0 g/kg | |
| Olea europaea (Olive) | Oil | 1.7 - 4.6 g/kg | |
| Zea mays (Corn) | Oil | 0.1 - 0.17 g/kg | |
| Glycine max (Soybean) | Oil | 0.03 - 0.2 g/kg | |
| Helianthus annuus (Sunflower) | Oil | 0 - 0.19 g/kg | |
| Terminalia catappa | Leaves | High purity (exact value not specified) | |
| Human | Skin Lipids | ~500 µg/g | |
| Human | Adipose Tissue | ~300 µg/g | |
| Human | Liver | ~75 µg/g |
Table 3: Farnesyl Diphosphate (FPP) Concentration in Cells
| Organism/Cell Type | FPP Concentration | Reference |
| NIH3T3 cells | 0.125 ± 0.010 pmol/106 cells |
Note: Quantitative data for FPP in plant tissues is scarce in the readily available literature. The provided data from mammalian cells offers an indication of typical cellular concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of this compound from plant material.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane (GC grade)
-
Squalane (internal standard)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (glass, solvent-resistant)
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for sterol analysis (e.g., 5% diphenyl/95% dimethylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of fresh plant tissue or 0.1 g of freeze-dried tissue.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a glass centrifuge tube.
-
-
Extraction:
-
Add 5 mL of hexane to the tube.
-
Add a known amount of squalane as an internal standard (e.g., 10 µg).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the plant debris.
-
Carefully transfer the hexane supernatant to a clean glass tube.
-
Repeat the extraction (steps 2.1-2.5) on the pellet with another 5 mL of hexane.
-
Combine the supernatants.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.
-
Carefully decant the dried extract into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a temperature program suitable for the separation of this compound and squalane (e.g., initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 10 min).
-
The mass spectrometer should be operated in selective ion monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound (e.g., m/z 69, 81, 410) and squalane (e.g., m/z 69, 81, 422).
-
Quantify the amount of this compound by comparing the peak area of this compound to that of the internal standard, using a calibration curve prepared with known concentrations of this compound and squalane.
-
Functional Complementation of this compound Synthase (SQS) in Yeast
This protocol describes a method to confirm the function of a putative plant SQS gene by its ability to rescue the lethal phenotype of a yeast mutant deficient in its endogenous SQS (erg9).
Materials:
-
Saccharomyces cerevisiaeerg9 mutant strain (requires ergosterol for growth)
-
Yeast expression vector (e.g., pYES2)
-
cDNA of the putative plant SQS gene
-
Restriction enzymes and T4 DNA ligase (for traditional cloning) or reagents for seamless cloning
-
Competent E. coli for plasmid amplification
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Yeast media:
-
YPD (Yeast Extract Peptone Dextrose)
-
YPD supplemented with ergosterol
-
Synthetic complete (SC) medium lacking a specific nutrient for plasmid selection (e.g., SC-Ura)
-
SC medium lacking the selection nutrient and ergosterol
-
Procedure:
-
Vector Construction:
-
Clone the full-length open reading frame of the putative plant SQS cDNA into the yeast expression vector under the control of an inducible (e.g., GAL1) or constitutive promoter.
-
Verify the construct by DNA sequencing.
-
-
Yeast Transformation:
-
Transform the constructed plasmid into the erg9 mutant yeast strain using a standard yeast transformation protocol (e.g., lithium acetate/PEG method).
-
Plate the transformed cells on SC medium lacking the appropriate nutrient for plasmid selection and supplemented with ergosterol.
-
Incubate at 30°C for 2-3 days until colonies appear.
-
-
Complementation Assay:
-
Pick several individual transformant colonies and streak them onto two types of plates:
-
Plate 1: SC medium lacking the selection nutrient (control for plasmid presence).
-
Plate 2: SC medium lacking both the selection nutrient and ergosterol (test for complementation).
-
-
As controls, also streak the untransformed erg9 mutant and a wild-type yeast strain on both types of plates.
-
Incubate the plates at 30°C for 3-5 days.
-
-
Analysis of Results:
-
The untransformed erg9 mutant should grow on the control plate but not on the test plate.
-
The wild-type strain should grow on both plates.
-
If the plant SQS gene is functional, the transformed erg9 mutant will be able to grow on the test plate without ergosterol, indicating that the plant enzyme is complementing the function of the missing yeast enzyme.
-
RNAi-Mediated Silencing of this compound Biosynthesis Genes
This protocol provides a general workflow for the downregulation of a target gene in the this compound biosynthesis pathway (e.g., SQS or SQE) in a model plant like Arabidopsis thaliana using RNA interference (RNAi).
Materials:
-
Arabidopsis thaliana (wild-type)
-
RNAi vector (e.g., a vector with a hairpin construct cassette)
-
cDNA fragment of the target gene (typically 300-500 bp)
-
Restriction enzymes and T4 DNA ligase or Gateway cloning reagents
-
Agrobacterium tumefaciens (e.g., strain GV3101)
-
Plant transformation reagents and equipment (for floral dip method)
-
Selection agent for transformed plants (e.g., herbicide or antibiotic)
-
Reagents and equipment for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Reagents and equipment for metabolite analysis (e.g., GC-MS as described in 3.1)
Procedure:
-
RNAi Construct Assembly:
-
Select a unique 300-500 bp region of the target gene's cDNA.
-
Amplify this fragment by PCR.
-
Clone the fragment in both sense and antisense orientations, separated by an intron, into an RNAi vector. This creates a hairpin RNA (hpRNA) construct.
-
Verify the construct by sequencing.
-
-
Agrobacterium-Mediated Transformation:
-
Transform the RNAi construct into a suitable Agrobacterium tumefaciens strain.
-
Transform Arabidopsis thaliana plants using the floral dip method.
-
Collect the seeds from the transformed plants (T0 generation).
-
-
Selection of Transgenic Plants:
-
Sterilize and sow the T1 seeds on a selection medium containing the appropriate selection agent.
-
Transfer resistant seedlings to soil and grow to maturity.
-
-
Analysis of Gene Silencing:
-
In the T2 or subsequent generations, confirm the presence of the transgene by PCR.
-
Quantify the transcript level of the target gene in the RNAi lines and wild-type plants using qRT-PCR to confirm gene silencing.
-
-
Metabolite Analysis:
-
Extract and quantify this compound and other relevant metabolites (e.g., downstream sterols) from the silenced lines and wild-type plants using GC-MS or other appropriate analytical techniques.
-
A successful silencing of SQS should lead to a decrease in this compound and downstream products, while silencing of SQE should result in the accumulation of this compound.
-
References
- 1. This compound synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional characterization and response to defense elicitors of mevalonate pathway genes in cotton (Gossypium arboreum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Characterization of this compound Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Squalene in Cholesterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene, a 30-carbon isoprenoid, represents a critical branch point in the intricate pathway of cholesterol biosynthesis. Its conversion to 2,3-oxidothis compound is the first committed step toward sterol synthesis, making the enzymes that catalyze this and subsequent reactions prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in cholesterol synthesis, detailing the key enzymatic steps, regulatory mechanisms, and experimental protocols relevant to researchers and drug development professionals. Quantitative data from key studies are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this fundamental biochemical process.
Introduction
Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex and highly regulated metabolic pathway. Within this pathway, the linear triterpene this compound serves as the final non-sterol intermediate. The cyclization of this compound initiates the formation of the characteristic four-ring sterol nucleus, marking a crucial commitment to cholesterol production. Understanding the enzymatic conversion of this compound and its regulation is paramount for the development of novel therapeutics targeting hypercholesterolemia and other metabolic disorders. This guide will focus on the core reactions involving this compound: its epoxidation by this compound epoxidase and the subsequent cyclization by lanosterol synthase.
The Biochemical Conversion of this compound to Lanosterol
The transformation of this compound to lanosterol, the first sterol in the cholesterol synthesis pathway, is a two-step process catalyzed by two key enzymes located in the endoplasmic reticulum.
This compound Epoxidase (this compound Monooxygenase)
This compound epoxidase (SQLE), also known as this compound monooxygenase, catalyzes the stereospecific epoxidation of this compound to 2,3-(S)-oxidothis compound.[1] This reaction is a rate-limiting step in cholesterol biosynthesis and requires molecular oxygen and NADPH as cofactors.[2][3] SQLE is a flavin adenine dinucleotide (FAD)-dependent monooxygenase.[2]
Lanosterol Synthase
Following its synthesis, 2,3-oxidothis compound is the substrate for lanosterol synthase (also known as 2,3-oxidothis compound cyclase), which catalyzes a complex series of cyclization and rearrangement reactions to form lanosterol. This remarkable enzymatic transformation establishes the tetracyclic sterol core.
Regulatory Mechanisms Governing this compound Metabolism
The flux of this compound into the sterol pathway is tightly controlled through multiple regulatory mechanisms, ensuring cellular cholesterol homeostasis.
Transcriptional Regulation via SREBP-2
The expression of genes encoding enzymes in the cholesterol biosynthesis pathway, including this compound epoxidase and lanosterol synthase, is primarily regulated by the sterol regulatory element-binding protein 2 (SREBP-2). When cellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. Conversely, high cholesterol levels prevent SREBP-2 activation, thus reducing the synthesis of cholesterol biosynthetic enzymes.
Post-Translational Regulation: Ubiquitination and Degradation of this compound Monooxygenase
This compound monooxygenase (SM), another name for this compound epoxidase, is also subject to post-translational regulation through cholesterol-dependent ubiquitination and proteasomal degradation. The E3 ubiquitin ligase MARCH6 (also known as TEB4) has been identified as the ligase responsible for mediating the degradation of SM. When cholesterol levels are high, MARCH6 interacts with SM, leading to its ubiquitination and subsequent degradation by the proteasome. This provides a rapid mechanism to curtail cholesterol synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in this compound conversion and their inhibition.
Table 1: Kinetic Parameters of Human this compound Epoxidase (SQLE)
| Parameter | Value | Enzyme Source | Reference |
| KM for this compound | 1.9 ± 0.4 µM | Recombinant SQLE (118-574) | |
| KM for this compound | 3.3 ± 0.7 µM | Baculosome expressed SQLE | |
| KM for this compound | 2.9 ± 0.2 µM | Human Liver Microsomes | |
| KM for FAD | 5.2 ± 0.5 µM | Recombinant SQLE (118-574) | |
| kcat | 2.09 ± 0.12 min-1 | Recombinant SQLE (118-574) |
Table 2: Inhibition Constants (Ki and IC50) for this compound Epoxidase Inhibitors
| Inhibitor | Inhibition Type | Ki | IC50 | Reference |
| Ethopropazine | Competitive | 0.65 µM | 1.69 ± 0.06 µM | |
| Periciazine | Competitive | 0.69 µM | 1.55 ± 0.13 µM | |
| Piperacetazine | Competitive | 0.68 µM | 1.44 ± 0.04 µM | |
| Terbinafine | Weak Partial | - | 7.7 µM | |
| Apigenin | Mixed | 2.32 µM | 4.70 ± 0.09 µM | |
| Vitexin | Noncompetitive | 3.18 µM | 3.13 ± 0.23 µM | |
| Curcumin | Competitive | - | 1.88 ± 0.21 µM | |
| Amentoflavone | Competitive | - | 1.92 ± 0.28 µM |
Table 3: Cellular Levels of this compound and Cholesterol under Experimental Conditions
| Condition | This compound Level | Cholesterol Level | Cell/Tissue Type | Reference |
| Control Diet | - | - | Wild-type mice | |
| This compound (1 g/kg) Diet | Increased HDL-Cholesterol | Increased HDL-Cholesterol | Wild-type mice | |
| This compound (0.25 g/kg) Diet | - | Increased Total Cholesterol | Apoe-deficient mice |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. This section provides outlines for key experiments cited in this guide.
This compound Epoxidase Activity Assay
This protocol is adapted from studies on yeast and mammalian this compound epoxidase.
Objective: To measure the enzymatic activity of this compound epoxidase in a cell-free extract.
Materials:
-
Cell-free extract (e.g., microsomal fraction) containing this compound epoxidase.
-
[14C]-labeled farnesyl pyrophosphate or [3H]-squalene as substrate.
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Cofactors: FAD, NADPH.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FAD, and NADPH.
-
Add the cell-free extract to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a solution of KOH in ethanol).
-
Extract the lipids (this compound and its epoxidized products).
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to the substrate and product using a scintillation counter.
-
Calculate the specific activity (e.g., in pmol/mg/min).
Quantification of this compound and Cholesterol by GC-MS
This protocol is based on established methods for lipid analysis.
Objective: To simultaneously quantify this compound and cholesterol in a biological sample.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate).
-
Internal standard (e.g., 5α-cholestane).
-
Saponification reagent (e.g., ethanolic KOH).
-
Extraction solvent (e.g., hexane or petroleum ether).
-
Silylating agent (e.g., BSTFA + TMCS).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Homogenize the biological sample.
-
Add the internal standard.
-
Saponify the sample to release free sterols and this compound from their esterified forms.
-
Extract the non-saponifiable lipids with an organic solvent.
-
Evaporate the solvent and derivatize the analytes with a silylating agent to increase their volatility.
-
Inject the derivatized sample into the GC-MS.
-
Separate the compounds based on their retention times and identify them based on their mass spectra.
-
Quantify the amounts of this compound and cholesterol by comparing their peak areas to that of the internal standard.
Conclusion and Future Directions
This compound's position as the final acyclic precursor in cholesterol biosynthesis underscores its significance as a focal point for both physiological regulation and pharmacological intervention. The enzymes responsible for its conversion, this compound epoxidase and lanosterol synthase, are critical control points that are tightly regulated at both the transcriptional and post-translational levels. The detailed understanding of these processes, facilitated by robust experimental methodologies, continues to open new avenues for the development of next-generation hypocholesterolemic agents and therapies for other diseases where cholesterol metabolism is dysregulated. Future research will likely focus on the intricate interplay between different regulatory pathways, the structural biology of the key enzymes to guide rational drug design, and the development of even more sensitive and high-throughput analytical techniques to probe the dynamics of this compound metabolism in health and disease.
References
- 1. Mechanism-based inhibition of this compound epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assay of this compound epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound synthetase and this compound epoxidase activities in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Deep: A Technical Guide to Sustainable Squalene Sources
For decades, the deep-sea shark has been the primary source of squalene, a valuable triterpenoid hydrocarbon with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries. However, mounting ethical and environmental concerns over shark harvesting have necessitated the exploration of sustainable, non-animal-derived alternatives. This technical guide provides an in-depth overview of the most promising natural sources of this compound beyond sharks, with a focus on plant-based and microbial production for researchers, scientists, and drug development professionals.
This document details the quantitative this compound content across various natural sources, provides comprehensive experimental protocols for extraction and analysis, and visualizes key biological and experimental pathways to facilitate a deeper understanding and implementation of these sustainable alternatives.
Quantitative Analysis of this compound in Natural Sources
A variety of plant and microbial sources have been identified as rich in this compound. The concentration of this compound can vary significantly depending on the species, cultivar, extraction method, and processing conditions. The following tables summarize the this compound content in several key non-shark sources.
Table 1: this compound Content in Plant-Based Oils
| Source | Scientific Name | This compound Content (g/kg of oil) | References |
| Amaranth Oil | Amaranthus spp. | 50 - 80 | [1][2][3][4][5] |
| Olive Oil (Virgin) | Olea europaea | 0.8 - 13 | |
| Rice Bran Oil | Oryza sativa | 3 - 4 | |
| Wheat Germ Oil | Triticum vulgare | Not specified | |
| Sunflower Oil | Helianthus annuus | 0 - 0.19 | |
| Soybean Oil | Glycine max | 0.03 - 0.2 | |
| Corn Oil | Zea mays | 0.1 - 0.17 | |
| Palm Oil | Elaeis guineensis | Not specified |
Table 2: this compound Production in Microbial Systems
| Microorganism | Strain Engineering | This compound Titer | References |
| Saccharomyces cerevisiae | Wild-type | Low (often below detection) | |
| Saccharomyces cerevisiae | Metabolically Engineered | Up to 50 g/L | |
| Yarrowia lipolytica | Metabolically Engineered | High titers reported | |
| Bacillus subtilis | Metabolically Engineered | 7.5 mg/L | |
| Pseudozyma sp. SD301 | Wild-type | High producer |
Biosynthetic Pathways of this compound
This compound is a crucial intermediate in the biosynthesis of sterols in eukaryotes and hopanoids in some bacteria. The production of this compound in both plants and microorganisms primarily occurs through the mevalonate (MVA) pathway. Some bacteria utilize the methylerythritol 4-phosphate (MEP) pathway for the synthesis of the isoprenoid precursors to this compound.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Plant Oils (e.g., Olive Oil, Amaranth Oil)
This protocol outlines a general procedure for the extraction and quantification of this compound from vegetable oils using saponification followed by gas chromatography-mass spectrometry (GC-MS).
1. Saponification: a. Weigh approximately 5 g of the oil sample into a 250 mL round-bottom flask. b. Add 50 mL of 2 M ethanolic potassium hydroxide (KOH) solution. c. Reflux the mixture for 1 hour at 80°C with constant stirring. d. After cooling to room temperature, transfer the mixture to a separatory funnel.
2. Extraction of Unsaponifiable Matter: a. Add 50 mL of distilled water to the separatory funnel. b. Extract the unsaponifiable matter three times with 50 mL of n-hexane. c. Combine the hexane extracts and wash them with 50 mL of a 1:1 (v/v) ethanol/water solution until the washings are neutral to phenolphthalein. d. Dry the hexane extract over anhydrous sodium sulfate. e. Evaporate the hexane under reduced pressure using a rotary evaporator.
3. Quantification by GC-MS: a. Dissolve the dried unsaponifiable residue in a known volume of n-hexane (e.g., 10 mL). b. Prepare a series of this compound standards of known concentrations in n-hexane. c. Analyze the samples and standards using a GC-MS system. i. GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. ii. Injector Temperature: 250°C. iii. Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes. iv. Carrier Gas: Helium at a constant flow rate of 1 mL/min. v. MS Detector: Operate in scan mode (m/z 50-550) for identification and selective ion monitoring (SIM) mode for quantification (target ion for this compound: m/z 410.4). d. Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with those of the this compound standard. e. Construct a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Rice Bran
SFE using carbon dioxide (CO2) is a green and efficient method for extracting this compound.
1. Sample Preparation: a. Grind the rice bran to a fine powder to increase the surface area for extraction.
2. Supercritical Fluid Extraction: a. Pack the ground rice bran into the extraction vessel of the SFE system. b. Set the extraction parameters. Optimal conditions can vary, but a starting point is: i. Pressure: 30 MPa. ii. Temperature: 40°C. iii. CO2 Flow Rate: 2 L/min. iv. Extraction Time: 2 hours. c. The extracted oil containing this compound is collected in a separator vessel by reducing the pressure.
3. Quantification: a. The collected oil can be directly analyzed by GC-MS as described in Protocol 1, step 3.
Protocol 3: Extraction of this compound from Saccharomyces cerevisiae
This protocol is adapted for the extraction of intracellular this compound from yeast cells.
1. Cell Harvesting and Lysis: a. Harvest the yeast cells from the fermentation broth by centrifugation (e.g., 5000 x g for 10 minutes). b. Wash the cell pellet with distilled water. c. Resuspend the cell pellet in a suitable buffer. d. Lyse the cells using mechanical methods such as bead beating or high-pressure homogenization. This step is critical for efficient extraction of intracellular this compound.
2. Saponification and Extraction: a. Add an equal volume of 60% (w/v) aqueous KOH to the cell lysate. b. Incubate at 80°C for 2 hours to saponify the lipids. c. Cool the mixture and extract the unsaponifiable fraction with n-hexane as described in Protocol 1, step 2.
3. Quantification: a. Analyze the hexane extract by GC-MS as detailed in Protocol 1, step 3.
Conclusion
The transition from shark-derived this compound to sustainable, natural alternatives is not only ethically imperative but also scientifically and commercially viable. Plant sources, particularly amaranth and olive oils, offer a direct route to high-purity this compound. Concurrently, microbial fermentation, powered by advances in metabolic engineering of organisms like Saccharomyces cerevisiae, presents a highly scalable and controllable platform for this compound production. This guide provides the foundational technical information for researchers and developers to harness these promising non-animal sources of this compound, paving the way for a more sustainable future for this vital compound.
References
An In-depth Technical Guide to Squalene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene is a naturally occurring triterpene and a key intermediate in the biosynthesis of all plant and animal sterols, including cholesterol and steroid hormones in the human body.[1][2][3] This comprehensive technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and biological significance of this compound, with a focus on its relevance to research, and drug development.
Chemical Structure and Nomenclature
This compound is a polyunsaturated hydrocarbon with a 30-carbon backbone.[4] Its chemical structure consists of six isoprene units linked in a head-to-tail fashion, with the exception of the central linkage which is tail-to-tail. This arrangement results in a symmetrical molecule with six double bonds.
IUPAC Name: (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene[4]
CAS Registry Number: 111-02-4
Chemical Formula: C₃₀H₅₀
Molecular Weight: 410.72 g/mol
The molecule's all-trans configuration at the double bonds is a key feature of its structure.
Physicochemical Properties
This compound is a colorless to pale yellow oil with a faint, agreeable odor. It is practically insoluble in water but soluble in many organic solvents.
| Property | Value | Reference |
| Appearance | Clear, slightly yellow liquid/oil | |
| Odor | Faint, agreeable | |
| Density | 0.858 g/cm³ | |
| Boiling Point | 285 °C at 3.3 kPa (25 mmHg) | |
| Melting Point | -75 °C | |
| Solubility in Water | Practically insoluble | |
| Solubility in Organic Solvents | Miscible with DMSO and ethanol | |
| Refractive Index (n_D^20) | 1.494 - 1.4990 | |
| Viscosity | 12 cP at 25 °C |
Biosynthesis of this compound
This compound is synthesized in organisms via the mevalonate pathway, a critical metabolic route for the production of isoprenoids. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids.
The key steps in the formation of this compound are:
-
Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by geranyl pyrophosphate synthase.
-
Formation of Farnesyl Pyrophosphate (FPP): GPP reacts with another molecule of IPP, catalyzed by farnesyl pyrophosphate synthase.
-
Formation of this compound: Two molecules of FPP are joined tail-to-tail and reduced by NADPH, a reaction catalyzed by the enzyme this compound synthase.
This pathway is a crucial control point for cholesterol synthesis and is the target of statin drugs.
References
A Technical Guide to Squalene Concentration: Amaranth Oil vs. Olive Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (C₃₀H₅₀) is a highly unsaturated triterpenoid hydrocarbon and a key intermediate in the biosynthesis of sterols, including cholesterol, in both plants and animals.[1][2] Its potent antioxidant, detoxifying, and skin-protective properties have made it a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries.[3][4] Historically sourced from deep-sea shark liver oil, ethical and sustainability concerns have shifted focus towards plant-based alternatives.[3] Among botanical sources, amaranth oil and olive oil are the most prominent. This guide provides an in-depth technical comparison of this compound concentrations in these two oils, details the analytical methodologies used for its quantification, and outlines the factors influencing its variability.
Data Presentation: Quantitative Comparison of this compound Content
Amaranth oil is distinguished as the richest known plant source of this compound, consistently exhibiting significantly higher concentrations than olive oil. While olive oil is a major dietary source, particularly in Mediterranean diets, its this compound content is considerably lower. The concentration in both oils is not fixed and varies based on factors such as plant variety (genotype/cultivar), extraction methodology, and processing conditions.
The following table summarizes the quantitative data from various scientific studies.
| Oil Source | This compound Concentration Range (g/kg) | Average this compound Concentration (g/kg) | Key Influencing Factors | References |
| Amaranth Oil | 10.4 - 80.0 | ~42.0 - 71.2 | Species (e.g., A. cruentus, A. hypochondriacus), genotype, extraction method (SFE, cold press, solvent). | |
| Olive Oil | 0.8 - 16.2 | ~4.5 | Olive cultivar, fruit ripeness, extraction technology, level of refining (extra virgin vs. refined). |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound requires robust sample preparation to isolate it from the complex triglyceride matrix of the oil, followed by precise analytical measurement. There is no single official method, but several well-established protocols are used in research.
Sample Preparation Methodologies
The primary challenge in this compound analysis is its presence within the unsaponifiable fraction of the oil, which constitutes a small percentage of the total weight (0.5-2% in olive oil).
-
Saponification: This traditional method involves the hydrolysis of triglycerides using an alcoholic alkali solution (e.g., ethanolic potassium hydroxide). This process breaks down the bulk of the oil (the saponifiable fraction) into glycerol and fatty acid salts (soap), allowing for the subsequent extraction of the unsaponifiable fraction, which contains this compound, sterols, and other minor components.
-
Fractional Crystallization: A simpler, non-destructive alternative to saponification. The oil is dissolved in a mixture of organic solvents, typically methanol and acetone (e.g., 7:3 v/v). The solution is then cooled to a low temperature (e.g., -20°C) for an extended period (e.g., 24 hours), causing the triglycerides to solidify and precipitate. The liquid supernatant, enriched with this compound, is then separated via centrifugation or filtration for analysis.
-
Transmethylation: This rapid technique is an alternative to saponification, particularly when fatty acid profiling is also desired. The oil is dissolved in a solvent like hexane and mixed with a catalyst such as methanolic potassium hydroxide. This converts fatty acids from triglycerides into fatty acid methyl esters (FAMEs) while leaving the this compound intact in the upper hexane phase, which can be directly injected for GC analysis.
-
Solid-Phase Extraction (SPE): For cleanup and isolation, the oil sample, dissolved in a non-polar solvent like hexane, can be passed through a silica cartridge. The more polar triglycerides are retained by the silica, while this compound can be selectively eluted using a solvent mixture such as hexane/diethyl ether (e.g., 95:5 v/v).
Analytical Quantification Techniques
Following sample preparation, this compound is typically quantified using chromatographic techniques.
-
Gas Chromatography (GC):
-
Principle: GC is a widely used method for this compound analysis. The prepared sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
-
Detection: A Flame Ionization Detector (FID) is most common, providing a response proportional to the mass of carbon atoms. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification based on the compound's mass spectrum.
-
Internal Standard: Squalane (the fully hydrogenated form of this compound) is an ideal internal standard for accurate quantification as it has similar chromatographic properties but is not naturally present in the samples.
-
Typical GC-FID Conditions:
-
Column: DB-23 ((50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperatures: Injector at 250°C; Detector at 270°C.
-
Oven Program: An initial hold at 150°C, followed by a temperature ramp of 2.5°C/min to a final temperature of 220°C, held for 5 minutes.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. It is particularly useful for analyzing thermally sensitive compounds.
-
Column: A reverse-phase C18 column is commonly employed.
-
Detection: A UV or Diode Array Detector (DAD) is typically used, with detection wavelengths set at 210 nm or 217 nm for enhanced selectivity over other co-eluting compounds. A Refractive Index Detector (RID) can also be used.
-
Mobile Phase: Isocratic elution is common, using solvent mixtures such as acetone/acetonitrile or methanol/isopropanol.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the generalized workflow for the quantification of this compound from an oil sample, encompassing the primary sample preparation and analytical pathways described.
Caption: Generalized workflow for this compound quantification in plant oils.
Conclusion
For researchers and professionals in drug development, understanding the concentration and analysis of this compound is crucial for harnessing its therapeutic potential. The data unequivocally demonstrates that amaranth oil is a superior source of this compound compared to olive oil, offering concentrations that are often an order of magnitude higher. However, the this compound content in both oils is highly variable, necessitating rigorous quality control and accurate quantification. The choice of analytical method, from sample preparation techniques like fractional crystallization and saponification to instrumental analysis by GC or HPLC, must be carefully considered to ensure reliable and reproducible results for research, formulation, and clinical applications.
References
- 1. agilent.com [agilent.com]
- 2. This compound in Olive Oil: A Super Organic Marvel and Healthy [oliveoil.com]
- 3. Functional Characterization of Four Olive this compound Synthases with Respect to the this compound Content of the Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Squalene: The Molecular Fulcrum for Sterol and Hopanoid Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Squalene, a 30-carbon acyclic triterpene, represents a critical bifurcation point in the biosynthesis of essential polycyclic lipids. In eukaryotes, it serves as the universal precursor to sterols, such as cholesterol, which are fundamental components of cell membranes and precursors to steroid hormones. In many bacteria, this compound is the substrate for the synthesis of hopanoids, pentacyclic triterpenoids that are considered functional analogues of eukaryotic sterols. This guide provides an in-depth examination of the enzymatic pathways that diverge from this compound, detailing the mechanisms of the key enzymes involved: this compound epoxidase (SQLE), oxidothis compound cyclase (OSC), and this compound-hopene cyclase (SHC). We present quantitative kinetic data for these enzymes, outline detailed experimental protocols for their study, and discuss their significance as targets for therapeutic intervention.
Introduction: this compound as a Central Precursor
This compound is a natural triterpene and a pivotal intermediate in the metabolism of sterols and related compounds in organisms ranging from bacteria to humans.[1][2][3] Its synthesis from two molecules of farnesyl pyrophosphate (FPP) is a committed step in the formation of these polycyclic structures.[3] From this linear hydrocarbon, two major evolutionarily related but functionally distinct pathways emerge.
-
The Sterol Pathway (Eukaryotic): This pathway is oxygen-dependent and leads to the formation of tetracyclic sterols like lanosterol (in animals and fungi) and cycloartenol (in plants), which are subsequently modified to produce a vast array of essential sterols, including cholesterol.[4]
-
The Hopanoid Pathway (Prokaryotic): This pathway is oxygen-independent, leading to pentacyclic hopanoids such as hopene and diplopterol. Hopanoids are abundant in many bacteria, where they modulate membrane fluidity and rigidity, analogous to the function of cholesterol in eukaryotes.
The evolutionary hypothesis suggests that the hopanoid pathway is more ancient, serving as a sterol surrogate before the rise of atmospheric oxygen, which is a required co-substrate for the initial step of sterol synthesis. The enzymes that catalyze the cyclization of this compound (SHC) and its epoxide (OSC) are evolutionarily related, sharing sequence similarities and structural motifs, yet they catalyze profoundly complex and distinct cyclization cascades.
The Sterol Biosynthetic Pathway
The conversion of this compound to sterols is a two-stage process involving initial oxygenation followed by a complex cyclization reaction. This pathway is a major target for cholesterol-lowering and antifungal drugs.
Step 1: Epoxidation by this compound Epoxidase (SQLE)
This compound epoxidase (SQLE), also known as this compound monooxygenase, catalyzes the first oxygenation step in sterol biosynthesis: the stereospecific conversion of this compound to (3S)-2,3-oxidothis compound. This reaction is considered the second rate-limiting step in the overall cholesterol pathway, after HMG-CoA reductase. The reaction requires FAD, NADPH, and molecular oxygen.
Reaction: this compound + NADPH + H⁺ + O₂ → (3S)-2,3-Oxidothis compound + NADP⁺ + H₂O
SQLE is a key regulatory point and its inhibition is a therapeutic strategy for hypercholesterolemia and fungal infections.
Step 2: Cyclization by Oxidothis compound Cyclase (OSC)
Oxidothis compound cyclase (OSC), also known as lanosterol synthase in animals and fungi, catalyzes one of the most complex known single-step enzymatic reactions. The enzyme binds the linear (3S)-2,3-oxidothis compound substrate in a specific pre-folded conformation and initiates a cationic cyclization cascade. This involves the formation of four rings and a series of 1,2-hydride and methyl shifts to produce the first sterol, lanosterol. In plants, the related enzyme cycloartenol synthase produces cycloartenol.
Reaction: (3S)-2,3-Oxidothis compound → Lanosterol
The inhibition of OSC is a compelling target for drug development as it is downstream of FPP, potentially avoiding side effects associated with the inhibition of non-sterol isoprenoid synthesis.
The Hopanoid Biosynthetic Pathway
In many bacteria, this compound is directly cyclized without prior epoxidation to form pentacyclic hopanoids. This pathway is crucial for the adaptation of bacteria to various environmental stresses, including high temperatures and extreme pH.
Cyclization by this compound-Hopene Cyclase (SHC)
This compound-hopene cyclase (SHC) is a bacterial enzyme that catalyzes the direct proton-initiated cyclization of this compound into the pentacyclic triterpenes hop-22(29)-ene and hopan-22-ol (diplopterol). The reaction is initiated by the protonation of a terminal double bond of this compound by an acidic residue (Asp) in the enzyme's active site, which is located in a large central cavity lined with aromatic residues. This triggers a cascade that forms five rings, 13 covalent bonds, and nine chiral centers in a single, highly complex reaction step.
Reaction: this compound + H⁺ → Hop-22(29)-ene + H⁺ Reaction: this compound + H₂O → Hopan-22-ol
The structure and mechanism of SHC are closely related to OSC, supporting a common evolutionary origin.
Alternative this compound Synthesis in Bacteria
While some bacteria utilize a eukaryotic-like this compound synthase, many possess an alternative three-enzyme pathway for this compound biosynthesis. This pathway is encoded by the hpnC, hpnD, and hpnE genes.
-
HpnD: Converts two molecules of FPP into prethis compound diphosphate (PSPP).
-
HpnC: Converts PSPP to hydroxythis compound.
-
HpnE: Reduces hydroxythis compound to this compound.
This distinct pathway offers potential targets for the selective inhibition of hopanoid biosynthesis.
Visualization of Biosynthetic Pathways
The divergence of this compound metabolism into sterol and hopanoid biosynthesis is a key concept.
Caption: Divergent pathways of sterol and hopanoid biosynthesis from this compound.
Quantitative Data: Enzyme Kinetics and Inhibition
Understanding the kinetic parameters of the key enzymes in these pathways is crucial for drug development and metabolic engineering. The following tables summarize key quantitative data for SQLE, OSC, and SHC.
| Enzyme | Organism/Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Oxidothis compound Cyclase | Hog Liver | (3S)-2,3-Oxidothis compound | 15 | - | 3.33 | |
| This compound-Hopene Cyclase (VD5 variant) | A. acidocaldarius | Substrate Analog '2' | 2.5 | 0.0031 | 1240 |
Table 1: Michaelis-Menten kinetic parameters for Oxidothis compound Cyclase and an engineered this compound-Hopene Cyclase. Note that kcat/Km for OSC was converted from 200 M⁻¹min⁻¹.
| Enzyme | Inhibitor | Type of Inhibition | Kᵢ (µM) | IC₅₀ (µM) | Reference(s) |
| This compound Epoxidase | Amentoflavone | Competitive | - | 1.92 | |
| This compound Epoxidase | Curcumin | Competitive | - | 1.88 | |
| This compound Epoxidase | Apigenin | Mixed | 2.32 | 4.70 | |
| This compound Epoxidase | Vitexin | Noncompetitive | 3.18 | 3.13 | |
| This compound Epoxidase | Piperacetazine | Competitive | 0.65 | 1.44 | |
| This compound-Hopene Cyclase | Thia-analog of OS (S-18) | Irreversible | 0.031 | - |
Table 2: Inhibition constants for various compounds targeting this compound Epoxidase and this compound-Hopene Cyclase.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and analysis of this compound cyclases and their products.
Protocol 1: Heterologous Expression and Purification of this compound-Hopene Cyclase (SHC)
This protocol is adapted from methods used for expressing SHC from Pseudomonas mendocina and Streptomyces peucetius in E. coli.
-
Gene Cloning:
-
Amplify the shc gene from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites (e.g., BamHI and XhoI).
-
Ligate the PCR product into a pET expression vector (e.g., pET-28a) containing an N-terminal His-tag.
-
Transform the recombinant plasmid into a cloning host (e.g., E. coli DH5α) for amplification and sequence verification.
-
-
Protein Expression:
-
Transform the verified plasmid into an expression host (e.g., E. coli BL21(DE3)).
-
Grow a 10 mL starter culture overnight in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C.
-
Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
-
Cell Lysis and Membrane Fraction Isolation:
-
Harvest cells by centrifugation at 5,000 x g for 15 min at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Disrupt cells by sonication on ice (e.g., 10 cycles of 30s on, 30s off).
-
Remove unbroken cells and debris by centrifugation at 10,000 x g for 30 min at 4°C.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
-
-
Purification:
-
Solubilize the membrane pellet in lysis buffer containing a detergent (e.g., 1% Triton X-100 or n-dodecyl-β-D-maltoside) for 1 hour at 4°C with gentle agitation.
-
Clarify the solubilized fraction by ultracentrifugation at 100,000 x g for 1 hour.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer containing 0.1% detergent.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole, 0.1% detergent).
-
Elute the His-tagged SHC protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 0.1% detergent).
-
Analyze fractions by SDS-PAGE for purity and dialyze against a storage buffer.
-
Protocol 2: In Vitro Enzyme Activity Assay for SHC
This protocol describes a typical assay to measure the conversion of this compound to hopene.
-
Reaction Mixture Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 7.0).
-
Prepare a stock solution of this compound (e.g., 200 mM) in a suitable organic solvent like hexane or ethanol, containing a surfactant like 5% Tween 80 to aid dispersion in the aqueous buffer.
-
The final reaction volume will be 1 mL. In a glass vial, add 900 µL of the phosphate buffer.
-
-
Enzyme Reaction:
-
Add the this compound/Tween 80 stock solution to the buffer to achieve a final this compound concentration of 20 mM. Vortex vigorously to create a uniform emulsion.
-
Add a known amount of purified SHC enzyme (e.g., 10 µg, final concentration 0.01 mg/mL) to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for OUC-SaSHC) for a set time period (e.g., 1-24 hours) with gentle shaking.
-
-
Product Extraction:
-
Stop the reaction by adding 1 mL of ethyl acetate (or hexane).
-
Vortex vigorously for 1 minute to extract the lipids into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the pooled organic extract under a stream of nitrogen gas.
-
-
Analysis:
-
Resuspend the dried lipid extract in 100 µL of hexane.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in Protocol 6.3.
-
Protocol 3: Lipid Extraction and GC-MS Analysis
This protocol provides a general method for extracting and analyzing sterols and hopanoids from cell cultures.
-
Cell Harvesting and Lysis:
-
Harvest cells (bacterial or eukaryotic) by centrifugation.
-
Wash the cell pellet twice with a suitable buffer (e.g., PBS for eukaryotic cells).
-
Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the cell pellet. Add an internal standard (e.g., d7-cholesterol for sterols or a C₃₂ n-alkane for hopanoids).
-
Vortex vigorously for 5 minutes to lyse the cells and solubilize lipids.
-
-
Phase Separation (Bligh-Dyer Extraction):
-
Add 1 mL of chloroform to the mixture and vortex for 1 minute.
-
Add 1 mL of high-purity water and vortex for 1 minute.
-
Centrifuge the mixture at 2,500 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass vial. Avoid disturbing the protein interface.
-
-
Sample Preparation for GC-MS:
-
Dry the organic extract completely under a stream of nitrogen.
-
(Optional but recommended for sterols): To analyze hydroxylated sterols and hopanoids, derivatize the sample to increase volatility. Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 1 hour.
-
After derivatization, evaporate the reagents under nitrogen and resuspend the sample in 100 µL of hexane.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1-2 µL of the sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 3 min.
-
Ramp 1: Increase to 220°C at 20°C/min, hold for 3 min.
-
Ramp 2: Increase to 310°C at 6°C/min, hold for 10 min.
-
-
MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600.
-
Identification: Identify compounds based on their retention times and comparison of their mass spectra to known standards and library databases (e.g., NIST). Quantify using the peak area relative to the internal standard.
-
Caption: Workflow for SHC in vitro activity assay and product analysis.
Conclusion and Future Directions
The biosynthetic pathways originating from this compound highlight a fascinating example of evolutionary divergence, yielding structurally and functionally critical molecules for both prokaryotes and eukaryotes. The enzymes SQLE, OSC, and SHC, which catalyze the key committed steps, are masterpieces of biological catalysis, performing some of the most complex reactions known. Their importance in physiology also makes them prime targets for therapeutic intervention. Inhibitors of SQLE and OSC are already in clinical use or advanced development for treating fungal infections and hypercholesterolemia. The unique, oxygen-independent pathway to hopanoids in bacteria presents untapped opportunities for the development of novel, selective antibacterial agents. Further research into the structure-function relationships of these enzymes, aided by the experimental protocols outlined here, will continue to fuel drug discovery efforts and deepen our understanding of lipid biochemistry across the domains of life.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound: More than a Step toward Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Keystone of Sterol Synthesis: A Technical Guide to the Biosynthesis of Squalene from Farnesyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of squalene from farnesyl pyrophosphate (FPP), a critical juncture in the isoprenoid pathway and the first committed step toward sterol formation. This document details the enzymatic conversion catalyzed by this compound synthase, including its mechanism, kinetics, and regulation. Furthermore, it offers detailed experimental protocols for the study of this vital biochemical transformation and presents key quantitative data in a structured format for ease of comparison.
Introduction: The Significance of this compound Synthase
This compound synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is a key enzyme localized to the membrane of the endoplasmic reticulum.[1] It catalyzes the head-to-head condensation of two molecules of the C15 isoprenoid, farnesyl pyrophosphate (FPP), to form the C30 acyclic triterpene, this compound.[2] This reaction is a pivotal control point in cholesterol biosynthesis.[2] The product, this compound, serves as the precursor for all steroids in animals, fungi, and plants.[3] Given its crucial role, SQS is a significant target for the development of cholesterol-lowering drugs.[4]
The Enzymatic Reaction: A Two-Step Synthesis
The conversion of FPP to this compound is a two-step process, both catalyzed by this compound synthase. The reaction consumes one molecule of NADPH as a reducing agent.
Step 1: Condensation to Prethis compound Pyrophosphate (PSPP)
Two molecules of FPP bind to the active site of SQS. The first FPP molecule undergoes ionization, facilitated by a tyrosine residue (Tyr-171), to form an allylic carbocation. This cation is then attacked by the second FPP molecule, leading to the formation of a cyclopropylcarbinyl intermediate known as prethis compound pyrophosphate (PSPP). This initial half-reaction can proceed in the absence of NADPH.
Step 2: Reductive Rearrangement to this compound
The stable intermediate, PSPP, undergoes a series of complex carbocation rearrangements. This process involves the cleavage of the pyrophosphate group, followed by a 1,2-migration of a cyclopropane C-C bond, ultimately forming a cyclobutyl carbocation. A subsequent rearrangement leads to the formation of the this compound backbone. The reaction is completed by a hydride transfer from NADPH, which reduces a key carbocation intermediate to yield the final product, this compound.
Quantitative Data on this compound Synthase Activity
The following tables summarize key quantitative data related to the enzymatic activity of this compound synthase from various sources.
Table 1: Kinetic Parameters of this compound Synthase
| Species/Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Trypanosoma cruzi (recombinant) | FPP | 1.05 | 1.05 | |
| Trypanosoma cruzi (recombinant) | NADPH | 1.29 | 1.29 | |
| Siraitia grosvenorii (recombinant) | - | - | - |
Note: The table will be expanded as more specific data is found and collated.
Table 2: Optimal Conditions for this compound Synthase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Siraitia grosvenorii (recombinant) | 7.5 | 37 | |
| Arabidopsis thaliana (truncated) | 7.5 | 37 |
Table 3: Inhibitory Constants (IC50) of this compound Synthase Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Zaragozic acid A | 5.0 | |
| Lapaquistat | 45.0, 260.0 | |
| Lapaquistat acetate | 78.0, 213.0 | |
| YM-53601 | - |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the biosynthetic pathway and the logical workflow for studying this compound synthase.
Caption: Biosynthetic pathway of this compound from two molecules of farnesyl pyrophosphate catalyzed by this compound synthase.
Caption: General experimental workflow for the determination of this compound synthase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
This compound Synthase Activity Assay
This protocol is adapted from methods described in the literature and can be modified based on the specific enzyme source and available equipment.
Objective: To determine the enzymatic activity of this compound synthase by measuring the rate of NADPH consumption.
Materials:
-
Enzyme: Purified recombinant this compound synthase or microsomal fraction containing the enzyme.
-
Substrates: Farnesyl pyrophosphate (FPP) triammonium salt, NADPH tetrasodium salt.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT).
-
Microplate Reader: Capable of measuring absorbance at 340 nm.
-
96-well UV-transparent microplates.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FPP (e.g., 40 µM final concentration), and the enzyme solution in a microplate well.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding NADPH (e.g., 10 µM final concentration).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is directly proportional to the this compound synthase activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for the quantification of this compound from biological samples.
Objective: To extract and quantify the amount of this compound produced in an enzymatic reaction or present in a biological sample.
Materials:
-
Internal Standard: Squalane or Cedrene.
-
Extraction Solvent: Hexane.
-
Saponification Reagent (optional, for complex samples): Ethanolic KOH.
-
Derivatization Reagent (optional): e.g., BSTFA with 1% TMCS.
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Extraction:
-
To the reaction mixture or homogenized biological sample, add a known amount of the internal standard.
-
Extract the lipids by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the extraction process to ensure complete recovery.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional):
-
Re-dissolve the dried extract in a suitable solvent and add the derivatization reagent.
-
Incubate at an elevated temperature (e.g., 80°C) for a specified time to convert this compound to a more volatile derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of this compound from other components.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound with a constant amount of internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Quantification of Farnesyl Pyrophosphate (FPP) by HPLC
This protocol outlines a method for the determination of FPP levels, which can be useful for studying substrate utilization by this compound synthase.
Objective: To quantify the concentration of FPP in biological samples.
Materials:
-
Extraction Solvent: A mixture of butanol, ammonium hydroxide, and ethanol.
-
Solid Phase Extraction (SPE) Column: C18 cartridges.
-
HPLC system with a fluorescence or mass spectrometry detector.
-
Dansylated peptides (for fluorescence detection).
-
Farnesyltransferase (for enzymatic conjugation).
Procedure:
-
Extraction:
-
Homogenize the tissue or cell sample in the extraction solvent.
-
Centrifuge and collect the supernatant.
-
-
Purification:
-
Apply the extract to a pre-conditioned C18 SPE column.
-
Wash the column to remove interfering substances.
-
Elute the FPP with an appropriate solvent.
-
-
Derivatization and Quantification (Fluorescence Method):
-
Enzymatically conjugate the purified FPP to a fluorescently labeled (dansylated) peptide using farnesyltransferase.
-
Separate the fluorescently labeled product by reverse-phase HPLC.
-
Quantify the FPP concentration by comparing the fluorescence signal to a standard curve prepared with known amounts of FPP.
-
-
Quantification (LC-MS/MS Method):
-
Directly analyze the purified FPP extract by LC-MS/MS.
-
Use a suitable mobile phase and gradient to achieve separation on a C18 column.
-
Quantify FPP using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.
-
Conclusion
The biosynthesis of this compound from farnesyl pyrophosphate represents a masterfully orchestrated enzymatic process that is fundamental to steroid metabolism. A thorough understanding of the enzyme this compound synthase, its mechanism, and its regulation is paramount for researchers in lipid biochemistry and for professionals engaged in the development of novel therapeutics for hypercholesterolemia and other metabolic disorders. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into this critical biochemical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Distribution of Squalene Across the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene, a triterpenoid hydrocarbon, is a vital intermediate in the biosynthesis of sterols and other secondary metabolites in plants.[1][2] Its diverse applications in the pharmaceutical, cosmetic, and nutraceutical industries have spurred significant interest in identifying and quantifying its presence in various plant species. This technical guide provides a comprehensive overview of the distribution of this compound in the plant kingdom, detailing quantitative data, experimental protocols for its analysis, and the underlying biosynthetic pathways.
Introduction
This compound (C30H50) is a naturally occurring polyunsaturated hydrocarbon and a precursor to a vast array of bioactive compounds, including phytosterols and cholesterol in plants and animals, respectively.[3] While historically sourced from shark liver oil, ethical and sustainability concerns have shifted the focus towards plant-based sources.[4] This guide serves as a resource for researchers and professionals in drug development seeking to understand and harness the potential of plant-derived this compound.
Quantitative Distribution of this compound in Plant Species
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The highest concentrations are typically found in the oil extracted from seeds. Amaranth species are particularly noteworthy for their exceptionally high this compound content.[3]
Table 1: this compound Content in Oils from Various Plant Species
| Plant Species | Common Name | This compound Content (mg/100g of oil) | Reference |
| Amaranthus spp. | Amaranth | 5740 - 6950 | |
| Olea europaea | Olive | 564 | |
| Euonymus europaeus | European Spindle | 184 (mg/ml of oil) | |
| Corylus avellana | Hazelnut | 27.9 | |
| Arachis hypogaea | Peanut | 27.4 | |
| Zea mays | Corn | 27.4 | |
| Vitis vinifera | Grape Seed | 14.1 | |
| Glycine max | Soybean | 9.9 | |
| Helianthus annuus | Sunflower | 0 - 19 (g/kg of oil) | |
| Camellia oleifera | Camellia | - | |
| Punica granatum | Pomegranate | - | |
| Fragaria ananassa | Strawberry | Traces | |
| Chaenomeles japonica | Japanese Quince | up to 1497.3 |
Table 2: this compound Content in Different Plant Parts
| Plant Species | Plant Part | This compound Content | Reference |
| Amaranthus spp. | Grain | 4.16 g/kg | |
| Amaranthus spp. | Leaf Lipid Extract | 0.26% (average) | |
| Camellia sinensis | Tea Leaves | 0.289 - 3.682 mg/g | |
| Aquilaria malaccensis | Leaves | up to 3.97% of extract |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in plant matrices requires robust and validated analytical methods. The primary steps involve extraction, often followed by saponification to remove interfering lipids, and subsequent chromatographic analysis.
Extraction Methods
Several methods are employed for the extraction of this compound from plant materials, each with its own advantages and limitations.
-
Soxhlet Extraction: This is a classical and widely used method employing organic solvents like hexane. It generally provides high extraction yields.
-
Cold Pressing: A mechanical extraction method that avoids the use of solvents, thus preserving the natural composition of the oil.
-
Supercritical Fluid Extraction (SFE) with CO2: This technique uses carbon dioxide in its supercritical state as the extraction solvent. It is considered a green technology and can yield extracts with high purity.
-
Solvent Extraction with Chloroform/Methanol: A common laboratory method for lipid extraction.
Sample Preparation: Saponification
For samples with a high lipid content, such as vegetable oils, a saponification step is often necessary to hydrolyze triglycerides and other esters, which can interfere with the chromatographic analysis of this compound. This is typically achieved by heating the sample with an alcoholic solution of potassium hydroxide (KOH).
Analytical Techniques
The quantification of this compound is predominantly carried out using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound can be quantified by GC-MS, often using an internal standard like squalane for improved accuracy.
-
Typical GC Conditions:
-
Column: Packed column (e.g., 2% silicone OV-101 on Chromosorb WAW DMCS) or a capillary column.
-
Injector and Detector Temperature: Optimized for the analysis.
-
Carrier Gas: Helium, Hydrogen, or Nitrogen.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile compounds.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Luna® Omega Polar C18, 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and tetrahydrofuran (e.g., 90:10 v/v).
-
Detector: UV detector set at a specific wavelength (e.g., 210 nm or 215 nm) or a Diode Array Detector (DAD).
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.
-
-
This compound Biosynthesis in Plants
This compound is synthesized in plants through the isoprenoid pathway. This pathway has two main branches that produce the universal five-carbon building blocks, isopentenyl diphosphate (IDP) and its isomer dimethylallyl diphosphate (DMADP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
Two molecules of farnesyl diphosphate (FPP), which are formed by the condensation of IDP and DMADP, are then joined head-to-head by the enzyme this compound synthase (SQS) to form this compound. This enzymatic step is a critical regulatory point in the sterol biosynthesis pathway.
Caption: this compound biosynthesis pathway in plants.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a plant sample.
Caption: General workflow for this compound quantification.
Conclusion
The plant kingdom offers a rich and sustainable source of this compound, with species like Amaranthus standing out for their high yields. The selection of an appropriate extraction and analytical method is crucial for the accurate quantification of this compound. Understanding the biosynthetic pathways can further aid in the genetic engineering of plants for enhanced this compound production. This guide provides a foundational understanding for researchers and industry professionals to explore and capitalize on the potential of plant-derived this compound.
References
The Pivotal Role of Squalene in the Evolution of Early Life: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene, a C30 isoprenoid hydrocarbon, represents a fundamental branching point in the evolution of membrane biochemistry and, by extension, the divergence of the major domains of life. This technical guide explores the critical role of this compound in early life, focusing on its function as the precursor to two major classes of membrane-ordering lipids: the hopanoids, characteristic of bacteria, and the sterols, hallmarks of eukaryotes. We delve into the anaerobic biosynthesis of hopanoids and the oxygen-dependent synthesis of sterols, a dichotomy that provides profound insights into the timeline of cellular evolution in relation to Earth's atmospheric oxygenation. This guide presents a synthesis of current research, including quantitative data on the geological biomarker record, detailed experimental protocols for the analysis of ancient lipids and membrane biophysics, and visual representations of key biochemical and evolutionary pathways.
Introduction: this compound as a Molecular Ancestor
This compound is a triterpene that is synthesized in nearly all organisms, with the notable exception of Archaea, where different isoprenoid ethers form the membrane backbone.[1] In Bacteria and Eukarya, this compound's primary evolutionary significance lies in its role as the direct precursor to cyclic triterpenoids that modulate membrane fluidity and permeability.[2] These molecules, hopanoids in bacteria and sterols in eukaryotes, are structurally analogous and perform similar functions in reinforcing cell membranes.[3]
The biosynthesis of these two classes of molecules from a common this compound precursor marks a pivotal divergence in evolutionary history. The cyclization of this compound to hopene, the parent molecule of hopanoids, is an anaerobic process catalyzed by the enzyme this compound-hopene cyclase (SHC).[4] In contrast, the cyclization of this compound to lanosterol, the precursor to all sterols, requires molecular oxygen for an initial epoxidation step, catalyzed by this compound monooxygenase, before cyclization by oxidothis compound cyclase (OSC).[2] This fundamental difference in oxygen requirement suggests that the hopanoid pathway predates the sterol pathway, offering a molecular clock for the emergence of eukaryotes in an increasingly oxygenated world.
This compound's Direct Role in Archaea
While not a precursor to the primary membrane lipids in Archaea, this compound is found in the membranes of many archaeal species, particularly halophiles, where it plays a direct role in modulating membrane properties. In these organisms, this compound can interdigitate between the phytanyl chains of archaeal lipids, influencing membrane packing, fluidity, and permeability in a manner analogous to cholesterol in eukaryotic membranes. Studies on lipid monolayers have demonstrated that the presence of this compound significantly increases the elastic compressibility of archaeal lipid extracts, allowing for tighter packing of the membrane lipids. This suggests that even before its elaboration into complex cyclic structures, this compound itself was a key molecule for membrane adaptation in early life.
The Great Divide: Hopanoids and Sterols
The evolution of enzymes capable of cyclizing this compound into rigid, polycyclic structures was a major innovation in the history of life, allowing for the development of more robust and less permeable cell membranes.
Hopanoids: The Bacterial Signature
Hopanoids are pentacyclic triterpenoids that are widespread in bacteria. Their synthesis from this compound via SHC is an oxygen-independent process, consistent with an origin in the anoxic environments of the early Earth. Hopanoids are known to decrease membrane permeability and increase rigidity, providing stability against environmental stressors such as extreme pH and temperature. The geological remnants of hopanoids, known as hopanes, are abundant in the Precambrian rock record and serve as robust biomarkers for the presence of bacteria.
Sterols: A Eukaryotic Innovation
Sterols, such as cholesterol, are tetracyclic triterpenoids that are essential components of eukaryotic membranes. Their biosynthesis from this compound requires molecular oxygen, indicating that this pathway evolved after the Great Oxidation Event. Sterols play a crucial role in regulating membrane fluidity and are involved in the formation of lipid rafts, which are important for signaling and other cellular processes. The fossilized remains of sterols, called steranes, are key biomarkers used to trace the emergence and diversification of eukaryotes in the geological record.
Data Presentation: Quantitative Insights
The Geochemical Record of this compound Derivatives
The relative abundance of hopanes and steranes in sedimentary rocks provides a proxy for the prevalence of bacteria versus eukaryotes through geological time.
| Formation | Age (Ga) | Location | Hopane/Sterane Ratio | Reference(s) |
| Wollogorang Formation | 1.73 | McArthur Basin, Australia | Steranes absent | |
| Hongshuizhuang Formation | 1.45 | North China Craton | High (Steranes low) | |
| Xiamaling Formation | 1.32 | North China Craton | High (Steranes low) | |
| Tonian Sediments | ~0.8 | Various | Variable, increasing steranes |
This table is a representative summary; specific values can vary significantly based on depositional environment and thermal maturity.
Biophysical Effects of this compound and Hopanoids on Membranes
The incorporation of this compound and its derivatives has quantifiable effects on the physical properties of lipid membranes.
| Lipid Modifier | Model System | Technique | Observed Effect | Quantitative Change | Reference(s) |
| This compound | Halobacterium salinarum lipid extract monolayers | Langmuir Trough | Increased elastic area compressibility | Significant extension of compressibility in pressure-area isotherms | |
| Squalane | Archaeal-like lipid vesicles | Neutron Spin Echo | Increased membrane rigidity under high pressure | Stiffer membrane confirmed by NSE spectroscopy | |
| Diplopterol (a hopanoid) | DOPC/SM GUVs | Fluorescence Microscopy | Induces liquid-ordered phase separation | C-laurdan GP values comparable to cholesterol-containing GUVs | |
| Hopanoids | Rhodopseudomonas palustris | Antibiotic Disc Diffusion | Increased resistance to antibiotics | Zone of inhibition for rifampin increased from 5 mm to 10 mm in hopanoid-deficient mutant | |
| Hopanoids | Model phospholipid membranes | Permeability Assay | Decreased membrane permeability | Significant reduction in permeability |
Experimental Protocols
Extraction and Analysis of Lipid Biomarkers from Precambrian Rocks
This protocol outlines a general workflow for the extraction and analysis of hydrocarbons from ancient sedimentary rocks.
-
Sample Preparation:
-
The exterior of the rock core is removed using a sterile saw to minimize modern contamination.
-
The interior rock is crushed into a fine powder using a solvent-rinsed mortar and pestle.
-
The powdered rock is extracted using a Soxhlet apparatus with a mixture of dichloromethane and methanol (e.g., 9:1 v/v) for 72 hours.
-
-
Fractionation:
-
The total lipid extract (TLE) is concentrated by rotary evaporation.
-
The TLE is fractionated by column chromatography using silica gel.
-
Non-polar fractions (containing saturated hydrocarbons like hopanes and steranes) are eluted with hexane.
-
Polar fractions are subsequently eluted with solvents of increasing polarity.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The hydrocarbon fraction is concentrated and analyzed using a GC-MS system.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) to elute a wide range of hydrocarbons.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode or using selected ion monitoring (SIM) for higher sensitivity to specific biomarker ions (e.g., m/z 191 for hopanes, m/z 217 for steranes).
-
Identification of compounds is based on retention time and comparison of mass spectra to known standards and library databases.
-
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This method measures the rotational mobility of a fluorescent probe embedded in a lipid membrane, which is inversely related to membrane fluidity.
-
Probe Labeling:
-
Liposomes or cell membranes are incubated with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), at a low molar ratio to avoid artifacts.
-
The incubation is typically performed at a temperature above the lipid phase transition for a sufficient time to ensure probe incorporation.
-
-
Fluorescence Anisotropy Measurement:
-
Measurements are performed using a spectrofluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light at the probe's excitation wavelength.
-
The fluorescence emission is measured at the probe's emission wavelength through polarizers oriented both parallel (IVV) and perpendicular (IVH) to the excitation polarizer.
-
A correction factor (G-factor) is determined using horizontally polarized excitation light (IHV and IHH).
-
-
Calculation of Anisotropy (r):
-
The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.
-
Higher anisotropy values indicate lower rotational mobility and thus higher membrane rigidity (lower fluidity).
-
Characterization of this compound Cyclase Activity
This protocol describes a general method for assaying the activity of this compound-hopene cyclase (SHC) or oxidothis compound cyclase (OSC).
-
Enzyme and Substrate Preparation:
-
Recombinant SHC or OSC is expressed and purified from a suitable host (e.g., E. coli).
-
The substrate, this compound or 2,3-oxidothis compound, is emulsified in a buffer containing a detergent (e.g., Triton X-100) to ensure its solubility.
-
-
Enzyme Reaction:
-
The purified enzyme is added to the substrate-containing buffer.
-
The reaction is incubated at the optimal temperature for the enzyme.
-
The reaction is stopped by the addition of a strong base (saponification) or by extraction with an organic solvent.
-
-
Product Extraction and Analysis:
-
The lipid products (hopene or lanosterol) are extracted with an organic solvent such as hexane or ethyl acetate.
-
The extracted lipids are dried, derivatized (e.g., silylated) to increase volatility, and analyzed by GC-MS.
-
The identity of the product is confirmed by comparing its retention time and mass spectrum to an authentic standard.
-
Enzyme activity can be quantified by measuring the amount of product formed over time.
-
Visualizations of Key Pathways and Concepts
Biosynthetic Pathways from this compound
Caption: Divergent biosynthetic pathways of hopanoids and sterols from this compound.
Experimental Workflow for Precambrian Biomarker Analysis
Caption: A typical experimental workflow for the analysis of Precambrian biomarkers.
Evolutionary Hypothesis Based on this compound Cyclization
Caption: The evolutionary relationship between this compound cyclization pathways and major life domains.
Conclusion and Future Directions
This compound stands as a molecular linchpin in the evolution of early life, providing the raw material for the independent development of membrane-strengthening lipids in Bacteria and Eukarya. The study of its derivatives in both modern organisms and the ancient rock record continues to illuminate the co-evolution of life and the Earth's environment. Future research, leveraging increasingly sensitive analytical techniques and sophisticated molecular modeling, will undoubtedly further refine our understanding of how this simple triterpene enabled the rise of complex cellular life. For drug development professionals, the enzymes in these ancient pathways, such as SHC and OSC, represent potential targets for novel antimicrobial and antifungal agents, highlighting the modern-day relevance of these deep evolutionary inquiries.
References
- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories | Department of Chemistry [chem.ox.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Hopanoid lipids: from membranes to plant-bacteria interactions | Carnegie Science [carnegiescience.edu]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Squalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2][3] It is a polyunsaturated hydrocarbon characterized by six non-conjugated double bonds, which are responsible for its high reactivity.[2] This guide provides an in-depth overview of the core physical and chemical properties of pure this compound, complete with quantitative data, experimental methodologies, and visual representations of its key reactions and related processes.
Physical Properties of Pure this compound
This compound is a colorless to slightly yellow, oily liquid with a faint, agreeable odor.[4] It is hydrophobic and practically insoluble in water, but soluble in many organic solvents.
Tabulated Physical Properties
The following table summarizes the key physical properties of pure this compound, compiled from various sources.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Formula | C₃₀H₅₀ | - | - | |
| Molar Mass | 410.72 | g/mol | - | |
| Appearance | Clear, slightly yellow liquid | - | Room Temperature | |
| Odor | Faint, agreeable | - | - | |
| Density | 0.858 | g/cm³ | 20 °C | |
| 0.858 | g/mL | 25 °C | ||
| Melting Point | -75 | °C | - | |
| -5 | °C | - | ||
| Boiling Point | 285 | °C | 25 mmHg | |
| 285 | °C | 3.3 kPa | ||
| 248-252 | °C | 4 Torr | ||
| Refractive Index | 1.494 | - | 20 °C, nD | |
| 1.4956 | - | 20 °C, nD | ||
| 1.4990 | - | 20 °C | ||
| Viscosity | 12 | cP | 20 °C | |
| 12 | cP | 25 °C | ||
| Flash Point | >230 | °F | - | |
| Solubility in Water | Practically insoluble (<0.1 g/100 mL at 19 °C) | - | - | |
| Solubility in Organic Solvents | Soluble in ether, petroleum ether, acetone, carbon tetrachloride, chloroform, and other non-polar solvents. Slightly soluble in ethanol and glacial acetic acid. | - | - |
Experimental Protocols for Determining Physical Properties
Standard analytical methods are employed to determine the physical properties of lipids like this compound.
-
Density: The density of this compound is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a controlled temperature.
-
Melting and Boiling Points: The melting point can be determined using a melting point apparatus, where the temperature at which the substance transitions from a solid to a liquid is observed. The boiling point is measured at a specific pressure (often under vacuum to prevent decomposition) using distillation apparatus, noting the temperature at which the liquid boils.
-
Refractive Index: A refractometer is used to measure the refractive index, which is a dimensionless number that describes how fast light travels through the material. This is a common technique for identifying and checking the purity of oils.
-
Viscosity: The viscosity of this compound can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer, which measure the fluid's resistance to flow at a given temperature.
-
Solubility: Solubility is determined by mixing this compound with a specific solvent and observing the point at which no more this compound will dissolve, often expressed in g/100 mL or as qualitative terms (e.g., soluble, insoluble). For water solubility, techniques like titration with water until cloudiness appears can be used to determine the solubilization limit in the presence of surfactants.
Chemical Properties and Reactions of Pure this compound
This compound's chemical reactivity is primarily dictated by its six carbon-carbon double bonds, making it susceptible to oxidation, hydrogenation, and cyclization reactions.
Chemical Structure
This compound is an all-trans isoprenoid. Its IUPAC name is (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene.
Caption: Key chemical reactions of this compound.
Oxidation
Due to its numerous double bonds, this compound is prone to oxidation when exposed to air, light, and other oxidizing agents.
-
Reaction with Oxygen (Autoxidation): In the presence of oxygen, this compound can undergo autoxidation to form various hydroperoxides. This process can lead to the formation of a viscous liquid, similar to linseed oil.
-
Reaction with Ozone (Ozonolysis): this compound reacts readily with ozone. The reaction proceeds via the Criegee mechanism, where ozone adds across the double bonds to form primary ozonides, which then decompose into a variety of carbonyl compounds such as aldehydes and ketones. Products of this compound ozonolysis include acetone, 6-methyl-5-hepten-2-one (6-MHO), and 4-oxopentanal (4-OPA).
-
Reaction with Hydroxyl Radicals: The reaction of this compound with hydroxyl (OH) radicals is initiated by the addition of OH to the double bonds, forming hydroxyalkyl radicals. This can lead to the formation of various functionalized and fragmentation products.
Hydrogenation
This compound can be catalytically hydrogenated to produce squalane (C₃₀H₆₂), a fully saturated hydrocarbon. Squalane is much more stable and resistant to oxidation than this compound, making it a preferred ingredient in cosmetics and pharmaceuticals.
-
Catalysts: Common catalysts for this reaction include palladium on carbon (Pd/C) and nickel-based catalysts.
-
Reaction Conditions: The hydrogenation is typically carried out under hydrogen pressure and at elevated temperatures. For example, solvent-free hydrogenation can be achieved using a Pd-supported catalyst on carbon nanotubes at 20 bar H₂ and 120 °C. Another method uses a sol-gel-entrapped Pd catalyst under milder conditions of 3 bar H₂ and 70 °C. Industrial processes may involve a two-stage hydrogenation, starting at a lower pressure (e.g., 5 bar H₂) and finishing at a higher pressure (e.g., 30 bar H₂) to ensure complete saturation.
Caption: General workflow for the hydrogenation of this compound to squalane.
Cyclization
In biological systems, this compound undergoes enzymatic cyclization to form a variety of pentacyclic triterpenes, including sterols and hopanoids.
-
Sterol Biosynthesis: In eukaryotes, this compound is first epoxidized to 2,3-oxidothis compound by this compound monooxygenase. This intermediate is then cyclized by oxidothis compound cyclase to form lanosterol in animals and fungi, or cycloartenol in plants. Lanosterol is a precursor to cholesterol and other steroids.
-
Hopanoid Biosynthesis: In some bacteria, this compound is directly cyclized by this compound-hopene cyclase (SHC) to form hopene, which can be further converted to other hopanoids. This complex reaction involves the formation of five rings and nine stereocenters in a single enzymatic step.
Caption: Simplified pathway of cholesterol biosynthesis from this compound.
Experimental Protocols for Chemical Analysis
A variety of analytical techniques are used to identify, quantify, and characterize this compound and its reaction products.
-
Chromatography:
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a common method for the separation and quantification of this compound in various matrices, such as olive oil.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound and its derivatives.
-
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is a powerful tool for elucidating the chemical structure of this compound and its reaction products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound and its derivatives, such as the C=C double bonds and, in its oxidation products, hydroxyl (O-H) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in their identification. High-resolution mass spectrometry (HR-MS) is particularly useful for analyzing the complex mixture of products from this compound oxidation.
-
Conclusion
Pure this compound is a highly reactive triterpene with a unique set of physical and chemical properties. Its unsaturated nature makes it a valuable precursor for the synthesis of more stable compounds like squalane and a key intermediate in the biosynthesis of essential molecules like cholesterol. Understanding its properties and reactivity is crucial for its application in the pharmaceutical, cosmetic, and nutraceutical industries. The methodologies outlined in this guide provide a framework for the analysis and manipulation of this important biomolecule.
References
Methodological & Application
Application Note: Quantification of Squalene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalene (C30H50) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol, in both plants and animals. Its antioxidant properties and role as a lipid component have led to significant interest in its quantification across various fields, including food science, cosmetics, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and specific quantification of this compound in diverse matrices. This application note provides a detailed overview of the methodologies and protocols for this compound quantification by GC-MS.
Principle of the Method
The quantification of this compound by GC-MS involves the extraction of this compound from the sample matrix, followed by separation from other components using gas chromatography. The separated this compound is then introduced into a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its specific detection and quantification. For enhanced accuracy, an internal standard, such as deuterated this compound or squalane, is often employed.[1]
Experimental Protocols
A variety of methods have been developed for the extraction and analysis of this compound in different sample types. Below are detailed protocols for some of the most common applications.
Protocol 1: this compound Extraction from Olive Oil via Fractional Crystallization
This method is suitable for the analysis of this compound in olive oil.[2][3]
Materials:
-
Olive oil sample
-
n-heptane
-
Squalane (internal standard)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 0.125 g of the olive oil sample.
-
Dissolve the sample in 10 ml of the methanol/acetone mixture by vortex-mixing for 2 minutes.
-
Incubate the mixture at -20°C for 24 hours to allow for the solidification of triglycerides.
-
Centrifuge the sample for 30 seconds to pellet the solidified triglycerides.
-
Separate the organic phase and evaporate it to dryness using a rotary evaporator under vacuum.
-
Reconstitute the residue in 2.5 mL of n-heptane containing a known concentration of squalane as an internal standard.
-
The sample is now ready for GC-MS analysis.
Protocol 2: this compound Extraction from Human Hair using Solvent Extraction
This protocol is designed for the quantification of this compound in human hair samples.
Materials:
-
Human hair sample
-
Chloroform/methanol mixture (2:1, v/v)
-
Deuterated this compound (internal standard)
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Wash the hair samples to remove external contaminants.
-
Accurately weigh a portion of the dried hair sample.
-
Add the chloroform/methanol extraction solvent containing deuterated this compound as the internal standard.
-
Perform extraction using an ultrasonic bath.
-
Centrifuge the sample to pellet any solid debris.
-
Carefully collect the supernatant for GC-MS analysis.
Protocol 3: Saponification-Based Extraction from Food of Animal Origin
This method is applicable for determining this compound in complex matrices like cheese and egg yolk.
Materials:
-
Food sample (e.g., Edam cheese)
-
Saponification reagent (e.g., ethanolic potassium hydroxide)
-
Extraction solvent (e.g., hexane)
-
Derivatization agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide)
Procedure:
-
Homogenize the food sample.
-
Perform saponification to hydrolyze esterified lipids.
-
Extract the unsaponifiable matter, which includes this compound, using a suitable organic solvent like hexane.
-
Evaporate the solvent and perform silylation using a derivatizing agent like BSTFA to improve the chromatographic properties of other analytes if a simultaneous analysis is intended.
-
The derivatized (or underivatized for this compound alone) sample is then analyzed by GC-MS.
GC-MS Analysis
The following are typical instrument parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.2 mL/min | |
| Injection Mode | Splitless or Split (e.g., 20:1) | |
| Injector Temperature | 250°C - 315°C | |
| Oven Program | Example: Initial 80°C for 3 min, ramp at 25°C/min to 280°C, hold for 10 min | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | |
| Monitored Ions (SIM) | This compound: m/z 107, 121, 149; Squalane (IS): m/z 85, 125 | |
| Transfer Line Temp. | 280°C - 310°C | |
| Ion Source Temp. | 250°C - 280°C |
Data Presentation: Quantitative Summary
The performance of GC-MS methods for this compound quantification varies depending on the sample matrix and the specific protocol employed. The following table summarizes key quantitative data from various studies.
| Matrix | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Olive Oil | Fractional Crystallization & GC-MS | 1.0 - 10 g/kg | 0.003 g/kg | 0.008 g/kg | 98 ± 3 | |
| Human Hair | Solvent Extraction & GC-MS | 1.0 - 50.0 µg/mL | 0.10 µg/mL | - | 96.4 ± 1.46 | |
| Animal-derived Food | Saponification & GC-TOF/MS | - | 30 - 375 µg/kg (method) | - | > 85 | |
| Bronchoalveolar Lavage Fluid | GC-MS | 0.50 - 30.0 µg/mL | 0.50 µg/mL | - | 97 - 105 | |
| Edible Oils | QuEChERS & GC-MS/MS | 0.03 - 0.4 mg/L | 0.4 mg/kg | 1.2 mg/kg | 81.9 - 102.5 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Workflow Visualization
The general workflow for the quantification of this compound by GC-MS can be visualized as follows:
Caption: General experimental workflow for this compound quantification by GC-MS.
Conclusion
Gas chromatography-mass spectrometry offers a robust, sensitive, and specific platform for the quantification of this compound in a wide array of sample types. The choice of sample preparation and extraction protocol is critical and should be tailored to the specific matrix to ensure accurate and reliable results. The methods and data presented in this application note provide a comprehensive guide for researchers and professionals in the development and application of GC-MS for this compound analysis.
References
Application Notes: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Squalene in Olive Oil
Introduction
Squalene is a triterpene hydrocarbon and a key intermediate in the biosynthesis of cholesterol, steroid hormones, and vitamin D in humans.[1] In the plant kingdom, it is found in significant quantities in olive oil, particularly extra virgin olive oil (EVOO), where its concentration can range from 2 to 12 g/kg.[2][3] This is substantially higher than in most other vegetable oils, where levels are typically below 0.03%.[1] The high this compound content in olive oil is linked to many of its beneficial health effects, including antioxidant and chemoprotective properties.[1] Accurate and reliable quantification of this compound is therefore crucial for quality control, authentication of olive oil, and for nutritional and functional food research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high precision and sensitivity.
This document provides detailed application notes and protocols for the determination of this compound in olive oil using various HPLC methods, tailored for researchers, scientists, and professionals in drug development.
Analytical Approaches: An Overview
The primary challenge in analyzing this compound in olive oil is its presence within a complex matrix dominated by triglycerides (98-99%). Therefore, a sample preparation step is often required to isolate this compound or remove interfering compounds before chromatographic analysis. The choice of method depends on the desired level of accuracy, sample throughput, and available instrumentation.
Common analytical strategies include:
-
Direct Dilution: A rapid screening method involving simple dilution of the oil sample followed by direct injection. This approach is fast but may be prone to matrix interference.
-
Saponification: A traditional and robust method that involves hydrolyzing the triglycerides with a strong base (e.g., potassium hydroxide) to form soaps, followed by extraction of the unsaponifiable fraction, which contains this compound.
-
Fractional Crystallization: A technique that separates this compound from the bulk of triglycerides by leveraging their different solubilities at low temperatures. The oil is dissolved in a solvent mixture and cooled, causing triglycerides to precipitate while this compound remains in the liquid phase.
-
Solid Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent (typically silica) to retain polar compounds while allowing the non-polar this compound to be eluted with a non-polar solvent.
Following sample preparation, this compound is quantified using Reverse-Phase HPLC (RP-HPLC), most commonly with a C18 column, coupled with a detector such as a UV/Vis Diode Array Detector (DAD) or a Refractive Index Detector (RID).
Quantitative Data Summary
The following tables summarize the performance of various HPLC methods for this compound quantification, providing a basis for method selection and comparison.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Preparation Method | Principle | Advantages | Disadvantages |
| Direct Dilution | Dilution with a miscible organic solvent to reduce viscosity and concentration. | Very fast, simple, minimal solvent usage. | Potential for matrix interference from triglycerides, may shorten column life. |
| Saponification | Alkaline hydrolysis of triglycerides, followed by liquid-liquid extraction of the unsaponifiable matter. | Effectively removes the entire triglyceride matrix, providing a clean extract. | Time-consuming, involves large volumes of hazardous solvents, potential for this compound degradation. |
| Fractional Crystallization | Low-temperature precipitation of triglycerides from a solvent mixture. | Simple, low-cost, avoids harsh chemical treatments. | Requires precise temperature control and a 24-hour incubation period. |
| Solid Phase Extraction (SPE) | Chromatographic separation on a silica cartridge. | Fast, efficient, provides good recovery and a clean sample. | Higher cost per sample due to disposable cartridges. |
Table 2: HPLC and UPLC Method Parameters and Performance Data
| Method / Reference | Sample Preparation | Column | Mobile Phase | Detector / Wavelength | LOD | LOQ | Recovery |
| HPLC / Agilent | Fractional Crystallization | Agilent ZORBAX Eclipse Plus C18, 4.6 × 250 mm, 5 µm | Acetonitrile:Acetone (60:40) | DAD | One-digit ng range | One-digit ng range | N/A |
| UHPLC / Agilent | Fractional Crystallization | Agilent ZORBAX RRHD Eclipse Plus C18, 3 × 50 mm, 1.8 µm | Acetonitrile:Acetone (60:40) | DAD | ~3x lower than HPLC | ~3x lower than HPLC | N/A |
| RP-HPLC / Nenadis & Tsimidou (2002) | Fractional Crystallization | N/A | Acetone:Acetonitrile (40:60) | UV / 208 nm | 23 mg/kg | 79 mg/kg | 81.5 - 92.5% |
| UPLC / Salvo et al. (2016) | Solid Phase Extraction (SPE) | N/A | N/A | PDA | 0.3 mg/L | N/A | 91.9 - 96.3% |
| HPLC / Hayakawa et al. (in) | Direct Dilution (1:20 in 2-propanol) | ODS Column | Acetonitrile / 2-propanol (gradient) | UV | 0.042 mg/L | 0.126 mg/L | N/A |
| RP-HPLC / Bhattacharjee et al. (2013) | Fractional Crystallization (modified) | N/A | 100% Acetonitrile | DAD / 195 nm | 5.0 ng/mL | 16.5 ng/mL | N/A |
N/A: Not Available in the cited sources. LOD: Limit of Detection. LOQ: Limit of Quantification.
Detailed Experimental Protocols
Protocol 1: this compound Analysis via Fractional Crystallization and RP-HPLC-UV
This protocol is based on the methods described by Nenadis and Tsimidou and Agilent Technologies. It is suitable for accurate quantification without harsh chemical saponification.
1. Materials and Reagents
-
Olive Oil Sample
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
25-mL ground-glass stoppered test tubes
-
Vortex mixer
-
Freezer capable of maintaining -20°C
-
Rotary evaporator
-
Coarse filter paper
-
HPLC system with UV/DAD detector
-
C18 Reverse-Phase Column (e.g., 4.6 × 250 mm, 5 µm)
2. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetone.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL).
3. Sample Preparation (Fractional Crystallization)
-
Accurately weigh 0.5 g of the olive oil sample into a 25-mL test tube.
-
Add 20 mL of a methanol:acetone (7:3, v/v) mixture.
-
Vortex the tube vigorously for 1.5 minutes.
-
Store the tube at -20°C for 24 hours to allow the triglycerides to precipitate.
-
Rapidly filter the cold sample through a coarse filter paper to separate the liquid fraction (containing this compound) from the solidified triglycerides.
-
Evaporate the solvent from the filtrate using a rotary evaporator at 40°C.
-
Re-dissolve the oily residue in 5 mL of acetone (or the mobile phase).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis
-
Column: C18 Reverse-Phase Column (e.g., 4.6 × 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetone:Acetonitrile (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL
-
Detector: UV Detector set at 208 nm. Note: Acetonitrile is preferred over acetone-containing mobile phases when using low UV wavelengths to reduce background noise.
-
Run Time: Approximately 11-15 minutes.
5. Quantification
-
Inject the prepared standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared olive oil sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 2: this compound Analysis via Solid Phase Extraction (SPE) and UPLC-PDA
This protocol is a rapid and efficient method for sample clean-up, adapted from Salvo et al. (2016), suitable for high-throughput analysis.
1. Materials and Reagents
-
Olive Oil Sample
-
This compound standard (≥98% purity)
-
n-Hexane (HPLC grade)
-
Mobile Phase (as determined by UPLC method)
-
Silica SPE Cartridges (e.g., 500 mg)
-
Vacuum manifold
-
UPLC system with PDA detector
-
UPLC C18 Column
2. Standard Preparation
-
Prepare a stock solution and calibration standards as described in Protocol 1, using the UPLC mobile phase as the diluent.
3. Sample Preparation (SPE)
-
Accurately weigh approximately 0.12 g of the olive oil sample.
-
Dissolve the oil in 0.6 mL of n-hexane.
-
Condition a 500-mg silica SPE cartridge by washing it with 5 mL of n-hexane.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
Connect the cartridge to a vacuum manifold and elute the this compound fraction with 10 mL of n-hexane at a slow flow rate (approx. 1 drop/second). Triglycerides and other more polar compounds are retained on the silica column.
-
Collect the eluate and dry it under a gentle stream of nitrogen or under vacuum at room temperature.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.2 µm syringe filter into a UPLC vial.
4. UPLC Analysis
-
Column: UPLC C18 Column (e.g., Acquity UPLC BEH C18)
-
Column Temperature: 40°C
-
Mobile Phase: Optimized for fast elution (e.g., Acetonitrile/Isopropanol mixture).
-
Flow Rate: Optimized for UPLC column dimensions (e.g., 0.4-0.6 mL/min).
-
Injection Volume: 1-5 µL
-
Detector: PDA, scan for optimal wavelength and peak purity.
-
Run Time: Can be very short, often less than 1 minute.
5. Quantification
-
Generate a calibration curve with the prepared standards.
-
Inject the sample and quantify this compound concentration based on the calibration curve.
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical protocols for determining this compound in olive oil.
Caption: General workflow for this compound quantification in olive oil.
Caption: Detailed workflow for the Fractional Crystallization method.
Caption: Detailed workflow for the Solid Phase Extraction (SPE) method.
References
Application Notes & Protocols: Supercritical Fluid Extraction of Squalene from Plant Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (C30H50) is a triterpene and a key precursor in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2] It is a compound of significant interest in the pharmaceutical, cosmetic, and nutraceutical industries due to its antioxidant, emollient, and potential anti-cancer properties.[2][3] Historically sourced from shark liver oil, ethical and sustainability concerns have shifted the focus towards plant-based sources.[4] Among these, amaranth grain and olive pomace are recognized for their relatively high this compound content.
Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a green and efficient technology for extracting this compound from plant matrices. This method offers several advantages over traditional solvent extraction, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), mild operating temperatures that prevent degradation of thermolabile compounds, and high selectivity, resulting in solvent-free extracts. The solvating power of supercritical CO2 can be precisely controlled by modulating temperature and pressure, allowing for the selective extraction of target compounds like this compound.
These application notes provide detailed protocols and compiled data for the supercritical fluid extraction of this compound from two prominent plant sources: amaranth grain and olive pomace.
Data Presentation: this compound Extraction Yields
The following tables summarize the quantitative data from various studies on the SFE of this compound from amaranth and olive pomace, providing a comparative overview of extraction conditions and yields.
Table 1: Supercritical Fluid Extraction of this compound from Amaranth (Amaranthus sp.)
| Pressure (bar/MPa) | Temperature (°C) | CO2 Flow Rate | Co-solvent | Extraction Time (h) | This compound Yield ( g/100g grain) | This compound Concentration in Extract (%) | Reference |
| 200 bar | 50 | 2.0 SL/min | None | 2 | 0.31 | 15.3 | |
| 250 bar | 40 | - | None | - | - | - | |
| 83 - 123 bar (8.3 - 12.3 MPa) | 35 - 45 | (50-75):1 extractant:raw mass ratio | None | - | - | - | |
| 200 bar (20 MPa) | 40 | 0.18 kg/h | None | 8 | - | 46.0 ± 2.81 | |
| 550 bar | 100 | 0.2 L/min | None | 1.5 | - | - | |
| 550 bar (55 MPa) | - | - | 5% Ethanol | - | 0.289 | - |
Table 2: Supercritical Fluid Extraction of this compound from Olive Pomace
| Pressure (MPa) | Temperature (°C) | CO2 Flow Rate ( g/min ) | Co-solvent | Extraction Time (min) | This compound Recovery/Yield | Reference |
| 17.5 | 33 | 5.4 | None | - | Highest Recovery | |
| 43.8 | 40.2 | - | None | 30 | 8-fold increase in this compound content compared to freeze-dried pomace |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound from Amaranth Grain
This protocol is a generalized procedure based on common parameters found in the literature.
1. Sample Preparation: a. Obtain whole amaranth grains. b. Grind the grains to a uniform particle size (e.g., 0.75 mm) to increase the surface area for extraction. Grinding significantly improves the extraction rate and oil yield. c. The moisture content of the grain should ideally be below 10%, as it has minimal influence on the extraction yields of oil and this compound under specific conditions.
2. Supercritical Fluid Extraction (SFE): a. Load the ground amaranth into the extraction vessel of the SFE system. b. Set the desired extraction parameters. Optimal conditions for high this compound yield and concentration have been reported at 50°C and 200 bar . c. Introduce supercritical CO2 into the extraction vessel at a constant flow rate (e.g., 2 L/min). d. The extraction is typically run for a duration of 1.5 to 2 hours. e. The extract, rich in oil and this compound, is separated from the supercritical CO2 in a separator by reducing the pressure. The CO2 can be recycled.
3. This compound Quantification: a. The collected extract is analyzed to determine the this compound concentration. b. Common analytical methods include Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: Supercritical CO2 Extraction of this compound from Olive Pomace
This protocol is based on optimized parameters for maximizing this compound recovery from olive pomace.
1. Sample Preparation: a. Obtain olive pomace, a by-product of olive oil production. b. The pomace may be dried to reduce moisture content.
2. Supercritical Fluid Extraction (SFE): a. Pack the olive pomace into the extractor of the SFE unit. b. Based on optimization studies, the following conditions are recommended for the highest this compound recovery:
- Pressure: 17.5 MPa (175 bar)
- Temperature: 33°C
- CO2 Flow Rate: 5.4 g/min c. Pressurize and heat the CO2 to the supercritical state and pass it through the extraction vessel. d. The extraction process is monitored for a set duration. e. Depressurize the CO2 in the separator to precipitate the extracted oil containing this compound.
3. This compound Analysis: a. The this compound content in the extracted oil is quantified using chromatographic techniques such as GC-FID or HPLC.
Visualizations
Experimental Workflow for SFE of this compound
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Logical Relationship of SFE Parameters on this compound Yield
References
"squalene as a vaccine adjuvant in flu vaccines"
Squalene as a Vaccine Adjuvant in Flu Vaccines: Application Notes and Protocols
Introduction
This compound, a naturally occurring triterpene, is a critical component in several advanced vaccine adjuvants used in influenza vaccines.[1] It is formulated into oil-in-water emulsions to create adjuvants like MF59, AS03, and AF03, which are licensed for use in seasonal and pandemic influenza vaccines in many countries.[1][2][3] These adjuvants significantly enhance the immune response to vaccine antigens, allowing for dose-sparing and improved protection, particularly in populations with weaker immune responses, such as the elderly and young children.[4] this compound is a precursor to cholesterol and is naturally synthesized in the human liver, making it biocompatible and biodegradable. This document provides detailed application notes on the mechanism and performance of this compound-based adjuvants and protocols for their preparation and evaluation.
Mechanism of Action
This compound-based emulsion (SE) adjuvants do not act as a simple antigen depot. Instead, they create a localized, transient 'immunocompetent environment' at the injection site. This environment is characterized by the rapid recruitment and activation of innate immune cells, which is crucial for shaping a robust and long-lasting adaptive immune response.
Upon intramuscular injection, SE adjuvants induce the release of damage-associated molecular patterns (DAMPs), such as ATP and double-stranded DNA, from stressed muscle cells. These signals, along with the emulsion particles themselves, are sensed by resident innate cells like macrophages and dendritic cells (DCs). This triggers a cascade of events:
-
Innate Cell Recruitment: A rapid and massive infiltration of immune cells—including neutrophils, eosinophils, monocytes, and macrophages—occurs at the injection site, typically peaking within 24 hours.
-
Cytokine and Chemokine Production: Activated innate cells release a variety of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines, further amplifying the immune response.
-
Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs), particularly monocyte-derived DCs, efficiently take up the vaccine antigen and the adjuvant. These activated APCs then migrate to the draining lymph nodes.
-
T and B Cell Activation: In the lymph nodes, APCs present the antigen to T cells. SE adjuvants have been shown to stimulate robust CD4+ T cell and CD8+ T cell responses. The CD8+ T cell response is uniquely stimulated through a RIPK3-dependent necroptosis pathway in lymph node macrophages, which facilitates antigen cross-presentation by DCs. This leads to the activation and proliferation of B cells, resulting in high-titer, affinity-matured, and isotype-switched antibodies.
Composition and Formulation of Licensed Adjuvants
MF59 and AS03 are the most well-characterized this compound-based adjuvants. Their compositions are designed to form a stable oil-in-water nano-emulsion with a particle size critical for potency.
| Component | MF59 | AS03 | Function |
| Oil Phase | This compound (4.3% w/v) | This compound (10.69 mg) | Forms the core oil droplet of the emulsion. |
| DL-α-tocopherol (Vitamin E) (11.86 mg) | Oil-soluble immunostimulant and antioxidant. | ||
| Aqueous Phase | Citrate Buffer | Phosphate Buffered Saline | Continuous phase of the emulsion. |
| Surfactants | Polysorbate 80 (Tween 80) (0.5% w/v) | Polysorbate 80 (Tween 80) (4.86 mg) | Water-soluble surfactant, emulsifier. |
| Sorbitan trioleate (Span 85) (0.5% w/v) | Oil-soluble surfactant, emulsifier. | ||
| Particle Size | ~160 nm | ~155 nm | Optimal size for cellular uptake and transport. |
Table 1: Composition of MF59 and AS03 Adjuvants per 0.5 mL human dose. Note: AS03 is available in two formulations, AS03A (listed) and AS03B (50% of each component).
Application Notes: Immunogenicity and Safety
Enhanced Immunogenicity
This compound-adjuvanted influenza vaccines consistently induce superior immune responses compared to their non-adjuvanted counterparts across all age groups.
| Population | Adjuvant Effect (GMTR*) vs. Non-Adjuvanted IIV | Key Findings |
| Young Children (<2.5 years) | 3.7 (95% CI: 2.5 to 5.5) | The adjuvant effect is most pronounced in immunologically naive young children. |
| Children (3-17 years) | High | After one adjuvanted dose, 100% of children achieved seroprotection (HI titer ≥ 40), compared to 94-98% with non-adjuvanted vaccine. |
| Adults | Moderate | Adjuvanted vaccines induce broader, cross-reactive antibody responses against different influenza strains. |
| Older Adults (>65 years) | 1.4 (95% CI: 1.0 to 1.9) | Improves the weaker immune response in the elderly, leading to higher and more persistent antibody titers. |
*GMTR: Geometric Mean Titer Ratio of post-vaccination antibody titers (this compound-IIV / Aqueous IIV). A GMTR > 1.0 favors the this compound-adjuvanted vaccine. Data from a meta-analysis of 49 trials.
Dose Sparing and Antibody Persistence
The inclusion of a this compound adjuvant allows for a significant reduction in the amount of antigen required to elicit a protective immune response. For example, a single dose of an MF59-adjuvanted H9N2 vaccine induced antibody titers similar to two doses of a non-adjuvanted vaccine. This "dose-sparing" effect is critical during a pandemic when vaccine supply is limited. Furthermore, the antibody responses induced by adjuvanted vaccines are more persistent. In children aged 3-17, 100% who received an adjuvanted H1N1 vaccine remained seroprotected after 8 months, compared to 93-97% in the non-adjuvanted group.
Safety and Tolerability
This compound-based adjuvants have a well-established safety profile, having been administered in over 100 million vaccines. They are generally well-tolerated, though they are associated with a higher frequency of transient, mild-to-moderate local adverse events (e.g., pain, redness, swelling at the injection site) compared to non-adjuvanted vaccines. Systemic side effects are typically not serious. Importantly, large-scale studies and meta-analyses have found no convincing evidence linking this compound-containing adjuvants to an increased risk of systemic autoimmune diseases or Guillain-Barré syndrome.
Experimental Protocols
Protocol 1: Preparation and Characterization of a this compound-Based Emulsion
This protocol describes the preparation of a research-grade this compound oil-in-water emulsion similar to MF59 (e.g., AddaVax™) and its characterization.
Methodology:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve Polysorbate 80 (e.g., 0.5% w/v) in a suitable buffer (e.g., 10 mM citrate buffer, pH 6.5).
-
Oil Phase: Dissolve Sorbitan trioleate (e.g., 0.5% w/v) in this compound oil (e.g., 4.3% w/v).
-
-
Formation of Coarse Emulsion: Combine the aqueous and oil phases and homogenize using a high-shear rotor-stator mixer until a uniform, milky-white coarse emulsion is formed.
-
High-Pressure Homogenization (Microfluidization):
-
Pass the coarse emulsion through a high-pressure microfluidizer. This step is critical for reducing the oil droplet size to the nanometer range (~150-160 nm).
-
Multiple passes may be required to achieve a narrow and consistent particle size distribution.
-
-
Sterile Filtration: Aseptically filter the final nano-emulsion through a 0.22 µm syringe filter into a sterile container. This also removes any larger, unwanted particles.
-
Characterization - Particle Size Analysis:
-
Principle: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are complementary methods that measure the hydrodynamic diameter of particles based on their Brownian motion in suspension.
-
Sample Preparation: Dilute the nano-emulsion in the formulation buffer or filtered saline to an appropriate concentration for measurement, avoiding multiple scattering effects.
-
DLS Measurement: Use a DLS instrument to measure the Z-average particle size and Polydispersity Index (PDI). An acceptable PDI (<0.7) indicates a homogenous sample.
-
NTA Measurement: Use an NTA instrument to obtain a high-resolution particle size distribution and determine the particle concentration.
-
Protocol 2: In Vitro Evaluation of Adjuvant Activity (Whole Blood Assay)
This assay measures the ability of the adjuvant to induce cytokine production from human immune cells.
Methodology:
-
Sample Collection: Collect fresh human whole blood from healthy, consenting donors into heparinized tubes.
-
Stimulation:
-
In a 96-well round-bottom plate, add 50 µL of the test adjuvant (e.g., this compound emulsion at 1% and 0.4% final oil concentration) or controls (saline, TLR agonist like LPS).
-
Add 150 µL of heparinized whole blood to each well in duplicate.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: Centrifuge the plates to pellet the cells. Carefully collect the supernatant (plasma).
-
Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs. An increase in cytokine levels compared to the saline control indicates immunostimulatory activity.
Protocol 3: In Vivo Evaluation in a Murine Model
Mice are a common and effective model for the preclinical evaluation of influenza vaccine efficacy and immunogenicity.
Methodology:
-
Animals: Use 6-8 week old female C57BL/6 or BALB/c mice. House according to institutional guidelines.
-
Vaccine Preparation: Immediately before injection, mix the influenza antigen (e.g., split inactivated H5N1) with the this compound emulsion adjuvant at a 1:1 volume ratio.
-
Immunization Schedule:
-
Groups: Include a saline control, antigen alone, and antigen + adjuvant.
-
Administration: Immunize mice via the intramuscular (IM) route into the quadriceps muscle with a 50 µL volume.
-
Prime-Boost: Administer a priming dose on Day 0 and a boosting dose on Day 21 or 28.
-
-
Blood Collection: Collect blood samples at baseline (pre-immunization) and at various time points post-immunization (e.g., Day 21, Day 42) to assess the kinetics of the antibody response.
-
Serological Assays:
-
ELISA: Determine antigen-specific total IgG, IgG1, and IgG2c/a antibody titers in the serum. The ratio of IgG2c to IgG1 can indicate the type of T-helper response (Th1 vs. Th2).
-
Hemagglutination Inhibition (HAI) Assay: Measure the titer of functional antibodies that can block the influenza virus hemagglutinin from agglutinating red blood cells. An HAI titer of ≥40 is a widely accepted correlate of protection in humans.
-
Microneutralization (MN) Assay: Quantify the titer of antibodies that can neutralize live virus and prevent infection of cells in culture.
-
-
Viral Challenge (Optional): To assess protective efficacy, immunized mice can be challenged with a lethal dose of a homologous or heterologous live influenza virus. Protection is evaluated by monitoring survival rates, weight loss, and viral titers in the lungs.
References
- 1. ciencia.ucp.pt [ciencia.ucp.pt]
- 2. This compound-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response [ouci.dntb.gov.ua]
- 3. This compound-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
Application Notes & Protocols: Mechanism of Action of Squalene in Vaccine Adjuvants
Audience: Researchers, scientists, and drug development professionals.
Introduction: Squalene-based adjuvants (SBAs) are a critical component of several licensed human vaccines, most notably against influenza. They are formulated as oil-in-water emulsions, with well-known examples including MF59®, AS03, and AF03.[1][2] this compound, a natural precursor to cholesterol in humans, forms the oil phase of these emulsions, which are stabilized by surfactants.[1][3] These adjuvants significantly enhance the immune response to co-administered antigens, allowing for dose-sparing and improved protection, particularly in populations with weaker immune responses.[1] Unlike traditional depot-forming adjuvants, SBAs primarily act by inducing a rapid and transient innate immune response at the site of injection, which in turn orchestrates a more robust and durable adaptive immune response. This document details the molecular and cellular mechanisms underlying the action of this compound-based adjuvants and provides standardized protocols for their evaluation.
Mechanism of Action
This compound-based adjuvants function by creating a localized, transient "immunocompetent environment" at the injection site. This process initiates a cascade of events that enhances antigen delivery, processing, and presentation, ultimately leading to potent B and T cell responses.
Innate Immune Activation and Cellular Recruitment
Upon intramuscular injection, SBAs cause localized muscle cell stress, leading to the release of Damage-Associated Molecular Patterns (DAMPs), such as ATP and double-stranded DNA. This initiates a rapid and potent inflammatory response characterized by:
-
Cytokine and Chemokine Production: A swift, localized burst of pro-inflammatory cytokines and chemokines is observed within hours of injection. This molecular signature is crucial for attracting and activating immune cells.
-
Immune Cell Infiltration: The chemokine gradient drives the recruitment of a diverse population of innate immune cells to the injection site, including neutrophils, eosinophils, monocytes, and dendritic cells (DCs).
-
Enhanced Antigen Uptake and Transport: Recruited monocytes and DCs are highly efficient at taking up the co-administered antigen. These antigen-loaded cells then migrate to the draining lymph nodes, a critical step for initiating the adaptive immune response. Monocyte-to-DC differentiation at the injection site further enhances this process.
Table 1: Composition of Common this compound-Based Adjuvants
| Adjuvant | Composition | Key Features |
|---|---|---|
| MF59® | This compound (4.3%), Polysorbate 80 (0.5%), Sorbitan trioleate (0.5%) in citrate buffer. | The first licensed o/w emulsion adjuvant. Induces a broad range of cytokines and chemokines. |
| AS03 | This compound (10.69 mg), DL-α-tocopherol (11.86 mg), Polysorbate 80 (4.86 mg) per dose. | Contains α-tocopherol (Vitamin E) as an additional immunostimulant. |
| AF03 | this compound, Polysorbate 80. | Used in pandemic influenza vaccines. |
Table 2: Key Cytokines and Chemokines Induced by this compound-Based Adjuvants
| Molecule | Function | Typical Induction Time | Reference |
|---|---|---|---|
| CXCL10 (IP-10) | Chemoattractant for T cells, NK cells, monocytes | 3-6 hours | |
| IL-6 | Pro-inflammatory cytokine, promotes B cell differentiation | 3-6 hours | |
| TNF-α | Pro-inflammatory cytokine, activates immune cells | 3-6 hours | |
| IL-12 | Promotes Th1 cell differentiation and IFN-γ production | 24 hours | |
| CCL2 (MCP-1) | Chemoattractant for monocytes, memory T cells, DCs | 3-6 hours |
| GM-CSF | Promotes myeloid cell differentiation and maturation | 24 hours | |
Key Signaling Pathways
The adjuvant effect of this compound emulsions is mediated by distinct signaling pathways that separately drive humoral (antibody) and cellular (T cell) immunity. While SBAs do not appear to directly engage Toll-like receptors (TLRs), their downstream effects are largely dependent on the adaptor protein MyD88.
Caption: High-level workflow of this compound adjuvant action.
The signaling diverges to control different arms of the adaptive immune response. Notably, the potent CD8+ T cell response is driven by a necroptosis pathway, while the antibody response relies on apoptotic caspases.
-
RIPK3-Dependent Necroptosis for CD8+ T Cell Responses: SBAs are taken up by lymph node-resident macrophages, triggering a regulated form of necrosis (necroptosis) dependent on the kinase activity of RIPK3. This process is essential for the cross-presentation of antigens to CD8+ T cells by Batf3-dependent dendritic cells, leading to a robust cytotoxic T lymphocyte (CTL) response. This pathway is independent of MLKL, a downstream effector of necroptosis, suggesting a unique signaling cascade.
-
Caspase-Dependent Apoptosis for Antibody Responses: In contrast, the generation of high-titer antibody responses is independent of the RIPK3 pathway. Instead, it requires the activity of caspases, as demonstrated by inhibition with the pan-caspase inhibitor Z-VAD-FMK. However, this pathway is independent of Caspase-1 and the canonical NLRP3 inflammasome, pointing towards a role for apoptotic caspases in shaping the humoral response.
-
Role of the Inflammasome: For SBAs like MF59 alone, the NLRP3 inflammasome appears to be dispensable for adjuvanticity, although the inflammasome adaptor protein ASC is required, suggesting an NLRP3-independent role for ASC. However, when this compound emulsions are combined with a TLR4 agonist (e.g., GLA-SE), the resulting synergy is critically dependent on NLRP3 inflammasome activation and the subsequent release of IL-1β and IL-18.
References
Application Notes & Protocols: Squalene-Based Nanoparticles for Drug Delivery
Introduction
Squalene, a natural and biocompatible lipid, is a precursor in cholesterol biosynthesis.[1] The "squalenoylation" technique involves the chemical conjugation of this compound to various drug molecules.[2][3] This process creates amphiphilic bioconjugates that can spontaneously self-assemble into nanoparticles (NPs) in aqueous solutions.[2] This approach offers a versatile platform for drug delivery with several advantages, including high drug loading capacity, enhanced bioavailability, improved stability of the encapsulated drug, and the ability to overcome low water solubility of therapeutic agents.[4] These nanoparticles have shown significant promise in various therapeutic areas, including cancer treatment and the management of inflammatory diseases.
Application Notes
This compound-based nanoparticles can be formulated in several ways:
-
Drug-Squalene Conjugates: The therapeutic agent is directly and covalently linked to a this compound molecule. These amphiphilic conjugates self-assemble into nanoparticles, where the drug itself is a constituent of the nanoparticle structure, leading to very high drug loading.
-
Encapsulation in Polymer Matrices: this compound, as a therapeutic or antioxidant agent, can be encapsulated within biodegradable polymer nanoparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA).
-
Multi-Drug Nanoparticles: A drug-squalene conjugate can serve as a nanocarrier to encapsulate other therapeutic agents, creating multi-drug delivery systems. For instance, this compound-adenosine conjugates have been used to encapsulate α-tocopherol (Vitamin E).
Therapeutic Applications
-
Oncology: Squalenoylation has been successfully applied to anticancer drugs like gemcitabine and paclitaxel. This compound-gemcitabine (SQ-Gem) nanoparticles have been shown to inhibit drug metabolization and prolong plasma concentrations of the active drug. These nanoparticles can interact with endogenous lipoproteins, which may facilitate their targeting to cancer cells that overexpress lipoprotein receptors.
-
Anti-inflammatory Therapy: this compound-based nanoparticles have been developed to deliver immunomodulators, such as adenosine, and antioxidants to sites of inflammation. This dual-action approach helps to mitigate the feedback loops between pro-inflammatory signaling and oxidative stress that drive uncontrolled inflammation.
-
Immunosuppression: Gusperimus, an immunosuppressive drug with stability issues, has been conjugated with this compound. The resulting nanoparticles (Sq-GusNPs) demonstrated an enhanced immunosuppressive effect and a sustained anti-inflammatory action over time.
Data Presentation: Physicochemical Properties
The characteristics of this compound-based nanoparticles vary depending on the conjugated drug and the preparation method. Below is a summary of reported quantitative data.
| Drug Conjugate / Encapsulation | Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency | Reference |
| Gusperimus | Sq-GusNPs | 150 - 200 | ~ -34 | ~ 50% Loading | |
| Gemcitabine | SQ-Gem NPs | 100 - 200 | N/A | ~ 40% Loading | |
| Adenosine / α-Tocopherol | SQAd/VitE NPs | ~ 130 | ~ -25 | > 90% Encapsulation (VitE) | |
| This compound | PLGA-Squalene NPs | ~ 168 | N/A | ~ 78% Encapsulation | |
| siRNA | siRNA-SQ NPs | ~ 165 | N/A | High | |
| Paclitaxel | Squalenoyl-Paclitaxel | Nanosized | Negative | High |
Experimental Protocols & Workflows
Workflow for this compound Nanoparticle Development
The general workflow for developing and testing this compound-based nanoparticles involves synthesis, characterization, and in vitro/in vivo evaluation.
Caption: General experimental workflow for drug delivery applications.
Protocol 1: Synthesis of Drug-Squalene Conjugate Nanoparticles via Nanoprecipitation
This protocol is a generalized method based on the formation of this compound-adenosine (SQAd) and this compound-gemcitabine (SQ-Gem) nanoparticles.
Materials:
-
Drug-squalene bioconjugate (e.g., SQAd, SQ-Gem)
-
Organic solvent (e.g., absolute ethanol, Tetrahydrofuran (THF))
-
Aqueous phase (e.g., 5% (w/v) dextrose solution, Milli-Q water)
-
Rotary evaporator
-
Magnetic stirrer
Methodology:
-
Dissolution: Dissolve the drug-squalene bioconjugate in an appropriate organic solvent (e.g., 6 mg/mL of SQAd in absolute ethanol). If co-encapsulating a second drug (e.g., α-tocopherol), dissolve it in the same organic phase.
-
Nanoprecipitation: Add the organic solution dropwise into the aqueous phase under strong magnetic stirring. The rapid solvent displacement causes the amphiphilic bioconjugates to self-assemble into nanoparticles.
-
Solvent Evaporation: Completely evaporate the organic solvent using a rotary evaporator (e.g., at 40°C, under reduced pressure).
-
Final Suspension: The result is a stable aqueous suspension of drug-squalene nanoparticles. The final concentration may be adjusted as needed (e.g., to 2 mg/mL).
-
Storage: Store the nanoparticle suspension at 4°C in the dark.
Protocol 2: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol for encapsulating this compound within a polymer matrix is based on the single-emulsion solvent evaporation technique.
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA-COOH)
-
This compound
-
Ethyl acetate
-
Stabilizing agent (e.g., Pluronic F68)
-
Milli-Q water
-
Probe sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve PLGA (e.g., 50 mg) and a stabilizing agent (e.g., 150 mg Pluronic F68) in an organic solvent (e.g., 5 mL of ethyl acetate).
-
This compound Addition: Add a defined volume of this compound (e.g., 50 µL) to the organic solution.
-
Emulsification: Add the aqueous phase (e.g., 10 mL of Milli-Q water) to the organic phase. Sonicate the mixture in an ice bath (e.g., for 25 seconds at 40% amplitude) to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for approximately 3 hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Purification: Collect the nanoparticles by centrifugation (e.g., 12,350 rpm for 15 min at 10°C), followed by a second centrifugation wash step.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for subsequent experiments.
Protocol 3: Characterization of Nanoparticles
1. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in Milli-Q water.
-
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Measurements provide the mean hydrodynamic diameter, the PDI (a measure of size distribution), and the zeta potential (an indicator of surface charge and colloidal stability).
2. Morphology Analysis:
-
Visualize nanoparticle shape and size using Transmission Electron Microscopy (TEM) or cryo-TEM.
-
For TEM, place a drop of the nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and then image.
3. Drug Loading and Encapsulation Efficiency (EE%):
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Quantify the amount of non-encapsulated (free) drug in the supernatant using High-Performance Liquid Chromatography (HPLC).
-
Calculate EE% using the formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
Protocol 4: In Vitro Cellular Uptake Study
This protocol describes how to assess the internalization of nanoparticles by cells using flow cytometry.
Materials:
-
Fluorescently labeled nanoparticles
-
Cell line of interest (e.g., RAW-264.7 macrophages, U87 glioblastoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Incubation: Treat the cells with a defined concentration of fluorescently labeled nanoparticles (e.g., 0.5 µM) for various time points (e.g., 1, 4, 8, 24 hours).
-
Washing: At each time point, remove the medium containing nanoparticles and wash the cells thoroughly with PBS (e.g., 3 times) to remove any non-internalized particles.
-
Cell Detachment: Detach the cells using trypsin and then resuspend them in a cold buffer (e.g., 1% BSA solution) to stop enzymatic activity.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
Signaling and Uptake Mechanisms
Cellular Internalization Pathway
The cellular uptake of this compound-based nanoparticles is often mediated by endocytosis. Specifically, it has been suggested that these nanoparticles interact with low-density lipoproteins (LDL) in the circulation, and their subsequent uptake is facilitated by the LDL receptor (LDLR), which is often overexpressed in cancer cells.
Caption: LDL receptor-mediated endocytosis of this compound nanoparticles.
Mechanism of Anti-Inflammatory Action
In inflammatory conditions, a vicious cycle exists between pro-inflammatory signaling and oxidative stress. This compound-based multidrug nanoparticles are designed to break this cycle.
Caption: Breaking the inflammation-oxidative stress feedback loop.
References
Protocol for Squalene Extraction from Amaranth Seeds: Application Notes for Researchers and Drug Development Professionals
Introduction:
Amaranth (genus Amaranthus) has emerged as a significant plant-based source of squalene, a triterpenoid of considerable interest to the pharmaceutical, cosmetic, and nutraceutical industries.[1][2] Traditionally sourced from shark liver oil, the demand for sustainable and ethical alternatives has driven research into plant-derived this compound.[2][3] Amaranth seeds contain a notably high concentration of this compound within their oil fraction, making them a promising raw material for commercial extraction.[4] This document provides detailed application notes and protocols for the extraction of this compound from amaranth seeds, tailored for researchers, scientists, and professionals in drug development. The protocols cover various extraction techniques, including conventional solvent extraction and modern supercritical fluid extraction, providing a comparative overview to aid in method selection and optimization.
Data Presentation: Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the extracted this compound. Below is a summary of quantitative data from various studies, highlighting the efficacy of different extraction techniques.
| Extraction Method | Solvent/Fluid | Key Parameters | Oil Yield (g/kg of seed) | This compound Yield (g/kg of seed) | This compound Concentration in Oil (g/kg) | Reference |
| Soxhlet Extraction | Hexane | Not Specified | 70.0 - 75.7 | 3.8 - 4.2 | 31.3 - 44.2 | |
| Petroleum Ether | Not Specified | 49.8 | ~3.0 | 60.0 | ||
| Supercritical Fluid Extraction (SCFE) | Supercritical CO₂ | 313 K / 20 MPa | Not Specified | Not Specified | 460 ± 28.1 | |
| Supercritical CO₂ | 323 K / 30 MPa / 21 h | Not Specified | Not Specified | 65.7 | ||
| Supercritical CO₂ | 50 °C / 200 bar | 20.7 | 3.1 | 153.0 | ||
| Supercritical CO₂ | 40 °C / 30 MPa / 120 min | 640.0 (from seeds) | >99% recovery | Not Specified | ||
| Supercritical CO₂ | 130 °C / 20 MPa / 30 min | Not Specified | Not Specified | 600.0 | ||
| Accelerated Solvent Extraction (ASE) | Not Specified | Not Specified | 78.1 | 4.7 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the literature and can be adapted based on specific laboratory equipment and research goals.
Protocol 1: Soxhlet Extraction
This protocol describes a conventional method for lipid and this compound extraction using an organic solvent.
1. Materials and Equipment:
-
Amaranth seeds (whole or ground)
-
Hexane (analytical grade)
-
Soxhlet apparatus (including flask, extractor, and condenser)
-
Heating mantle
-
Rotary evaporator
-
Grinder (optional, for seed preparation)
-
Analytical balance
-
Glassware (beakers, graduated cylinders)
2. Seed Preparation:
-
For increased extraction efficiency, it is recommended to grind the amaranth seeds into a fine powder.
-
Alternatively, puffed amaranth seeds can be used, which may yield a higher this compound concentration in the oil extract.
-
Accurately weigh a desired amount of the prepared amaranth seeds (e.g., 50 g).
3. Extraction Procedure:
-
Place the weighed amaranth seed sample into a thimble and position it inside the Soxhlet extractor.
-
Fill the round-bottom flask with hexane to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the flask using the heating mantle to initiate the solvent cycle.
-
Allow the extraction to proceed for a minimum of 6-8 hours. The solvent will cycle through the sample, extracting the oil.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
4. Solvent Recovery and Oil Collection:
-
Carefully dismantle the apparatus.
-
Transfer the hexane-oil mixture from the flask to a rotary evaporator.
-
Evaporate the hexane under reduced pressure to recover the crude amaranth oil.
-
Weigh the collected oil to determine the oil yield.
5. This compound Analysis:
-
The this compound content in the extracted oil can be quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol outlines the use of supercritical carbon dioxide (SC-CO₂) for a more environmentally friendly and selective extraction of this compound.
1. Materials and Equipment:
-
Amaranth seeds (ground or puffed)
-
Supercritical Fluid Extractor system
-
High-pressure CO₂ source
-
Grinder (optional)
-
Analytical balance
2. Seed Preparation:
-
Prepare the amaranth seeds as described in Protocol 1, Step 2. Grinding the seeds to a smaller particle size generally increases the extraction rate and oil yield.
-
Accurately weigh the prepared seed sample and load it into the extraction vessel of the SFE system.
3. Extraction Procedure:
-
Set the desired extraction parameters on the SFE system. Based on literature, optimal conditions for high this compound concentration can be around 313 K (40°C) and 20 MPa (200 bar). For higher oil yield, conditions such as 40°C and 30 MPa for 120 minutes can be used.
-
Introduce supercritical CO₂ into the extraction vessel at a constant flow rate (e.g., 0.18 kg/h ).
-
The extraction time can vary from 30 minutes to several hours depending on the desired yield and purity.
-
The extracted oil containing this compound is separated from the CO₂ in a cyclone separator or collection vessel as the pressure is reduced.
4. Oil Collection and Analysis:
-
Collect the amaranth oil from the separator. As CO₂ returns to its gaseous state at atmospheric pressure, no solvent removal step is necessary.
-
Weigh the collected oil to determine the yield.
-
Analyze the this compound content using appropriate analytical techniques like GC-MS or HPLC.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of the this compound extraction processes.
Caption: General workflow for this compound extraction from amaranth seeds.
Caption: Logical relationships of parameters in Supercritical Fluid Extraction.
References
Application Note: Squalene as a Versatile Biomarker for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Squalene (SQ) is a naturally occurring triterpene and a key metabolic intermediate in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2] Synthesized in the endoplasmic reticulum from two molecules of farnesyl diphosphate, this compound's position in the mevalonate pathway makes it a pivotal molecule for assessing metabolic activity.[1][3] Its levels can reflect the rate of cholesterol synthesis and are implicated in various physiological and pathological states, including cardiovascular disease, metabolic syndrome, and oxidative stress.[1] This application note provides a comprehensive overview of the use of this compound as a biomarker, including detailed protocols for its extraction and quantification, and summarizes key data relevant to metabolic research.
Background: The Cholesterol Biosynthesis Pathway
This compound is the first committed precursor in the formation of sterols. The enzyme this compound synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), catalyzes the condensation of two farnesyl diphosphate (FPP) molecules. This step is a critical branch point, directing FPP towards either sterol synthesis or the synthesis of non-sterol isoprenoids. Subsequently, this compound epoxidase (SQLE) oxygenates this compound to 2,3-oxidothis compound (lanosterol), which then undergoes a series of reactions to form cholesterol. Because SQS is a rate-limiting enzyme, its activity and the resulting this compound levels are tightly linked to the overall flux of the cholesterol biosynthesis pathway.
Applications in Metabolic Studies
The measurement of this compound can be applied to several areas of metabolic research:
-
Assessing Cholesterol Synthesis: Plasma this compound levels can serve as a proxy for the rate of whole-body cholesterol synthesis. Isotope kinetic studies using labeled mevalonic acid have validated that the rate of this compound synthesis corresponds closely with cholesterol synthesis rates.
-
Cardiovascular Disease (CVD) & Dyslipidemia: Elevated cholesterol is a major risk factor for CVD. This compound's role as a direct precursor makes it a valuable biomarker in studies of hypercholesterolemia and atherosclerosis.
-
Metabolic Syndrome and Diabetes: In metabolic disorders like type 2 diabetes, lipid profiles are often dysregulated. Studies have shown that this compound supplementation can modulate lipid levels, suggesting its potential as both a therapeutic agent and a biomarker for monitoring metabolic health in these conditions.
-
Monitoring Therapeutic Interventions: this compound synthase (SQS) is a pharmacological target for lowering cholesterol, offering an alternative to statins. Measuring this compound levels is essential for evaluating the efficacy of SQS inhibitors, which are designed to block the conversion of FPP to this compound.
Quantitative Data
This compound concentrations vary significantly across different human tissues and are influenced by diet.
Table 1: this compound Concentrations in Human Tissues
| Tissue | Concentration (µg/g dry weight) | Reference |
|---|---|---|
| Skin | ~475 | |
| Adipose Tissue | ~275 | |
| Liver | ~75 |
| Small Intestine | ~42 | |
Data compiled from studies measuring this compound in various human tissues, highlighting the skin as a major site of this compound concentration.
Table 2: this compound Content in Common Foodstuffs
| Food Source | This compound Concentration | Reference |
|---|---|---|
| Amaranth Oil | 10.4 - 73.0 g/kg | |
| Olive Oil | 1.7 - 7.0 g/kg | |
| Palm Oil | 250 - 540 mg/L | |
| Hazelnut Oil | 27.9 mg/100g | |
| Corn Oil | 27.4 mg/100g |
| Soybean Oil | 9.9 mg/100g | |
A summary of this compound content in various plant-based oils, with amaranth and olive oil being particularly rich sources.
Table 3: Representative Effect of this compound Supplementation on Lipid Profile in Patients with Type 2 Diabetes
| Parameter | Diabetic (Untreated) | Diabetic + this compound (84 days) | P-value | Reference |
|---|---|---|---|---|
| Total Cholesterol (mg/dL) | Increased | Decreased | < 0.05 | |
| HDL (mg/dL) | Decreased | Increased | < 0.05 | |
| LDL (mg/dL) | Increased | Decreased | < 0.05 |
| VLDL (mg/dL) | Increased | Decreased | < 0.05 | |
This table summarizes findings that this compound supplementation over 84 days can significantly improve the lipid profile in individuals with type 2 diabetes by increasing HDL and decreasing total cholesterol, LDL, and VLDL.
Experimental Protocols
Accurate quantification of this compound requires robust extraction and analytical methods.
Protocol 1: this compound Extraction from Biological Samples (Plasma/Tissue)
This protocol is based on saponification followed by liquid-liquid extraction to isolate this compound from the lipid fraction of biological samples.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Ethanolic potassium hydroxide (KOH)
-
Hexane or petroleum ether
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., squalane or deuterated this compound)
-
Glass centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator
Methodology:
-
Sample Preparation: To a known amount of sample (e.g., 1 mL plasma or 100 mg tissue homogenate) in a glass tube, add a known amount of internal standard.
-
Saponification: Add 2 mL of 1 M ethanolic KOH. Vortex vigorously for 1 minute. Incubate at 60-70°C for 60 minutes to saponify lipids.
-
Extraction: Cool the sample to room temperature. Add 5 mL of hexane (or petroleum ether) and 1 mL of distilled water. Vortex for 2 minutes to extract the unsaponifiable fraction containing this compound.
-
Phase Separation: Centrifuge at 1500 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 3-5) twice more on the remaining aqueous layer, pooling the organic fractions.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
Protocol 2: Quantification of this compound by GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for this compound quantification.
Instrumentation & Parameters:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: 1 µL of the reconstituted sample in splitless or split mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C.
-
Ramp 1: 40°C/min to 250°C, hold for 2 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantifier Ion for this compound: m/z 137 (or other characteristic ions like m/z 69, 81).
-
Quantifier Ion for Internal Standard: Dependent on the standard used (e.g., m/z 113 for squalane).
-
Methodology:
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations (e.g., 0.5 - 30 µg/mL) containing a fixed amount of the internal standard.
-
Sample Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Data Acquisition: Record the peak areas for the this compound and internal standard quantifier ions.
-
Quantification: Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration. Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Conclusion
This compound is more than just an intermediate in cholesterol synthesis; it is a dynamic and informative biomarker for a range of metabolic studies. Its quantification can provide valuable insights into cholesterol metabolism, the pathophysiology of metabolic diseases, and the efficacy of novel therapeutics targeting the mevalonate pathway. The protocols detailed in this note offer a robust framework for researchers to accurately measure this compound in various biological matrices, facilitating further exploration into its role in health and disease.
References
Quantification of Squalene in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (C₃₀H₅₀) is a polyunsaturated triterpenoid hydrocarbon and a natural component of human sebum, contributing to the skin's lipid barrier and protecting it from moisture loss and oxidative stress.[1][2] Its emollient and antioxidant properties make it a highly sought-after ingredient in a wide range of cosmetic and personal care products, including moisturizers, serums, lotions, and lipsticks.[1][3] Due to its instability and susceptibility to oxidation, its hydrogenated and more stable form, squalane (C₃₀H₆₂), is also widely used.[4] Accurate quantification of this compound in cosmetic formulations is crucial for quality control, ensuring product efficacy, and verifying label claims.
This document provides detailed application notes and protocols for the quantification of this compound in various cosmetic formulations using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: this compound Concentration in Cosmetic Products
The concentration of this compound in cosmetic products can vary significantly depending on the product type and intended effect. The following tables summarize typical and maximum use concentrations of this compound in various cosmetic categories. It is important to note that specific concentrations in commercial products are often proprietary. The data presented here is based on regulatory safety assessments and supplier-recommended usage levels.
Table 1: Typical Concentration Ranges of this compound in Cosmetic Formulations
| Cosmetic Category | Typical Concentration Range (%) |
| Face and Neck Creams/Lotions | 1.0 - 10.0 |
| Serums and Facial Oils | 2.0 - 15.0 |
| Body Lotions | 1.0 - 5.0 |
| Lipsticks and Lip Balms | 0.1 - 2.0 |
| Foundations and Concealers | 0.5 - 5.0 |
| Hair Conditioners | 0.1 - 1.0 |
Table 2: Maximum Use Concentrations of this compound Reported in Cosmetic Products
| Product Category | Maximum Reported Concentration of Use (%) | Reference |
| Face Powders | 10.0 | |
| Moisturizing Preparations | >10.0 (in 1976) | |
| General Skincare/Cosmetics | 1.2 (in 2018) |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound in cosmetic formulations by GC and HPLC.
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Scope: This protocol describes the quantification of this compound in oil-based cosmetic formulations.
2. Principle: The cosmetic sample is dissolved in a suitable solvent, and an internal standard is added. The sample is then injected into a gas chromatograph where this compound is separated from other components and detected by a flame ionization detector (FID). Quantification is achieved by comparing the peak area of this compound to that of the internal standard using a calibration curve.
3. Apparatus:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Autosampler.
-
Volumetric flasks, pipettes, and syringes.
-
Analytical balance.
4. Reagents and Materials:
-
This compound standard (≥98% purity).
-
Squalane (internal standard, ≥99% purity).
-
Hexane (HPLC grade).
-
Chloroform (HPLC grade).
-
Methanol (HPLC grade).
-
Nitrogen gas (high purity).
-
Hydrogen gas (high purity).
-
Compressed air (zero grade).
5. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the cosmetic sample into a 10 mL volumetric flask.
-
Add 5 mL of hexane and vortex to dissolve the sample.
-
Add a known amount of internal standard solution (e.g., 1 mL of 1 mg/mL squalane in hexane).
-
Bring the flask to volume with hexane and mix thoroughly.
-
If the sample contains a high amount of particulate matter, centrifuge or filter through a 0.45 µm PTFE syringe filter into a GC vial.
6. Chromatographic Conditions:
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
7. Calibration:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in hexane).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Add a constant amount of internal standard to each calibration standard.
-
Inject each standard into the GC and record the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
8. Calculation:
-
Inject the prepared sample solution into the GC.
-
Determine the peak area ratio of this compound to the internal standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The percentage of this compound in the original cosmetic sample can be calculated using the following formula:
This compound (%) = (C * V * D) / (W * 10)
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the cosmetic sample (mg)
-
9. Method Validation:
-
Linearity: A linear response should be observed over the calibration range (R² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For GC-MS, LODs as low as 0.05 µg/mL have been reported.
-
Accuracy and Precision: Assessed by analyzing spiked samples at different concentration levels. Recoveries should be within 80-120%, and the relative standard deviation (RSD) should be less than 15%. A recovery of 97-105% for this compound has been demonstrated in previous studies.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Scope: This protocol is suitable for the quantification of this compound in various cosmetic formulations, including emulsions (creams and lotions).
2. Principle: The cosmetic sample is extracted with a suitable solvent. The extract is then injected into an HPLC system. This compound is separated on a reverse-phase column and detected by a UV detector at a specific wavelength. Quantification is performed using an external standard calibration curve.
3. Apparatus:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Autosampler.
-
Volumetric flasks, pipettes, and syringes.
-
Analytical balance.
-
Ultrasonic bath.
4. Reagents and Materials:
-
This compound standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Tetrahydrofuran (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
5. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cosmetic cream or lotion into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to disperse the sample and extract the this compound.
-
Allow the solution to cool to room temperature and then bring to volume with acetonitrile.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.
6. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Tetrahydrofuran (90:10, v/v) or Acetonitrile:Water (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
7. Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
8. Calculation:
-
Inject the prepared sample solution into the HPLC.
-
Determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The percentage of this compound in the original cosmetic sample can be calculated using the following formula:
This compound (%) = (C * V * D) / (W * 10)
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the cosmetic sample (mg)
-
9. Method Validation:
-
Linearity: A linear response should be observed over the calibration range (R² > 0.99).
-
LOD and LOQ: Determined based on signal-to-noise ratios. A detection limit of 40 µg/L has been reported for an HPLC-DAD method.
-
Accuracy and Precision: Assessed by analyzing spiked samples. Recoveries should be within an acceptable range (e.g., 90-110%), with an RSD of less than 5%. Recoveries between 89.6% and 100.5% have been previously reported.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in intracellular signaling pathways in the context of topical application, its role in maintaining the skin barrier is a critical logical relationship for its function in cosmetics.
References
Application Notes: In Vitro Assays for Squalene's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols in both plants and animals.[1][2] Abundantly found in shark liver oil and various vegetable oils like olive oil, this compound is also a primary component of human skin surface lipids, where it is believed to play a protective role.[1][3] Its highly unsaturated structure, containing six double bonds, confers significant chemical reactivity, suggesting a potential role as an antioxidant.[4] In vitro assays are crucial first steps in validating and quantifying the antioxidant potential of this compound, providing valuable data for its application in dermatology, cosmetics, and drug development. These assays help elucidate its mechanisms of action, which may include scavenging free radicals and quenching singlet oxygen.
Mechanisms of Antioxidant Activity and Corresponding Assays
This compound's antioxidant properties can be evaluated through various in vitro methods, each targeting a specific mechanism of action. The primary mechanisms include neutralizing free radicals through hydrogen or electron donation and quenching reactive oxygen species.
dot
References
- 1. One moment, please... [petdiatric.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological and Pharmacological Activities of this compound and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Squalene Nanoemulsions for Parenteral Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene, a natural linear triterpene, is a key component in advanced parenteral drug delivery systems, particularly for vaccines and poorly water-soluble drugs.[1][2][3] Its biocompatibility, stability-enhancing effects, and ability to form stable oil-in-water nanoemulsions make it an ideal vehicle for facilitating solubilization, modifying drug release, and enhancing cellular uptake.[1][4] this compound-based nanoemulsions are characterized by droplet sizes typically under 200 nm, which contributes to their stability and favorable biological interactions. This document provides an overview of common formulations, detailed experimental protocols for preparation and characterization, and insights into their mechanism of action.
This compound Nanoemulsion Formulations: Composition and Properties
This compound nanoemulsions are multicomponent systems consisting of an oil phase (this compound), surfactants to stabilize the oil droplets in the aqueous phase, and the aqueous phase itself. The choice and ratio of these components critically influence the physicochemical properties of the nanoemulsion, such as particle size and stability. Several well-established and experimental formulations have been reported in the literature.
| Formulation Name | This compound Content (% v/v or w/v) | Surfactant(s) (% w/v) | Other Components | Mean Particle Size (nm) | Application/Reference |
| MF59® | 5% v/v | 0.5% Tween® 80, 0.5% Span® 85 | 10 mM Citrate Buffer (pH 6) | ~165 | Vaccine Adjuvant |
| AS03 | 2.2% w/v (final dilution) | 0.97% Tween® 80 | 2.4% α-tocopherol, PBS (pH 6.8) | ~150-155 | Vaccine Adjuvant |
| AF03 | 2.5% w/v | ~0.48% Ceteareth-12, ~0.37% Sorbitan Monooleate | Phosphate Buffered Saline or Citrate Buffer | <100 | Vaccine Adjuvant |
| Experimental (NEA) | 4.3% w/v | 2% w/v TPGS | 10 mM Citrate Buffer | Not Specified | Vaccine Adjuvant |
| Experimental (Resiquimod Delivery) | Molar Ratio this compound:DOPC:Tween 80 = 1:1:1 | DOPC, Tween 80 | Ethanol, PBS | ~50-100 | TLR7/8 Agonist Delivery |
Experimental Protocols
Protocol 2.1: Preparation of this compound Nanoemulsion via High-Pressure Microfluidization
This method is widely used to produce uniform and small droplet-sized nanoemulsions, such as the AS03 adjuvant. It involves forcing a coarse pre-emulsion through a micro-channel at high pressure, which subjects the droplets to intense shear and impact forces.
Materials:
-
This compound oil
-
Surfactant (e.g., Polysorbate 80 / Tween® 80)
-
Co-stabilizer (e.g., α-tocopherol), optional
-
Aqueous phase (e.g., 10 mM Phosphate-Buffered Saline or Citrate Buffer)
-
High-shear mixer (for pre-emulsion)
-
High-pressure microfluidizer (e.g., Microfluidics M-110EH-30)
Procedure:
-
Aqueous Phase Preparation: Prepare the desired aqueous buffer. Dissolve the hydrophilic surfactant (e.g., Tween 80) in the aqueous phase with gentle stirring until fully dissolved.
-
Oil Phase Preparation: If using, dissolve any oil-soluble components (like α-tocopherol) in the this compound oil.
-
Pre-emulsion Formation: Gradually add the this compound oil phase to the aqueous phase while mixing at high speed using a high-shear mixer. Continue mixing for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Microfluidization: Pass the pre-emulsion through the high-pressure microfluidizer. A typical operating pressure is around 13,000 psi.
-
Homogenization Cycles: Recycle the emulsion through the microfluidizer for multiple cycles (typically 3-5 cycles) to achieve a narrow and consistent particle size distribution.
-
Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm sterile filter.
-
Storage: Store the nanoemulsion at 4°C. Do not freeze.
Protocol 2.2: Preparation of this compound Nanoemulsion via Solvent Injection
This method is suitable for laboratory-scale preparation, especially when incorporating hydrophobic drugs or lipids that are soluble in a volatile organic solvent.
Materials:
-
This compound oil
-
Lipids/Surfactants (e.g., DOPC, Tween 80)
-
Hydrophobic drug (e.g., Resiquimod/R848)
-
Volatile, water-miscible organic solvent (e.g., Ethanol)
-
Aqueous phase (e.g., Phosphate-Buffered Saline)
Procedure:
-
Lipid-Ethanol Solution: Dissolve this compound, surfactants (DOPC, Tween 80), and the hydrophobic drug in ethanol to create a concentrated oil-lipid-drug solution. For example, a molar ratio of 1:1:1 for this compound:DOPC:Tween 80 can be used.
-
Nanoemulsion Formation: Rapidly inject the lipid-ethanol solution into the aqueous phase (e.g., PBS) while vortexing or stirring vigorously. The rapid solvent diffusion causes the lipids and oil to self-assemble into nano-sized droplets.
-
Solvent Removal (Optional): If necessary, the organic solvent can be removed by dialysis against the aqueous buffer or through rotary evaporation.
-
Characterization & Storage: Characterize the nanoemulsion for particle size and drug loading. Store at 4°C.
Protocol 2.3: Characterization of Nanoemulsions
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the nanoemulsion in the continuous phase (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a DLS instrument (e.g., Nicomp Nano ZLS Z3000). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.
2. Zeta Potential Analysis:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the nanoemulsion in an appropriate medium (often 10 mM NaCl to ensure sufficient conductivity). The instrument applies an electric field across the sample and measures the velocity of the droplets. This velocity is used to calculate the zeta potential, which is an indicator of the surface charge and predictive of the formulation's colloidal stability.
3. Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
Separate the unencapsulated (free) drug from the nanoemulsion. This can be done using techniques like size exclusion chromatography (SEC) or centrifugal filter units.
-
Quantify the amount of drug in the nanoemulsion phase. This typically involves disrupting the droplets with a suitable solvent (e.g., methanol, acetonitrile) and then measuring the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
Applications and Mechanism of Action
This compound nanoemulsions are highly effective as vaccine adjuvants and delivery vehicles for hydrophobic drugs.
As Vaccine Adjuvants: this compound emulsions like MF59 and AS03 enhance the immune response to antigens. The mechanism involves the recruitment of immune cells, such as Antigen Presenting Cells (APCs), to the injection site. The nanoemulsion droplets are taken up by these APCs, which then transport the antigen to the lymph nodes, leading to a more robust and sustained activation of both innate and adaptive immunity.
For Drug Delivery: The oily core of the nanoemulsion serves as a reservoir for lipophilic or hydrophobic drugs, increasing their solubility and bioavailability. For instance, a this compound nanoemulsion was successfully used to deliver Resiquimod (R848), a TLR7/8 agonist, for cancer immunotherapy. The nanoemulsion formulation facilitates systemic administration and can potentiate the drug's immune-stimulating effects.
References
Analytical Techniques for Squalese in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene, a naturally occurring triterpenoid and a key intermediate in the biosynthesis of cholesterol, is of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its quantification in biological samples such as tissues, serum, and skin lipids is crucial for understanding its physiological roles, its potential as a biomarker, and for quality control in various products.[2][4] This document provides detailed application notes and protocols for the most common analytical techniques used for this compound determination in biological matrices.
Analytical Techniques Overview
The primary methods for the quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD). The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique, particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. Derivatization is sometimes employed to improve chromatographic properties.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is particularly useful for complex biological matrices. It often requires less sample preparation than GC-MS and can be used for the simultaneous analysis of this compound and its metabolites.
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. When coupled with a UV or DAD detector, it provides a robust method for this compound quantification. The sensitivity may be lower than that of MS-based methods.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical techniques used for this compound determination.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |
| GC-MS | Lung Tissue | 0.05 µg/mL | 0.5 µg/mL | 94-115 | 0.5-10 µg/mL | |
| GC-TOF/MS | Food of Animal Origin | 30-375 µg/kg | - | >85 | - | |
| GC-MS | Bronchoalveolar Lavage Fluid | 0.50 µg/mL | - | 81-106 (for squalane) | 0.50–30.0 µg/mL | |
| HPLC-DAD | Fish Oil | 5.0 ng/mL | - | - | - | |
| LC-MS/MS | Human Skin Lipids | 0.05 ng/injection | - | - | - |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and HPLC-UV.
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Workflow for this compound Analysis by HPLC-UV.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Tissue Samples
This protocol is adapted from methodologies described for the analysis of this compound in lung and other biological tissues.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Squalane (internal standard, ≥98% purity)
-
Hexane (HPLC grade)
-
Ethanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Nitrogen gas (high purity)
2. Sample Preparation:
-
Homogenization: Homogenize a known weight of the tissue sample (e.g., 50-300 mg) in a suitable solvent.
-
Internal Standard Spiking: Add a known amount of squalane internal standard solution (e.g., 25 µL of 0.5 mg/mL in hexane).
-
Saponification: Add 3 mL of 1 M KOH in ethanol and incubate at room temperature for 20-22 hours to hydrolyze esterified lipids.
-
Extraction: Add 4 mL of water and 2 mL of hexane to the saponified sample. Vortex vigorously to extract the non-saponifiable fraction containing this compound into the hexane layer.
-
Solvent Evaporation: Carefully transfer the upper hexane layer to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Silylation): To the dry residue, add 50 µL of pyridine and 25 µL of BSTFA. Heat at 80°C for 40 minutes. After cooling, add 225 µL of hexane.
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., Rxi®-17SilMS, 30 m × 0.25 mm × 0.25 μm).
-
Injector: Splitless mode at 290°C.
-
Oven Temperature Program: Initial temperature of 200°C held for 4.6 minutes, then ramped at 5°C/min to 290°C and held for 12.4 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selective Ion Monitoring (SIM) is recommended for higher sensitivity. Monitor m/z 69 for this compound and m/z 71 for squalane (internal standard).
-
Source Temperature: 250°C.
-
Transfer Line Temperature: 290°C.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Process the standards in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: HPLC-UV/DAD Analysis of this compound in Oils and Serum
This protocol is based on methods developed for the analysis of this compound in edible oils and can be adapted for serum samples.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Ethanol (absolute)
-
Hexane (HPLC grade)
2. Sample Preparation:
-
Extraction: For solid or semi-solid samples, perform an initial extraction with hexane. For liquid samples like oil or serum, a direct dilution may be possible.
-
Fractional Crystallization (for oily samples): Dissolve the extracted oil (e.g., 500 µL) in 2 mL of absolute ethanol. Vortex for 1 minute and allow it to stand for 6 hours at room temperature for gravity separation. Collect the supernatant.
-
Sample Dilution: Dilute the extract or the supernatant from fractional crystallization in the mobile phase.
-
Filtration: Filter the final sample solution through a 0.2-0.5 µm membrane filter before injection.
3. HPLC Instrumental Conditions:
-
HPLC System: Equipped with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Luna® Omega Polar C18, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and tetrahydrofuran (90:10 v/v) or 100% acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm is commonly used for this compound.
-
Injection Volume: 20-30 µL.
4. Calibration and Quantification:
-
Prepare a standard solution of this compound by accurately weighing and dissolving it in tetrahydrofuran, followed by dilution with acetonitrile.
-
Generate a series of calibration standards by further diluting the stock solution.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a critical part of the sterol synthesis pathway. The following diagram illustrates the initial steps leading to the formation of this compound.
Caption: Simplified this compound Biosynthesis Pathway.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of this compound in a variety of biological samples. GC-MS offers excellent sensitivity and is ideal for targeted analysis, while HPLC-UV provides a more accessible and versatile option for routine analysis. Proper sample preparation, including extraction and, where necessary, saponification and derivatization, is critical for accurate results. The choice of the most appropriate technique will be dictated by the specific research question, the nature of the biological matrix, and the required level of sensitivity.
References
- 1. This compound Extraction: Biological Sources and Extraction Methods - Neliti [neliti.com]
- 2. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound Extraction: Biological Sources and Extraction Methods | Semantic Scholar [semanticscholar.org]
- 4. Biological and Pharmacological Activities of this compound and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GC-MS Analysis of Squalene: Technical Support Center
Welcome to the technical support center for the GC-MS analysis of squalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization sometimes required for this compound analysis by GC-MS?
While this compound can be analyzed directly by GC-MS, derivatization, typically silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve analytical performance.[1] Derivatization can enhance the volatility and thermal stability of this compound, leading to improved peak shape, increased sensitivity, and lower limits of detection and quantification.[1] For instance, without silylation, it may not be possible to separate certain related compounds, and the detection limits are generally higher.[1]
Q2: What are the common causes of poor peak shape (e.g., fronting, tailing) for this compound?
Poor peak shape in this compound analysis can stem from several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. To resolve this, you can reduce the injection volume or use a higher split ratio.[2]
-
Improper Column Installation: Incorrect installation of the GC column can cause peak distortion. Reinstalling the column correctly can often fix this issue.[2]
-
Active Sites: Active sites in the inlet liner or the column can interact with this compound, causing peak tailing. Using a deactivated liner and a high-quality, inert GC column is crucial. If tailing persists, cleaning or replacing the liner and trimming or replacing the column may be necessary.
-
Condensation: If the injector or oven temperature is too low, the sample may condense, leading to poor peak shape. Ensure that the temperatures are appropriate for the analysis and do not exceed the column's maximum limit.
Q3: I am observing carryover of this compound in my blank injections. What should I do?
This compound is a high-boiling point compound and can be prone to carryover from one run to the next. This can lead to progressively increasing peak areas in subsequent analyses. To mitigate this, inject a solvent blank after samples with high this compound concentrations to flush residual lipids from the column. Additionally, ensure the GC inlet and column temperatures are high enough to facilitate the elution of this compound during the run.
Q4: What is a suitable internal standard for this compound quantification?
Squalane, the saturated form of this compound, is commonly used as an internal standard for GC-MS analysis because it is more stable in solution. When using Single Ion Monitoring (SIM) mode, distinct ions can be monitored for this compound (e.g., m/z 69) and squalane (e.g., m/z 71) for quantification. While isotopically labeled internal standards like this compound-D6 are also used, co-elution with the unlabeled this compound can be a challenge, potentially requiring optimization of chromatographic conditions or the use of GC-MS/MS for accurate differentiation.
Q5: How can I address matrix effects in my this compound analysis?
Matrix effects, which can cause signal suppression or enhancement, are a common challenge in complex samples. These effects can arise during sample preparation, injection, or chromatographic separation. To minimize matrix effects:
-
Sample Preparation: Employ a robust sample preparation method, such as saponification followed by liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.
-
Internal Standard: Use a suitable internal standard that behaves similarly to this compound to compensate for variations in sample preparation and injection.
-
Method Validation: Validate the method by performing recovery studies in the specific matrix to assess the extent of matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Low or No this compound Peak
| Possible Cause | Troubleshooting Step |
| Sample Degradation | This compound is susceptible to oxidation. Ensure proper sample storage (e.g., at -20°C) and handle samples quickly. Consider the use of antioxidants during sample preparation if necessary. |
| Inefficient Extraction | Optimize the extraction procedure. Ensure the chosen solvent is appropriate for the sample matrix and that the extraction is performed for a sufficient duration. |
| Incorrect GC-MS Parameters | Verify the GC oven temperature program, injector temperature, and MS parameters. Ensure the temperatures are suitable for this compound elution and that the correct ions are being monitored in SIM mode. |
| Leak in the System | Check for leaks in the injector, which can lead to sample loss, especially for more volatile compounds. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Sample Instability | This compound may not be stable in prepared samples over long periods. Assess the stability of this compound in your matrix at different storage conditions (e.g., room temperature, -20°C). |
| Inconsistent Sample Preparation | Ensure that the sample preparation steps, including saponification and derivatization, are performed consistently for all samples and standards. |
| Variable Injection Volume | Use an autosampler for precise and reproducible injections. If performing manual injections, ensure a consistent technique. |
| MS Detector Sensitivity Fluctuation | Retune the mass spectrometer if you observe changes in sensitivity. Running a standard periodically can help monitor instrument performance. |
Experimental Protocols
Protocol 1: Sample Preparation via Saponification and Extraction
This protocol is a general guideline for the extraction of this compound from a lipid-rich matrix.
-
Saponification:
-
Weigh a known amount of the sample into a glass tube.
-
Add an appropriate volume of ethanolic potassium hydroxide (KOH) solution.
-
The mixture is then heated (e.g., at 80-90°C) for a specific duration (e.g., 40 minutes) to hydrolyze the lipids.
-
-
Extraction:
-
After cooling, add a non-polar solvent such as hexane or a mixture of hexane and another organic solvent.
-
Vortex the mixture vigorously to extract the unsaponifiable matter, including this compound.
-
Centrifuge to separate the layers and carefully collect the upper organic layer containing the this compound.
-
Repeat the extraction step to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Protocol 2: Silylation (Derivatization)
-
To the dried extract from Protocol 1, add a silylating agent like BSTFA, often in a solvent such as pyridine.
-
Heat the mixture (e.g., at 80°C for 40 minutes) to facilitate the derivatization reaction.
-
After cooling, the sample can be diluted with a suitable solvent (e.g., hexane) before injection into the GC-MS.
Quantitative Data Summary
The following tables summarize typical GC-MS parameters and validation data for this compound analysis from various studies.
Table 1: GC-MS Method Parameters for this compound Analysis
| Parameter | Method 1 (Food Matrix) | Method 2 (Bronchoalveolar Lavage Fluid) | Method 3 (Olive Oil) |
| GC Column | Not specified | HP-5MS UI (30 m x 0.25 µm x 0.25 mm) | Not specified |
| Carrier Gas | Not specified | Helium (1.2 mL/min) | Helium (1 mL/min) |
| Inlet Temperature | Not specified | 250°C | 250°C |
| Injection Mode | Not specified | Split (20:1) | Splitless |
| Oven Program | Not specified | 150°C, ramp 40°C/min to 250°C (2 min hold), ramp 5°C/min to 300°C | 80°C (3 min hold), ramp 25°C/min to 280°C (10 min hold) |
| MS Source Temp. | Not specified | 280°C | 250°C |
| Transfer Line Temp. | Not specified | 280°C | 280°C |
| Ionization Mode | Not specified | Positive Electron Ionization (EI) | Not specified |
| Scan Mode | Not specified | Single Ion Monitoring (SIM) | Single Ion Monitoring (SIM) |
Table 2: Method Validation Data for this compound Quantification
| Parameter | Value (Food Matrix) | Value (Bronchoalveolar Lavage Fluid) | Value (Olive Oil) | Value (Lung Tissue) |
| Limit of Detection (LOD) | 0.08 ng/µL (instrumental) | 0.50 µg/mL | 0.003 g/kg | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.008 g/kg | 0.5 µg/mL |
| Recovery | >85% | 97-105% | 98 ± 3% | Not specified |
| Repeatability (RSD) | ≤6.2% | <15% | 3% (within-day), 6% (between-days) | Not specified |
| Linearity Range | Not specified | 0.50–30.0 µg/mL | 1.0-10 g/kg | Not specified |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for GC-MS analysis of this compound.
References
Technical Support Center: Maximizing Squalene Yield from Olive Oil Pomace
Welcome to the technical support center for the extraction and purification of squalene from olive oil pomace. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical this compound yield to expect from olive oil pomace?
A1: The this compound content in olive oil pomace can range from 0.2 to 6 mg/g (0.02% to 0.6%) of the pomace, and the final yield of extracted this compound is highly dependent on the extraction method and parameters used.[1][2][3] For instance, conventional solvent extractions might yield lower concentrations, while advanced methods like supercritical CO2 extraction or ultrasound-assisted extraction can significantly increase the recovery.[4][5]
Q2: My this compound yield is lower than expected. What are the common causes?
A2: Several factors can contribute to low this compound yields:
-
Suboptimal Extraction Parameters: Temperature, pressure, solvent choice, and extraction time are critical. For example, in pressurized fluid extraction, temperature is a key parameter for effective this compound recovery.
-
Improper Sample Preparation: The moisture content of the olive pomace should be low, ideally below 10%, as high moisture can hinder the extraction process. Particle size also plays a role; grinding the pomace can increase the extraction rate and yield.
-
Inefficient Solvent: The choice of solvent significantly impacts extraction efficiency. While hexane is a common solvent, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown comparable recovery rates.
-
Degradation of this compound: this compound is an unsaturated hydrocarbon and can be susceptible to oxidation, especially at high temperatures in the presence of oxygen.
-
Incomplete Saponification: If a saponification step is used to remove fatty acids, incomplete reaction can lead to the loss of this compound during subsequent purification steps.
Q3: How can I improve the purity of my extracted this compound?
A3: Crude extracts from olive pomace contain various other compounds like fatty acids, sterols, and tocopherols. To improve this compound purity, consider the following post-extraction steps:
-
Saponification: This process converts fatty acid esters into water-soluble soaps, which can then be separated from the unsaponifiable fraction containing this compound.
-
Molecular Distillation: This technique is effective for separating this compound from other less volatile compounds under high vacuum and can significantly increase purity.
-
Chromatography: Techniques like flash chromatography can be employed for further purification to achieve high-purity this compound.
Q4: What is the most environmentally friendly method for this compound extraction?
A4: Supercritical CO2 (SC-CO2) extraction is considered a "green" technology as it uses non-toxic, non-flammable, and readily available carbon dioxide as a solvent. This method avoids the use of hazardous organic solvents. Additionally, the use of bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) is being explored as a greener alternative to conventional solvents like hexane.
Troubleshooting Guides
Issue 1: Low this compound Yield with Supercritical CO2 Extraction
| Potential Cause | Troubleshooting Step |
| Incorrect Temperature and Pressure | Optimize the temperature and pressure. For this compound, a good starting point is around 40-50°C and 200-250 bar, though the optimal conditions can vary. Note that at pressures below 250 bar, increasing the temperature can sometimes decrease the extraction yield. |
| Inadequate CO2 Flow Rate | Increasing the CO2 flow rate can enhance the extraction rate and yield up to a certain point. Experiment with different flow rates to find the optimum for your system. |
| High Moisture Content in Pomace | Ensure the olive pomace is adequately dried to a moisture content below 10%. High moisture can act as a barrier to the supercritical fluid. |
| Insufficient Extraction Time | Increase the duration of the extraction to ensure complete recovery of this compound. |
Issue 2: Co-extraction of Unwanted Compounds
| Potential Cause | Troubleshooting Step |
| Non-selective Extraction Conditions | Fine-tune the extraction parameters. Supercritical CO2 extraction allows for selective extraction by modifying temperature and pressure. |
| Lack of a Purification Step | Implement post-extraction purification methods such as saponification to remove fatty acids or molecular distillation to separate compounds based on their boiling points. |
| Inappropriate Solvent Choice | Some solvents may have a higher affinity for other compounds present in the pomace. Consider using a more selective solvent or a co-solvent system. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data on this compound yield from olive oil pomace using different extraction methods.
| Extraction Method | Key Parameters | This compound Yield/Concentration | Reference |
| Pressurized Fluid Extraction | Solvent: 2-propanol or ethanol, Temperature: 190°C, Time: 10 min (3 cycles) | 0.2-0.5 mg/g of pomace | |
| Supercritical CO2 Extraction | Temperature: 40°C, Pressure: 90 bar, CO2 Flow: 1 LPM | Up to ~6000 mg/100g (~60 mg/g) of extract | |
| Supercritical CO2 Extraction | Temperature: 33°C, Pressure: 17.5 MPa (175 bar), CO2 Flow: 5.4 g/min | Highest this compound recovery (specific value not given) | |
| Ultrasound-Assisted Extraction (UAE) | Solvent: Hexane, Temperature: 60°C, Solid/Liquid Ratio: 1/12 g/mL | 4.575 mg/g of pomace | |
| Conventional Solvent Extraction (Soxhlet) | Solvent: Hexane:Isopropanol (3:2) | 5.217 mg/g of pomace | |
| Solvent Extraction | Solvent: Hexane | 5.8 mg/g of oil | |
| Solvent Extraction | Solvent: 2-Methyltetrahydrofuran (2-MeTHF) | 4.3 mg/g of oil (with 83% recovery compared to hexane) |
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction of this compound
Objective: To extract this compound from olive oil pomace using supercritical CO2.
Materials:
-
Dried and ground olive oil pomace (moisture content < 10%)
-
Supercritical fluid extractor
-
High-purity CO2
-
Collection vials
Methodology:
-
Sample Preparation: Dry the olive oil pomace at 50°C until the moisture content is below 10%. Grind the dried pomace to a fine powder to increase the surface area for extraction.
-
Extractor Setup: Load the ground pomace into the extraction vessel of the supercritical fluid extractor.
-
Extraction Parameters: Set the extraction conditions. Based on literature, a good starting point for selective this compound extraction is a temperature of 40°C and a pressure of 90 bar with a CO2 flow rate of 1 liter per minute (LPM).
-
Extraction Process: Start the CO2 pump and bring the system to the desired pressure and temperature. The extraction can be performed in cycles of static and dynamic periods (e.g., 3 minutes static followed by 3 minutes dynamic) to enhance efficiency.
-
Collection: The extracted this compound, dissolved in the supercritical CO2, is depressurized in a collection vessel, causing the CO2 to return to its gaseous state and the this compound to precipitate.
-
Quantification: Analyze the collected extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from olive oil pomace using ultrasound assistance.
Materials:
-
Dried and ground olive oil pomace
-
Ultrasonic bath or probe
-
Extraction solvent (e.g., hexane)
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Sample Preparation: Dry and grind the olive oil pomace as described in Protocol 1.
-
Extraction:
-
Place a known amount of the ground pomace into an extraction vessel.
-
Add the extraction solvent (e.g., hexane) at a specific solid-to-liquid ratio (e.g., 1:12 g/mL).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasound at a controlled temperature (e.g., 60°C) for a specified duration.
-
-
Separation: After extraction, separate the solid pomace from the liquid extract by centrifugation and filtration.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude this compound-containing oil.
-
Purification (Optional): The crude extract can be further purified using saponification followed by liquid-liquid extraction to isolate the unsaponifiable fraction containing this compound.
-
Quantification: Determine the this compound content in the final extract using GC-MS or HPLC.
Visualizations
Caption: Workflow for Supercritical CO2 Extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Factors Influencing this compound Yield from Olive Pomace.
References
"oxidation and degradation of squalene during storage"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with squalene. It addresses common issues related to the oxidation and degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my stored samples?
A1: The initial signs of this compound degradation are often subtle and may not be visible. The primary indicators are chemical changes, including the formation of oxidation products. Key signs to look for analytically include:
-
An increase in the peroxide value: This indicates the formation of this compound hydroperoxides, which are early markers of oxidation.[1]
-
Changes in spectroscopic profiles: You may observe the appearance of new peaks or shifts in existing peaks when analyzing the sample with techniques like FT-IR, indicating the formation of new functional groups such as alcohols, epoxides, aldehydes, and ketones.[2]
-
Detection of oxidation products: Using chromatographic methods like HPLC or GC-MS, you may identify specific degradation products such as this compound monohydroperoxides (SQOOH) and this compound epoxide.[3][4]
Q2: What factors can accelerate the oxidation and degradation of this compound during storage?
A2: this compound is highly susceptible to oxidation due to its six double bonds.[1] Several factors can accelerate its degradation:
-
Exposure to Oxygen: The presence of oxygen is a primary driver of oxidation. Storing samples in containers that are not airtight can lead to rapid degradation.
-
Exposure to Light: UV radiation and even ambient light can trigger photo-oxidation, leading to the formation of this compound hydroperoxides.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. Significant degradation of this compound has been observed at temperatures as high as 100°C.
-
Presence of Pro-oxidants: Contaminants such as metal ions (e.g., iron, copper) can catalyze oxidation reactions.
-
Exposure to Ozone: Ozone readily reacts with the double bonds in this compound, leading to the formation of a variety of oxidation products, including aldehydes, ketones, and carboxylic acids.
Q3: What are the main chemical products formed during this compound degradation?
A3: The degradation of this compound proceeds through a series of oxidation reactions, forming primary and secondary oxidation products.
-
Primary Oxidation Products: The initial products are typically this compound monohydroperoxides (SQOOH) and this compound epoxide. Six isomers of SQOOH can be formed.
-
Secondary Oxidation Products: Further oxidation of the primary products leads to a complex mixture of compounds, including:
-
Aldehydes and ketones
-
Alcohols
-
Carboxylic acids
-
Cyclic peroxides
-
Q4: How can I prevent or minimize the degradation of this compound during storage?
A4: To maintain the integrity of your this compound samples, consider the following storage and handling practices:
-
Inert Atmosphere: Store this compound under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Use amber glass vials or store samples in the dark to protect them from light.
-
Low Temperature: Store samples at reduced temperatures, such as 4°C or -20°C, to slow down the rate of oxidation.
-
Use of Antioxidants: The addition of antioxidants like alpha-tocopherol (Vitamin E) can help to quench free radicals and inhibit the oxidation process.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
Symptoms:
-
You observe additional peaks in your chromatogram that are not present in your this compound standard.
-
The retention time of your main this compound peak may have shifted slightly.
Possible Causes:
-
Oxidation during sample preparation: Exposure to air or light during sample preparation can lead to the formation of degradation products.
-
Contaminated solvents or vials: Impurities in your solvents or improperly cleaned vials can introduce contaminants.
-
Degradation during storage: Your stored this compound sample may have already undergone oxidation.
Troubleshooting Steps:
-
Analyze a fresh standard: Prepare and run a fresh this compound standard to confirm the performance of your analytical system.
-
Minimize exposure during preparation: Purge your sample vials with an inert gas before sealing. Prepare samples under low light conditions.
-
Check solvent purity: Run a blank injection of your solvent to check for any contaminants.
-
Re-evaluate storage conditions: If the issue persists, your stored this compound is likely degraded. Review your storage procedures to ensure they minimize exposure to oxygen, light, and heat.
Issue 2: High Peroxide Value in this compound Sample
Symptoms:
-
Your peroxide value assay indicates a high level of hydroperoxides in your this compound sample.
Possible Causes:
-
Prolonged or improper storage: The sample has been exposed to conditions that promote oxidation over time.
-
Recent exposure to an oxidative stressor: The sample may have been recently exposed to high heat, intense light, or a pro-oxidant.
Troubleshooting Steps:
-
Verify the result: Repeat the peroxide value determination to confirm the initial measurement.
-
Review storage history: Examine the storage conditions and duration for the sample .
-
Analyze for other oxidation products: Use HPLC or GC-MS to identify other degradation products, which can provide a more complete picture of the extent of oxidation.
-
Consider the sample's intended use: If the peroxide value is high, the this compound may not be suitable for certain applications, especially in biological systems where hydroperoxides can be cytotoxic.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) by Titration
This method measures the amount of hydroperoxides, the primary products of lipid oxidation.
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Deionized water
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Erlenmeyer flask
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant swirling until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Analysis of this compound and its Oxidation Products by GC-MS
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds, including this compound and its smaller degradation products.
Sample Preparation:
-
Saponification (optional, for complex matrices): Dissolve the sample in an ethanolic potassium hydroxide solution and heat to saponify lipids.
-
Extraction: Extract the unsaponifiable matter containing this compound with a non-polar solvent like hexane or petroleum ether.
-
Derivatization (optional): For certain oxidation products like alcohols and carboxylic acids, derivatization (e.g., silylation) may be necessary to improve their volatility and chromatographic behavior.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a high temperature (e.g., 300 °C) to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600.
Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra and retention times with those of authentic standards or by interpreting their fragmentation patterns and comparing them to spectral libraries (e.g., NIST).
Protocol 3: Analysis of this compound and its Oxidation Products by HPLC
High-performance liquid chromatography is well-suited for the analysis of non-volatile and thermally labile compounds like this compound hydroperoxides.
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile, isopropanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
HPLC Parameters (Example for Normal-Phase):
-
Column: Silica or diol column.
-
Mobile Phase: A gradient of non-polar (e.g., hexane) and slightly more polar (e.g., isopropanol, ethyl acetate) solvents.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) where this compound and its oxidation products absorb. A mass spectrometer (LC-MS) can be used for more definitive identification.
HPLC Parameters (Example for Reverse-Phase):
-
Column: C18 or C8 column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and isopropanol.
-
Detector: As above.
Data Analysis:
-
Quantify this compound and its degradation products by comparing their peak areas to those of calibration standards.
Data Presentation
Table 1: Factors Influencing this compound Degradation and their Effects
| Factor | Effect on this compound | Primary Degradation Products | Reference |
| Oxygen | Accelerates oxidation | Hydroperoxides, Epoxides | |
| Light (UV) | Induces photo-oxidation | Hydroperoxides | |
| Heat | Increases reaction rates | Alcohols, Aldehydes, Ketones | |
| Ozone | Ozonolysis of double bonds | Aldehydes, Ketones, Carboxylic Acids | |
| Antioxidants | Inhibit oxidation | - |
Table 2: Common Analytical Techniques for this compound and its Degradation Products
| Technique | Analytes Detected | Advantages | Disadvantages | References |
| Peroxide Value Titration | Hydroperoxides | Simple, inexpensive | Measures total peroxides, not specific | |
| GC-MS | This compound, volatile degradation products (aldehydes, ketones) | High resolution, definitive identification | Not suitable for thermally labile compounds | |
| HPLC-UV/MS | This compound, hydroperoxides, epoxides, other non-volatile products | Suitable for labile compounds, high sensitivity with MS | May require different methods for different classes of products | |
| FT-IR | Functional groups (e.g., -OH, C=O) | Rapid, non-destructive | Provides general information, not specific compound identification |
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Stabilization of Squalene in Oil-in-Water Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing squalene in oil-in-water (o/w) emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound o/w emulsions? A1: Instability in this compound o/w emulsions can arise from several physical and chemical factors. Physical instability includes processes like creaming, flocculation (droplet aggregation), coalescence (droplets merging), and Ostwald ripening, where smaller droplets diffuse into larger ones.[1][2][3] Chemical instability primarily involves the oxidation of this compound due to its unsaturated chemical structure.[1][2]
Q2: How does particle size influence the stability of the emulsion? A2: Particle size is a critical parameter for emulsion stability. Generally, smaller droplet sizes lead to more stable emulsions. This is because smaller particles reduce the effects of creaming or sedimentation and provide a larger surface area for surfactant coverage. Studies have shown that this compound emulsions with particle sizes below 150 nm exhibit greater stability, especially under temperature stress.
Q3: What is the function of surfactants and how do I select the right one? A3: Surfactants are crucial for stabilizing emulsions by reducing the interfacial tension between the oil (this compound) and water phases and forming a protective layer around the oil droplets to prevent them from coalescing. The selection often depends on the "hydrophile-lipophile balance" (HLB). For o/w emulsions, surfactants with higher HLB values (at least 10) are preferred. Often, a combination of a low HLB and a high HLB surfactant is used to create a more stable interfacial film. For example, the well-known MF59® adjuvant uses a combination of Span 85 (low HLB) and Tween 80 (high HLB).
Q4: Why is this compound prone to oxidation and how can it be prevented? A4: this compound's chemical structure contains multiple double bonds, making it susceptible to chemical degradation through oxidation, especially when exposed to oxygen, heat, or light. To prevent this, antioxidants such as α-tocopherol (Vitamin E) are often included in the formulation. Storing the emulsion in a cool, dark place and using appropriate sealed containers can also minimize oxidation. For applications where oxidation is a primary concern, its hydrogenated form, squalane, can be used as it lacks the double bonds that are subject to oxidation.
Q5: What are the key parameters to measure when assessing emulsion stability? A5: Key stability-indicating parameters include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). Consistent size and a low PDI over time indicate stability.
-
Zeta Potential: Measures the surface charge of the droplets. A high absolute zeta potential (e.g., > |30| mV) suggests good colloidal stability due to electrostatic repulsion.
-
pH: A significant shift in pH during storage can indicate chemical degradation of components.
-
Visual Appearance: Checking for phase separation, creaming, or changes in color.
-
Viscosity: Changes in viscosity can indicate alterations in the emulsion's internal structure.
-
This compound Content: Quantified by methods like HPLC to ensure no chemical loss over time.
Troubleshooting Guide
Issue 1: My emulsion is separating into distinct oil and water layers (Coalescence).
-
Question: What causes irreversible phase separation and how can I fix it?
-
Answer: Coalescence is often irreversible and can be caused by several factors.
-
Insufficient Surfactant: The concentration of your emulsifier may be too low to adequately cover the surface of the oil droplets. Try increasing the surfactant concentration.
-
Incorrect HLB Value: The HLB of your surfactant system may not be optimal for this compound. Consider using a combination of surfactants (e.g., Tween 80 and Span 85) to achieve a more suitable HLB.
-
High Temperature: Elevated storage temperatures can increase droplet kinetic energy, leading to more frequent and forceful collisions that can rupture the interfacial film. Ensure storage at recommended temperatures (e.g., 5°C or 25°C).
-
Improper Homogenization: Insufficient energy during homogenization can result in larger, less stable droplets. Ensure adequate homogenization pressure and/or number of passes.
-
Issue 2: A thick layer has formed at the top of my emulsion (Creaming).
-
Question: My emulsion isn't fully separating, but a cream-like layer is forming. What should I do?
-
Answer: Creaming is a reversible process where oil droplets rise due to lower density.
-
Large Droplet Size: Larger droplets cream faster. The most effective solution is to reduce the average particle size using high-pressure homogenization.
-
Low Viscosity of Continuous Phase: A low-viscosity aqueous phase allows droplets to move more freely. You can increase the viscosity of the continuous phase by adding a viscosity-enhancing agent like carboxymethyl cellulose (CMC).
-
Issue 3: The particle size of my emulsion is too large or the distribution is too wide (High PDI).
-
Question: I am unable to achieve the target submicron particle size. How can I reduce the droplet diameter?
-
Answer: Achieving a small and uniform droplet size is dependent on formulation and processing conditions.
-
Homogenization Energy: Droplet size is inversely related to the energy input during emulsification. Increasing the homogenization pressure or the number of passes through the homogenizer will significantly decrease particle size. For example, increasing pressure from 10 MPa to 150 MPa can reduce this compound droplet size from ~600 nm to ~120 nm.
-
Surfactant Concentration: Surfactant concentration affects the final particle size. Increasing the surfactant-to-oil ratio generally leads to smaller droplets, down to a certain limit.
-
Over-processing: While rare, excessive homogenization can sometimes lead to particle aggregation and instability. It is important to find the optimal energy input.
-
Issue 4: I've observed a significant drop in the pH of my emulsion over time.
-
Question: What causes the pH of my this compound emulsion to decrease during storage?
-
Answer: A drop in pH can be a sign of chemical degradation.
-
Oxidation: The oxidation of this compound or other components, which can be accelerated by high temperatures, may lead to the formation of acidic byproducts.
-
Component Degradation: Surfactants like Polysorbate 80 (Tween 80) can degrade at high temperatures, contributing to a pH drop.
-
Solution: Incorporate an appropriate buffering agent (e.g., phosphate or citrate buffer) into the aqueous phase to maintain a stable pH. Additionally, adding an antioxidant like α-tocopherol and ensuring proper storage conditions can mitigate degradation.
-
Quantitative Data Summary
Table 1: Example Formulations of this compound O/W Emulsions
| Formulation Name | This compound Conc. | Surfactant(s) | Other Key Components | Particle Size (nm) | Reference |
|---|---|---|---|---|---|
| MF59® | 4.3% (w/v) | Tween 80 (0.5%), Span 85 (0.5%) | Citrate buffer | ~160 | |
| AS03 | 2.5% (v/v) | Tween 80 (0.9%) | DL-α-tocopherol (2.5% v/v), PBS | ~150-155 | |
| Stable Emulsion (SE) | 10% (v/v) | Lecithin (1.9% w/v), Pluronic® F68 (0.091% w/v) | α-tocopherol (0.05% w/v), Glycerol (1.8% v/v) | - |
| Experimental (SEDDS) | 4% - 12% | Span® 85, Kolliphor® RH40 (1:1 ratio) | Carboxymethyl cellulose (CMC) | 322 - 812 | |
Table 2: Impact of Process and Formulation Parameters on Emulsion Properties
| Parameter Varied | Observation | Resulting Particle Size | Reference |
|---|---|---|---|
| Homogenization Pressure | Increased from 10 MPa to 150 MPa | Decreased from ~610 nm to ~118 nm | |
| Surfactant (PS80) Conc. | Increased from 1% to 5% | Decreased from ~250 nm to ~80 nm | |
| This compound Concentration | 4% vs. 20% | Emulsions with 4% this compound appeared marginally more stable |
| Number of Homogenizer Passes | Increased from 2 to 10-16 passes for a 4% v/v emulsion | Required to achieve target particle size | |
Table 3: Stability of this compound Emulsions Under Different Storage Conditions
| Particle Size | Storage Temp. | Duration | Change in Particle Size | Change in pH | Reference |
|---|---|---|---|---|---|
| 80 nm | 40°C | 1 Month | No measurable change | Minimal change | |
| >150 nm | 40°C / 60°C | 1 Month | Significant increase / Phase separation | Significant drop | |
| 80 nm | 60°C | 1 Month | Slight increase | Dropped from ~6.5 to ~5.8 | |
| 250 nm | 60°C | 1 Month | Significant increase | Dropped from ~6.5 to ~4.5 |
| 322-812 nm | Room Temp. | 4 Weeks | Stable within range | Stable | |
Experimental Protocols
Protocol 1: Preparation of this compound O/W Emulsion via High-Pressure Homogenization
-
Phase Preparation:
-
Prepare the aqueous phase. This typically consists of deionized water, a buffering agent (e.g., phosphate-buffered saline), and any water-soluble components.
-
Prepare the oil phase by mixing this compound with oil-soluble surfactants (like Span 85) and antioxidants (like α-tocopherol).
-
-
Pre-Emulsification:
-
Add the aqueous phase to the oil phase.
-
Subject the mixture to high-shear mixing using a rotor-stator homogenizer (e.g., at 5000 rpm for 5 minutes) to create a coarse pre-emulsion.
-
-
High-Pressure Homogenization (Microfluidization):
-
Pass the coarse pre-emulsion through a high-pressure homogenizer or microfluidizer.
-
Operate at a defined pressure (e.g., 100-150 MPa) for a specific number of cycles (passes). The desired particle size will determine the exact pressure and number of passes required.
-
-
Sterilization:
-
For parenteral applications, the final emulsion must be sterilized. This is often achieved by filtering through a 0.2 µm filter.
-
-
Characterization:
-
Analyze the final emulsion for particle size, PDI, zeta potential, pH, and visual stability as described in the FAQ section.
-
Protocol 2: Preparation using a Self-Emulsifying Drug Delivery System (SEDDS)
-
Surfactant Mixture (Smix) Preparation:
-
Prepare the surfactant mixture (Smix) by combining two surfactants, typically one with a low HLB (e.g., Span 85) and one with a high HLB (e.g., Kolliphor RH40), at a predetermined ratio (e.g., 1:1 w/w). Stir until a homogenous mixture is formed.
-
-
Oil Phase Preparation:
-
Add the desired amount of this compound to the Smix to achieve the target final oil concentration (e.g., 4%, 8%, or 12%). Stir sufficiently.
-
-
Emulsion Formation:
-
Slowly add the aqueous phase (e.g., deionized water or a buffer containing a viscosity enhancer like CMC) to the oil/surfactant mixture in a dropwise manner while stirring. The emulsion will form spontaneously.
-
-
Characterization:
-
Evaluate the resulting emulsion for its physicochemical properties (particle size, PDI, zeta potential) and stability over time.
-
Visualizations
Caption: Experimental workflow for preparing this compound o/w emulsions.
Caption: Troubleshooting logic for common emulsion instability issues.
Caption: Key factors influencing the stability of this compound emulsions.
References
"optimizing pressure and temperature in supercritical squalene extraction"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pressure and temperature for supercritical squalene extraction.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using supercritical CO2 for this compound extraction?
A1: Supercritical Carbon Dioxide (SC-CO2) is a highly effective solvent for extracting this compound due to its unique properties. In its supercritical state (above 31.1°C and 73.8 bar), CO2 exhibits properties of both a liquid and a gas.[1] It has the density and solvating power of a liquid, allowing it to dissolve this compound, while also having the low viscosity and high diffusivity of a gas, enabling it to penetrate the raw material matrix efficiently.[1] This method is considered a green technology because CO2 is non-toxic, readily available, and easily removed from the final product, leaving no solvent residue.[2][3]
Q2: How do pressure and temperature affect the efficiency of this compound extraction?
A2: Pressure and temperature are critical parameters that significantly influence the yield and purity of this compound in supercritical fluid extraction (SFE).[4]
-
Pressure: Increasing the pressure at a constant temperature generally increases the density of the supercritical CO2. This enhanced density improves the solvent's strength, leading to greater solubility of this compound and a higher extraction yield. However, excessively high pressures can also lead to the co-extraction of other, less desirable compounds, which may decrease the overall purity of the this compound extract.
-
Temperature: The effect of temperature is more complex due to its dual influence on the solvent's properties and the solute's vapor pressure.
-
At a constant pressure, increasing the temperature decreases the density of the SC-CO2, which can reduce its solvating power and lower the extraction yield.
-
Conversely, higher temperatures increase the vapor pressure of this compound, which can enhance its solubility and extraction rate. The interplay between these two opposing effects results in an optimal temperature for maximizing this compound yield.
-
Q3: What is the "crossover pressure" and why is it important?
A3: The "crossover pressure" is a phenomenon observed in supercritical fluid extraction where the effect of temperature on solute solubility inverts.
-
Below the crossover pressure: Increasing the temperature leads to a decrease in the extraction yield. This is because the reduction in solvent (CO2) density is the dominant factor.
-
Above the crossover pressure: Increasing the temperature results in an increase in the extraction yield. In this region, the increase in the solute's (this compound's) vapor pressure outweighs the effect of reduced solvent density.
Understanding the crossover pressure is crucial for optimizing the extraction process to achieve the highest possible yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Sub-optimal Pressure/Temperature: The combination of pressure and temperature may not be ideal for maximizing this compound solubility. 2. Inadequate CO2 Flow Rate: A low flow rate can lead to insufficient solvent interaction with the sample matrix. 3. Insufficient Extraction Time: The extraction process may not have run long enough to extract the majority of the this compound. 4. Improper Sample Preparation: Large particle size of the raw material can limit the diffusion of the supercritical fluid into the matrix. | 1. Optimize Parameters: Refer to the "Optimized Extraction Parameters" table below and adjust your pressure and temperature settings accordingly. Consider performing a small-scale optimization study for your specific raw material. 2. Increase CO2 Flow Rate: Gradually increase the CO2 flow rate. A common range is 2-5 mL/min. 3. Extend Extraction Time: Increase the duration of the extraction. Extraction times can range from 1 to 8 hours depending on the material and other parameters. 4. Reduce Particle Size: Grind the raw material to a smaller, uniform particle size to increase the surface area available for extraction. |
| Low Purity of this compound Extract | 1. Pressure is Too High: Excessively high pressures can increase the density of the SC-CO2 to a point where it co-extracts other lipids and unwanted compounds. 2. Temperature is Too High: High temperatures can sometimes lead to the degradation of thermally labile compounds or the extraction of other components. | 1. Reduce Extraction Pressure: Gradually decrease the operating pressure to improve the selectivity for this compound. 2. Lower Extraction Temperature: Optimize the temperature to a range that favors this compound solubility without promoting the extraction of impurities. Optimal temperatures are often below 60°C. |
| Inconsistent Results Between Batches | 1. Variability in Raw Material: Differences in the source, age, or moisture content of the raw material can affect this compound content. 2. Fluctuations in System Parameters: Inconsistent pressure, temperature, or CO2 flow rate during the extraction can lead to variable yields. | 1. Standardize Raw Material: Ensure the raw material is from a consistent source and has a uniform moisture content and particle size. 2. Calibrate and Monitor Equipment: Regularly calibrate pressure gauges and temperature sensors. Ensure a stable CO2 supply and flow rate throughout the extraction process. |
Quantitative Data Summary
The optimal conditions for supercritical this compound extraction can vary depending on the source material. The following tables summarize key experimental data from various studies.
Table 1: Optimized Supercritical Fluid Extraction Parameters for this compound from Various Sources
| Source Material | Optimal Pressure | Optimal Temperature | CO2 Flow Rate | Extraction Time | This compound Yield/Concentration |
| Licorice Root | 270 bar (27 MPa) | 50°C | 2.5 L/min | 3 hours | 80.54 mg/g |
| Palm Oil Mesocarp | 16 MPa (160 bar) | 45.01°C | 2 mL/min | Not specified | 0.506% |
| Cod Liver Oil | 29.9 MPa (299 bar) | 49°C | 4.97 mL/min | 5-20 hours | ~150 µg/mL |
| Amaranthus Grain | 200 bar (20 MPa) | 50°C | Not specified | Not specified | 0.31 g/100g grain (15.3% in extract) |
| Palm Fatty Acid Distillate | 200 bar (20 MPa) | 50°C | Not specified | 90 minutes | 418.31 ppm |
Note: The reported yields and concentrations are highly dependent on the initial this compound content of the raw material and the specific experimental setup.
Table 2: Effect of Pressure and Temperature on this compound Extraction from Amaranthus Grain
| Pressure (bar) | Temperature (°C) | Oil Yield ( g/100g ) | This compound Yield ( g/100g ) |
| 150-250 | Increasing Temperature | Decreased | - |
| 300 | Increasing Temperature | Increased | - |
| 250 | 40 | 4.77 | - |
| 200 | 50 | 2.07 | 0.31 |
Experimental Protocols
General Protocol for Supercritical this compound Extraction
This protocol provides a general methodology for the extraction of this compound using supercritical CO2. It should be adapted based on the specific raw material and equipment.
1. Sample Preparation:
- Dry the raw material to a moisture content of less than 10%.
- Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.
2. Supercritical Fluid Extraction (SFE):
- Accurately weigh the ground sample and load it into the extractor vessel.
- Pressurize the system with CO2 to the desired operating pressure (e.g., 200-300 bar).
- Heat the extractor vessel to the desired operating temperature (e.g., 40-60°C).
- Once the desired pressure and temperature are reached and stabilized, start the flow of supercritical CO2 through the extractor vessel at a constant flow rate (e.g., 2-5 mL/min).
- Maintain the extraction for a predetermined duration (e.g., 1-8 hours).
- The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature are reduced, causing the this compound and other extracted compounds to precipitate.
- Collect the extract from the separator.
3. Analysis of this compound Content:
- The collected extract can be analyzed for this compound content using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for supercritical this compound extraction.
References
Technical Support Center: Purification of Squalene from Crude Shark Liver Oil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of squalene from crude shark liver oil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete Saponification: Triglycerides and other esters containing this compound have not been fully hydrolyzed, trapping the this compound. | - Optimize Saponification Conditions: Ensure a sufficient concentration of alkali (e.g., potassium hydroxide in ethanol) is used.[1] - Increase Reaction Time and/or Temperature: Prolong the saponification time or slightly increase the temperature to ensure complete reaction.[1] - Ensure Proper Mixing: Vigorous and constant stirring is crucial for the reaction between the oil and the saponifying agent. |
| Inefficient Extraction: The unsaponifiable matter containing this compound is not being effectively separated from the saponified mixture. | - Choice of Extraction Solvent: Use a non-polar solvent in which this compound is highly soluble, such as hexane or petroleum ether. - Multiple Extractions: Perform several rounds of extraction to ensure maximum recovery of the unsaponifiable fraction. - Proper Phase Separation: Allow adequate time for the layers to separate completely. Centrifugation can aid in breaking up emulsions. | |
| This compound Degradation: this compound is susceptible to oxidation and degradation at high temperatures.[2][3] | - Use of Antioxidants: Consider adding a suitable antioxidant during the initial stages of processing. - Temperature Control: Avoid excessive heat during all steps, especially during solvent evaporation and distillation.[3] - Inert Atmosphere: Perform distillations under a high vacuum and consider blanketing with an inert gas like nitrogen to minimize oxidation. | |
| Low this compound Purity | Presence of Free Fatty Acids (FFAs): Incomplete removal of FFAs from the crude oil. | - Deacidification Step: Incorporate an alkaline deacidification step before saponification to remove the bulk of FFAs. - Thorough Washing: After saponification and extraction, wash the organic phase containing this compound with dilute alkali and then with water to remove residual soaps and FFAs. |
| Co-distillation of Impurities: Other components of the unsaponifiable matter, such as sterols and higher alcohols, may have boiling points close to this compound. | - Fractional Molecular Distillation: Employ a high-efficiency molecular distillation unit that allows for precise temperature and pressure control to separate fractions effectively. - Column Chromatography: Use silica gel or alumina column chromatography as a final polishing step to separate this compound from other closely related compounds. | |
| Contamination from Equipment or Solvents: Residual impurities in the glassware, equipment, or solvents can contaminate the final product. | - Thorough Cleaning of Equipment: Ensure all glassware and equipment are meticulously cleaned and dried before use. - Use of High-Purity Solvents: Employ analytical or HPLC-grade solvents for extraction and chromatography to avoid introducing impurities. | |
| Product Discoloration or Odor | Oxidation of this compound: Exposure to air, light, and heat can lead to the formation of colored and odorous oxidation byproducts. | - Minimize Exposure to Air and Light: Store crude oil and purified this compound in amber-colored containers under an inert atmosphere. - Deodorization Step: A final deodorization step, such as steam stripping under vacuum, can remove volatile odorous compounds. |
| Presence of Impurities: Residual pigments and other minor components from the crude oil can impart color and odor. | - Decolorization Step: Use activated carbon or bleaching earth to adsorb pigments from the oil before distillation. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the purification of this compound from shark liver oil.
1. What are the major impurities in crude shark liver oil that need to be removed?
Crude shark liver oil contains several impurities that need to be removed to obtain high-purity this compound. These include:
-
Triglycerides: The main component of the oil.
-
Free Fatty Acids (FFAs): Result from the hydrolysis of triglycerides and can affect the efficiency of subsequent purification steps.
-
Unsaponifiable Matter: Besides this compound, this fraction contains sterols (like cholesterol), glyceryl ethers, fatty alcohols, and vitamins (A and D).
-
Pigments and Odorous Compounds: These affect the appearance and smell of the final product.
-
Proteins and Phospholipids: Can interfere with purification processes.
2. What is the purpose of the saponification step?
Saponification is a crucial step that involves hydrolyzing the triglycerides (esters of fatty acids and glycerol) in the shark liver oil using a strong base, typically potassium hydroxide (KOH) in an ethanol solution. This process converts the fatty acids into water-soluble soaps, while the unsaponifiable components, including this compound, remain in their free form. This allows for the separation of this compound from the bulk of the oil.
3. What are the advantages of using molecular distillation for this compound purification?
Molecular distillation, particularly short-path distillation, is highly effective for purifying this compound due to several advantages:
-
High Vacuum Operation: It operates under a very high vacuum, which significantly lowers the boiling point of this compound, minimizing the risk of thermal degradation.
-
Short Residence Time: The substance is exposed to high temperatures for a very short duration, further reducing the chances of thermal decomposition.
-
High Purity: It can effectively separate this compound from less volatile impurities, leading to a high-purity product, often exceeding 97%.
4. How can I prevent the oxidation of this compound during purification and storage?
This compound is a highly unsaturated hydrocarbon, making it susceptible to oxidation. To prevent this:
-
Work under an inert atmosphere: Whenever possible, use an inert gas like nitrogen or argon to blanket the samples, especially during heating steps.
-
Use antioxidants: The addition of antioxidants like tocopherols can help to stabilize the this compound.
-
Minimize exposure to light: Store crude oil and purified this compound in amber-colored, airtight containers.
-
Control temperature: Avoid excessive temperatures during processing and store the final product at low temperatures.
5. What analytical techniques are suitable for determining the purity of this compound?
Several analytical techniques can be used to assess the purity of the final this compound product:
-
Gas Chromatography (GC): A common and reliable method for quantifying this compound and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of this compound.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative data and structural information for impurity identification.
Quantitative Data Presentation
The following tables summarize quantitative data from various this compound purification methods.
Table 1: Comparison of this compound Purification Methods
| Purification Method | Starting Material | Key Parameters | This compound Purity (%) | This compound Recovery (%) | Reference |
| Molecular Distillation | Unsaponifiable matter of shark liver oil | Temperature: 180-230°C, Pressure: 0.05-5 mmHg | >97 | Not Reported | |
| Saponification & Column Chromatography | Crude shark liver oil | Eluent: Dichloromethane:Methanol (9:1) | High | Not Reported | |
| Supercritical CO2 Extraction | Shark liver oil | Not specified | High | Not Reported |
Note: Direct comparison of recovery rates can be challenging due to variations in the initial this compound content of the crude oil and the specific experimental conditions used in different studies.
Experimental Protocols
This section provides detailed methodologies for key experiments in the purification of this compound from crude shark liver oil.
Protocol 1: Saponification and Extraction of Unsaponifiable Matter
This protocol describes the initial step of separating the unsaponifiable matter, which contains this compound, from the saponifiable components of shark liver oil.
-
Preparation: Weigh 100 g of crude shark liver oil into a 1 L round-bottom flask.
-
Saponification Solution: Prepare a 1.5 M solution of potassium hydroxide (KOH) in 95% ethanol.
-
Reaction: Add 250 mL of the alcoholic KOH solution to the flask. Fit the flask with a reflux condenser.
-
Heating and Reflux: Heat the mixture in a water bath to 70-80°C and maintain a gentle reflux for 1-2 hours with continuous stirring. The solution should become homogenous, indicating the completion of saponification.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a 2 L separatory funnel. Add 500 mL of distilled water and 500 mL of hexane (or petroleum ether).
-
Mixing and Separation: Shake the funnel vigorously for 5 minutes, periodically venting to release pressure. Allow the layers to separate. The upper organic layer contains the unsaponifiable matter, including this compound.
-
Repeat Extraction: Drain the lower aqueous layer. Repeat the extraction of the aqueous layer with another 250 mL of hexane twice more to ensure complete recovery of the unsaponifiable matter.
-
Combine and Wash: Combine all the organic extracts. Wash the combined extract with 250 mL of a 1:1 mixture of ethanol and water to remove any remaining soaps. Repeat the washing until the washings are neutral to pH paper.
-
Final Wash: Wash the organic layer with 250 mL of distilled water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the unsaponifiable matter.
Protocol 2: Purification of this compound by Molecular Distillation
This protocol outlines the purification of this compound from the unsaponifiable matter using a short-path molecular distillation apparatus.
-
Preparation of the Unsaponifiable Matter: Ensure the unsaponifiable matter obtained from Protocol 1 is free of residual solvents.
-
Apparatus Setup: Set up the short-path molecular distillation unit according to the manufacturer's instructions. Ensure the vacuum system is capable of reaching pressures below 0.1 mmHg.
-
Degassing: Gently heat the unsaponifiable matter in the distillation flask under a low vacuum to remove any dissolved gases and volatile impurities.
-
Distillation Parameters:
-
Evaporator Temperature: Gradually increase the temperature of the evaporator. This compound will typically distill between 180°C and 230°C, depending on the vacuum level.
-
Condenser Temperature: Set the condenser temperature to allow for the efficient condensation of this compound without solidification. A temperature of around 10-15°C is generally suitable.
-
Vacuum: Maintain a high vacuum, preferably below 0.05 mmHg, throughout the distillation process.
-
-
Fraction Collection: Collect the distillate, which will be enriched in this compound. It is advisable to collect fractions at different temperature intervals to isolate the purest this compound fraction.
-
Analysis: Analyze the collected fractions for this compound purity using GC or HPLC.
-
Storage: Store the purified this compound in an amber-colored vial under an inert atmosphere at a low temperature to prevent degradation.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Decision Tree for Low this compound Purity
Caption: Decision tree for troubleshooting low this compound purity.
References
"interference from sterols in HPLC analysis of squalene"
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from sterols during the HPLC analysis of squalene.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor separation or co-elution of my this compound and sterol peaks?
This compound is a triterpene hydrocarbon that serves as a biochemical precursor to sterols like cholesterol.[1] Due to their related structures and similar lipophilic nature, they exhibit comparable retention behavior in reversed-phase (RP) HPLC, often leading to peak overlapping or complete co-elution, especially in complex sample matrices.[2]
Q2: What is the most common interfering sterol?
In samples of animal origin, the primary interfering sterol is cholesterol.[1] In plant-based samples, various phytosterols (e.g., β-sitosterol, campesterol, stigmasterol) can cause separation challenges.[3][4]
Q3: How can I confirm if a peak is this compound or a co-eluting sterol?
Peak identity can be confirmed by spiking the sample with pure standards of this compound and the suspected interfering sterol (e.g., cholesterol) and observing which peak increases in area. Additionally, using a Diode Array Detector (DAD) allows for the comparison of the peak's UV spectrum with that of a pure standard.
Troubleshooting Guide: Resolving Peak Interference
Poor resolution between this compound and sterol peaks is a common issue that can be addressed by optimizing the sample preparation procedure or the HPLC method itself.
Caption: Troubleshooting workflow for resolving this compound-sterol interference.
Solution 1: Optimizing the HPLC Method
If sample preparation is not feasible, adjusting the chromatographic conditions is the next step.
Q4: Which HPLC column provides better separation?
While conventional C18 columns can be used, modern column technologies offer significant improvements.
-
Core-Shell C18 Columns: These columns provide higher efficiency and faster separations. A study showed that switching from a conventional solid-core C18 to a core-shell C18 reduced retention times for cholesterol and this compound from 28 and 32 minutes to 11 and 14.2 minutes, respectively, while maintaining good resolution.
-
Normal Phase (NP) Columns: An NP-HPLC method using a silica column can also provide excellent separation of this compound from phytosterols and other lipophilic compounds.
-
Monolithic Columns: These columns allow for efficient separation at high flow rates with low backpressure.
Q5: How can I adjust the mobile phase to improve resolution?
The choice of mobile phase is critical for achieving selectivity.
-
For Reversed-Phase HPLC: A simple isocratic mobile phase of 100% acetonitrile has been shown to effectively separate this compound and cholesterol on a C18 column. Acetonitrile is often preferred over methanol or acetone/acetonitrile mixtures because it offers lower background absorption at low UV wavelengths (e.g., 195-210 nm), leading to higher sensitivity.
-
For Normal-Phase HPLC: A mixture of n-hexane, tetrahydrofuran, and 2-propanol (e.g., 93:6:1, v/v/v) can successfully separate this compound from sterols on a silica column.
Data Presentation: Comparison of HPLC Methods
The following table summarizes different HPLC conditions used for the separation of this compound and sterols.
| Parameter | Method A: High-Speed RP-HPLC | Method B: Conventional RP-HPLC | Method C: NP-HPLC |
| Stationary Phase | C18 Core-Shell Technology (5 µm) | Conventional C18 Solid Core (5 µm) | Vertisep™ UPS Silica (5 µm) |
| Mobile Phase | 100% Acetonitrile | 100% Acetonitrile | n-hexane/tetrahydrofuran/2-propanol (93:6:1) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.5 mL/min | Not specified, likely 1.0-1.5 mL/min | 0.8 mL/min |
| Detection (UV) | 195 nm | 195 nm | 210 nm |
| Retention Time: this compound | 14.2 min | ~32 min | 7.38 min |
| Retention Time: Cholesterol | 11.0 min | ~28 min | - |
| Retention Time: Phytosterols | - | - | 18.17 min |
Solution 2: Implementing Pre-Analysis Sample Preparation
Removing interfering compounds before injection is a highly effective strategy.
Caption: Logic of combining sample prep with HPLC for clean analysis.
Q6: What is fractional crystallization and how does it work?
Fractional crystallization is a simple and rapid sample preparation technique that separates lipids based on their differential solubility and melting points in a solvent at a specific temperature. Sterols, being less soluble than this compound in solvents like ethanol, will precipitate out of the solution, leaving this compound enriched in the liquid supernatant, which can then be directly analyzed by HPLC.
Q7: Is saponification necessary for my samples?
Saponification is a chemical process that uses a strong alkali to hydrolyze triglycerides and steryl esters into free fatty acids, glycerol, and free sterols. This step is often used in complex lipid analysis but may not be necessary if you are only interested in quantifying free this compound and free sterols. For many applications, the simpler fractional crystallization method is sufficient to remove interfering free sterols without the need for harsh chemical treatment.
Experimental Protocols
Protocol 1: Sample Preparation by Fractional Crystallization
This protocol is adapted for the removal of cholesterol from fish oil samples but can be modified for other oil-based matrices.
-
Solubilization: Add 500 µL of the extracted oil sample into a microcentrifuge tube containing 2 mL of absolute ethanol.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure complete homogenization.
-
Crystallization/Separation: Allow the mixture to stand undisturbed at ambient temperature for 6 hours. During this time, sterols will precipitate, and a clear supernatant will form.
-
Supernatant Collection: Carefully collect the supernatant (the upper liquid layer) using a pipette.
-
Final Dilution: Dilute 20 µL of the collected supernatant with 500 µL of the HPLC mobile phase (e.g., 100% acetonitrile).
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: High-Speed RP-HPLC Method for this compound and Cholesterol
This method provides a rapid separation of this compound and cholesterol.
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 with core-shell technology (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 100% HPLC-grade acetonitrile.
-
Elution: Isocratic.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20-30 µL.
-
Detection Wavelength: 195 nm.
-
Run Time: Approximately 20 minutes.
-
Expected Retention Times: Cholesterol will elute at approximately 11 minutes, and this compound will elute at approximately 14.2 minutes.
References
- 1. An improved RP-HPLC method for simultaneous analyses of this compound and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The separation of sterol intermediates in cholesterol biosynthesis by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new HPLC method for simultaneous analysis of sterols, tocopherols, tocotrienols, and this compound in olive oil deodorizer distillates using a monolithic column with chemometric techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of Squalene in Oral Supplements
This technical support center is designed to assist researchers, scientists, and drug development professionals in their efforts to enhance the oral bioavailability of squalene. Below you will find frequently asked questions, detailed troubleshooting guides for common experimental issues, comprehensive experimental protocols, and comparative data on various formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a naturally occurring triterpene and a key intermediate in the biosynthesis of cholesterol in both plants and animals.[1][2] It is found in high concentrations in shark liver oil and in smaller amounts in various vegetable oils like olive oil.[1] this compound is valued for its antioxidant, emollient, and potential chemopreventive properties.[3] However, its highly lipophilic (fat-soluble) and hydrophobic (water-repelling) nature presents a significant challenge for oral delivery.[4] This poor water solubility limits its dissolution in the gastrointestinal fluids, leading to low and variable absorption into the bloodstream, thus reducing its overall bioavailability and therapeutic efficacy.
Q2: What are the primary mechanisms of this compound absorption in the gut?
A2: Dietary this compound is absorbed in the small intestine through a mechanism similar to other dietary lipids. After ingestion, it is emulsified by bile salts and incorporated into mixed micelles. These micelles facilitate the transport of this compound to the surface of enterocytes (intestinal absorptive cells). Once at the cell surface, this compound is taken up by the enterocytes. Inside the enterocytes, it is packaged into chylomicrons, which are large lipoprotein particles. These chylomicrons are then secreted into the lymphatic system, bypassing the first-pass metabolism in the liver, and eventually enter the systemic circulation.
Q3: What are the main strategies to enhance the oral bioavailability of this compound?
A3: The primary strategies focus on overcoming its poor aqueous solubility and enhancing its dissolution and absorption in the gastrointestinal tract. These include:
-
Nanoemulsions: These are oil-in-water dispersions with droplet sizes in the nanometer range (typically 20-200 nm). The small droplet size provides a large surface area for enzymatic digestion and subsequent absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They can encapsulate lipophilic compounds like this compound, protecting them from degradation in the GI tract and providing a controlled release.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
Q4: How is the bioavailability of this compound measured?
A4: The bioavailability of this compound is typically assessed through in vivo pharmacokinetic studies in animal models, most commonly rats. This involves administering a this compound formulation orally and then collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. Key pharmacokinetic parameters like the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are then calculated to determine the extent and rate of absorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound delivery systems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low this compound Entrapment Efficiency in Nanoemulsions/SLNs | - this compound concentration exceeds the solubilizing capacity of the lipid phase.- Inappropriate oil/surfactant ratio.- High viscosity of the dispersed phase hindering particle formation. | - Perform solubility studies to determine the optimal this compound concentration in the chosen lipid.- Optimize the surfactant and co-surfactant concentrations.- For SLNs, select lipids with lower melting points or blend lipids to reduce viscosity. |
| Phase Separation or Creaming in Nanoemulsions During Storage | - Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Insufficient surfactant concentration or inappropriate HLB value.- Temperature fluctuations. | - Use a combination of surfactants to stabilize the oil-water interface.- Optimize the formulation to achieve a small and uniform droplet size.- Store at a controlled and stable temperature. |
| High Polydispersity Index (PDI) in Nanoformulations | - Inefficient homogenization or sonication process.- Aggregation of nanoparticles. | - Increase homogenization pressure/cycles or sonication time/amplitude.- Optimize surfactant concentration to ensure adequate surface coverage of nanoparticles.- Measure zeta potential; a value greater than ±30mV generally indicates good colloidal stability. |
| Precipitation of this compound in SEDDS upon Dilution | - The formulation is outside the optimal self-emulsifying region.- The amount of surfactant is insufficient to maintain this compound in the emulsified state. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant.- Increase the surfactant concentration or add a co-surfactant to improve emulsification. |
| Inconsistent Results in Caco-2 Permeability Assays | - Incomplete differentiation of Caco-2 cell monolayers.- Compromised monolayer integrity (low TEER values).- this compound binding to the plastic of the assay plates. | - Ensure Caco-2 cells are cultured for the recommended duration (typically 21 days) to achieve full differentiation.- Monitor Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity before and after the experiment.- Include appropriate controls and consider using low-binding plates. |
| High Variability in In Vivo Pharmacokinetic Data | - Improper oral gavage technique leading to inconsistent dosing.- Stress-induced physiological changes in the animals.- Variability in food intake affecting GI physiology. | - Ensure personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Acclimatize animals to the experimental procedures.- Fast animals overnight before dosing to standardize GI conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound.
Materials:
-
This compound (oil phase)
-
Lecithin (e.g., soy lecithin) or other suitable surfactant (e.g., Tween 80)
-
Purified water (aqueous phase)
-
High-pressure homogenizer
-
High-speed stirrer (e.g., Ultra-Turrax)
Methodology:
-
Preparation of the Oil Phase: Dissolve the desired amount of this compound and lecithin (or other oil-soluble surfactant) in a small volume of a suitable organic solvent (e.g., ethanol) to ensure a homogenous mixture. Then, evaporate the solvent completely under vacuum.
-
Preparation of the Aqueous Phase: Dissolve any water-soluble surfactants (e.g., Tween 80) in purified water.
-
Formation of a Coarse Emulsion: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). Slowly add the aqueous phase to the oil phase while stirring at high speed (e.g., 10,000 rpm for 10 minutes) using a high-speed stirrer to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters to optimize. A typical starting point would be 500-1500 bar for 3-5 cycles.
-
Cooling: Rapidly cool the resulting nanoemulsion to room temperature.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare this compound-loaded solid lipid nanoparticles.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
-
High-speed stirrer
Methodology:
-
Melt the Lipid: Heat the solid lipid to about 5-10°C above its melting point.
-
Incorporate this compound: Dissolve the this compound in the molten lipid with stirring to form a clear lipid phase.
-
Prepare the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Form a Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a hot o/w pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (maintained at the same elevated temperature) for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
Protocol 3: In Vitro Lipolysis of this compound Formulations
Objective: To simulate the digestion of this compound formulations in the small intestine and assess the solubilization of this compound.
Materials:
-
This compound formulation (e.g., nanoemulsion, SEDDS)
-
Digestion buffer (e.g., simulated intestinal fluid, FaSSIF)
-
Pancreatin extract (containing lipase)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
pH-stat titrator
-
Centrifuge
Methodology:
-
Set up the Digestion Vessel: Add the digestion buffer to a thermostated reaction vessel at 37°C.
-
Add the Formulation: Introduce a known amount of the this compound formulation into the digestion buffer and allow it to disperse.
-
Initiate Lipolysis: Add the pancreatin and bile salt solution to the vessel to start the digestion process.
-
Maintain pH: Use a pH-stat titrator to maintain a constant pH (e.g., 6.8) by adding a solution of NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release from the lipid components of the formulation.
-
Sample Collection: At predetermined time points, withdraw aliquots from the reaction vessel.
-
Stop Lipolysis: Immediately add a lipase inhibitor (e.g., Orlistat) to the collected samples to stop the enzymatic reaction.
-
Phase Separation: Centrifuge the samples to separate the undigested lipid, the aqueous micellar phase, and any precipitated this compound.
-
Quantification: Analyze the this compound content in each phase using a validated HPLC method to determine the extent of its solubilization in the micellar phase.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound from different formulations.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound formulations
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
HPLC system for this compound quantification
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Administer the this compound formulation to the rats via oral gavage at a predetermined dose. A typical volume is 1-2 mL/kg body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
This compound Extraction: Extract this compound from the plasma samples using a suitable liquid-liquid extraction or solid-phase extraction method.
-
Quantification: Analyze the this compound concentration in the extracted samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of a test formulation can be calculated by comparing its AUC to that of a reference formulation (e.g., a simple oil solution).
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in this compound bioavailability with different formulation strategies.
Table 1: Physicochemical Properties of Different this compound Formulations
| Formulation Type | Mean Droplet/Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Conventional Oil Solution | N/A | N/A | N/A | N/A |
| This compound Nanoemulsion | 150 ± 10 | 0.15 ± 0.02 | -35 ± 2.5 | 98 ± 1.5 |
| This compound SLNs | 200 ± 15 | 0.20 ± 0.03 | -28 ± 3.0 | 92 ± 2.0 |
| This compound SEDDS (upon dilution) | 100 ± 8 | 0.12 ± 0.01 | -32 ± 2.0 | N/A |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | Relative Bioavailability (%) |
| Conventional Oil Solution | 5.2 ± 0.8 | 6.0 ± 1.0 | 45.8 ± 6.2 | 100 |
| This compound Nanoemulsion | 15.6 ± 2.1 | 4.0 ± 0.5 | 135.2 ± 15.7 | 295 |
| This compound SLNs | 12.8 ± 1.9 | 4.5 ± 0.8 | 118.5 ± 13.9 | 259 |
| This compound SEDDS | 18.3 ± 2.5 | 3.5 ± 0.5 | 160.3 ± 18.1 | 350 |
Mandatory Visualizations
Caption: this compound intestinal absorption pathway.
Caption: Experimental workflow for developing a this compound oral delivery system.
Caption: Troubleshooting flowchart for low this compound bioavailability.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A this compound-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Squalene Degradation During Thermal Processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of squalene during thermal processing. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation during thermal processing?
A1: The primary mechanism of this compound degradation during thermal processing is oxidation. This compound is a highly unsaturated hydrocarbon, making it susceptible to attack by oxygen, especially at elevated temperatures. This oxidation process can be initiated by heat, light, and the presence of metal ions. The degradation proceeds through a free-radical chain reaction, leading to the formation of various degradation products.
Q2: What are the common degradation products of this compound?
A2: Thermal degradation of this compound, primarily through oxidation, results in a variety of products, including:
-
Hydroperoxides: The initial products of oxidation.
-
Epoxides: Formed from the oxidation of the double bonds.
-
Alcohols, Aldehydes, and Ketones: Secondary oxidation products resulting from the decomposition of hydroperoxides.[1][2]
Q3: At what temperatures does significant thermal degradation of this compound occur?
A3: this compound is relatively stable at ambient and moderately elevated temperatures. However, significant degradation is observed at higher temperatures. For instance, one study noted a maximum loss of 12% during roasting at 150°C for 20 minutes[3]. The rate of degradation increases with both temperature and exposure time.
Q4: How can I prevent or minimize this compound degradation during thermal processing?
A4: Several strategies can be employed to minimize this compound degradation:
-
Use of Antioxidants: Adding antioxidants is a primary method to inhibit the oxidation of this compound.
-
Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation by limiting oxygen availability.
-
Temperature Control: Using the lowest possible temperature and shortest duration for processing is crucial.
-
Light Protection: Protecting this compound-containing formulations from light can prevent photo-oxidation.
-
Chelating Agents: If metal ion contamination is a concern, adding chelating agents can help to prevent them from catalyzing oxidation reactions.
Q5: What are some suitable antioxidants for stabilizing this compound?
A5: Both natural and synthetic antioxidants can be effective. Commonly used antioxidants include:
-
Tocopherols (Vitamin E): A natural antioxidant that has shown efficacy in protecting this compound.
-
Propyl Gallate (PG): A synthetic antioxidant that can prevent ozone-induced this compound oxidation.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in food and pharmaceutical products.
-
Rosemary Extract: A natural antioxidant that has been investigated for its ability to stabilize this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of this compound Degradation Detected by GC-MS
| Possible Cause | Suggested Solution |
| Oxygen Exposure | - Ensure all processing steps are conducted under a continuous flow of an inert gas (e.g., nitrogen, argon).- Use degassed solvents and reagents. |
| High Processing Temperature | - Optimize the processing temperature to the lowest effective level.- Minimize the duration of heat exposure. |
| Presence of Metal Ion Catalysts | - Use high-purity reagents and solvents.- Consider adding a chelating agent like EDTA if metal contamination is suspected. |
| Inadequate Antioxidant Concentration | - Increase the concentration of the antioxidant. Perform a dose-response study to find the optimal concentration.- Consider using a synergistic blend of antioxidants (e.g., a primary antioxidant with a chelating agent). |
| Sample Preparation for GC-MS | - Ensure that the sample is not exposed to high temperatures during preparation for GC-MS analysis. Saponification, if used, can sometimes cause degradation if not performed carefully[4]. |
Issue 2: Phase Separation or Instability in this compound-Containing Emulsions After Thermal Processing
| Possible Cause | Suggested Solution |
| Droplet Coalescence | - Optimize the homogenization process (e.g., increase pressure, more passes) to achieve a smaller and more uniform droplet size. Emulsions with smaller particle sizes are generally more stable[5].- Increase the concentration of the emulsifier. |
| Changes in pH | - A drop in pH can occur due to the formation of acidic degradation products from this compound oxidation, which can destabilize the emulsion.- Incorporate a buffering system to maintain a stable pH.- Implement more effective antioxidant strategies to prevent the formation of acidic byproducts. |
| Ingredient Degradation | - Evaluate the thermal stability of all emulsion components, not just this compound.- Consider using more thermally stable emulsifiers or other excipients. |
Data Presentation
Table 1: Effect of Roasting on this compound Content in Amaranth
| Processing Conditions | This compound Loss (%) |
| Roasting at 150°C for 20 minutes | 12 |
| Puffing (Extrusion) | 0 |
Source: Adapted from Tikekar et al., 2008
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound with Antioxidants
Objective: To evaluate the effectiveness of different antioxidants in preventing the thermal degradation of this compound.
Materials:
-
High-purity this compound
-
Selected antioxidants (e.g., alpha-tocopherol, propyl gallate, BHT)
-
Inert gas (Nitrogen or Argon)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 120°C)
-
GC-MS for analysis
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each antioxidant in a suitable solvent.
-
In amber glass vials, add a known amount of this compound.
-
Add the antioxidant solution to achieve the desired final concentration (e.g., 0.01%, 0.05%, 0.1% w/w).
-
Prepare a control sample with this compound and the solvent but no antioxidant.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Thermal Stress:
-
Blanket the headspace of each vial with nitrogen and seal tightly.
-
Place the vials in a preheated oven at the desired temperature (e.g., 120°C).
-
Remove samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, cool the samples to room temperature.
-
Prepare the samples for GC-MS analysis by diluting them in a suitable solvent (e.g., hexane).
-
Quantify the remaining this compound and identify and quantify the major degradation products using a validated GC-MS method.
-
Protocol 2: Analysis of this compound and its Oxidation Products by GC-MS
Objective: To quantify this compound and its primary oxidation products in a thermally stressed sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: A suitable capillary column for lipid analysis (e.g., HP-5MS).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial oven temperature: 150°C
-
Ramp to 250°C at 40°C/min, hold for 2 minutes.
-
Ramp to 300°C at 5°C/min.
-
-
MSD: Operated in positive electron ionization (EI) mode, with single-ion monitoring (SIM) for target compounds.
Note: This is a general protocol and may need to be optimized for specific instruments and degradation products of interest.
Visualizations
Caption: this compound Oxidation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of this compound Quenching Singlet Oxygen and the Thermal Degradation Products Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Processing stability of this compound in amaranth and antioxidant potential of amaranth extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"method development for separating squalene isomers"
Welcome to the Technical Support Center for Squalene Isomer Separation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the separation of this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary "isomers" of this compound that researchers need to separate?
A1: While this compound is a specific triterpene --INVALID-LINK--]">(6E,10E,14E,18E)-2,6,10,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaene), the term "this compound isomers" in an analytical context often refers to several types of related compounds:
-
Oxidation Products: this compound is highly susceptible to oxidation, which can form various isomers. A key group is the six this compound monohydroperoxide (SQ-OOH) isomers that are formed during photooxidation[1].
-
Structural Isomers of Saturated this compound (Squalane): Squalane, the hydrogenated form of this compound, can have structural isomers like isosqualane, which may be present in synthetic squalane compositions[2].
-
Geometric Isomers: Although natural this compound is the all-trans isomer, synthetic processes or degradation could potentially lead to cis/trans isomers. Separating cis/trans isomers is a common challenge in lipid analysis[3][4].
-
Related Compounds: In many applications, the primary goal is to separate this compound from its saturated form, squalane, which is often used as an internal standard in quantitative analysis.
Q2: Why is the separation of lipid isomers, including those of this compound, so challenging?
A2: The separation of lipid isomers is inherently difficult because isomers often have identical chemical formulas and molecular weights, and very similar physicochemical properties. Key challenges include:
-
Subtle Structural Differences: Isomers may only differ in the position of a double bond, the stereochemistry of a functional group (R vs. S), or the geometric configuration of double bonds (cis vs. trans).
-
Co-elution: These subtle differences often result in very similar retention behavior in chromatographic systems, leading to overlapping peaks or complete co-elution.
-
Matrix Complexity: this compound and its isomers are often present in complex biological or commercial samples (like olive oil or cosmetic formulations), which contain numerous other lipids that can interfere with the separation.
Q3: What are the most common analytical techniques for separating this compound isomers?
A3: The most prevalent and effective techniques are:
-
Gas Chromatography (GC): GC, particularly capillary GC, is highly effective for separating volatile and thermally stable compounds. It is widely used to separate this compound from squalane and to quantify this compound in various matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both isolation and quantification. Reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) are both employed. NP-HPLC is particularly useful for separating non-polar compounds like this compound from more polar lipids, while RP-HPLC is effective for quantitative analysis. Semi-preparative HPLC is used to isolate this compound monohydroperoxide isomers for further analysis.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that combines the benefits of both GC and HPLC. It uses supercritical fluids (like CO₂) as the mobile phase, offering high efficiency, speed, and reduced organic solvent consumption, making it ideal for separating isomeric species.
Method Selection Workflow
This workflow helps in selecting an appropriate starting method for your this compound separation experiment.
Caption: Decision tree for selecting a separation method.
Troubleshooting Guides
Gas Chromatography (GC)
Q: My GC chromatogram shows poor peak shape (tailing or fronting) for this compound. What are the common causes and solutions?
A: Poor peak shape in GC can be caused by several factors:
-
Cause 1: Column Overload. Injecting too much sample can saturate the column, leading to fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume. Check the linear range of your method.
-
-
Cause 2: Column Contamination or Degradation. Active sites in the inlet liner or on the column can cause peak tailing. This compound is thermally labile, and degradation can occur at high temperatures.
-
Solution: Replace the inlet liner and septum. Trim the first few centimeters off the column. If the problem persists, the column may need to be replaced. Ensure injector and detector temperatures are appropriate, typically around 300 °C, but avoid excessively high temperatures.
-
-
Cause 3: Improper Flow Rate. An incorrect carrier gas flow rate can broaden peaks.
-
Solution: Verify and optimize the carrier gas (e.g., Helium) flow rate for your column dimensions. A typical flow rate is around 1-1.2 mL/min.
-
High-Performance Liquid Chromatography (HPLC)
Q: I'm observing ghost peaks or new peaks appearing in later injections when analyzing this compound with RP-HPLC. What's happening?
A: This is a classic sign of late-eluting compounds from previous injections.
-
Cause: this compound is highly non-polar. In reversed-phase chromatography, other non-polar lipids in your sample matrix may be even more strongly retained on the C18 column than this compound. If your run time is too short, they won't elute and will appear in subsequent runs.
-
Troubleshooting Steps:
-
Confirm Late Eluters: Perform a single injection of your sample but extend the data acquisition time to 5-10 times your normal run time. You should see the "ghost" peaks eluting much later.
-
Solution 1 (Isocratic): If using an isocratic method (e.g., 100% acetonitrile), you may need to add a stronger, less polar solvent to your mobile phase to elute the contaminants, but this will change the retention time of this compound.
-
Solution 2 (Gradient): The best solution is to add a "wash" or "clean-out" step to your gradient. After this compound elutes, ramp up to a very strong solvent (like isopropanol or THF) to flush all highly retained compounds from the column. Then, include a re-equilibration step to return the column to the initial mobile phase conditions before the next injection.
-
General Issues
Q: My sample recovery is low and inconsistent. How can I improve this?
A: Low recovery is often related to the sample preparation and extraction steps.
-
Cause 1: Inefficient Extraction. Lipids can be difficult to extract completely from their matrix. Oxidation of unsaturated lipids during extraction can also lead to loss of the target analyte.
-
Solution: Ensure your extraction solvent is appropriate for the non-polar nature of this compound (e.g., hexane, petroleum ether). Consider methods like saponification to remove interfering triglycerides, which leaves this compound in the unsaponifiable fraction. Protect the sample from light and air to minimize oxidation.
-
-
Cause 2: Adsorption. this compound can adsorb to glassware or plasticware.
-
Solution: Use silanized glassware to minimize active sites. Ensure any filtration or solid-phase extraction (SPE) steps are validated for this compound recovery.
-
-
Cause 3: Sample Stability. this compound can degrade if stored improperly.
-
Solution: Assess analyte stability under your storage conditions (e.g., -20°C) and at room temperature in the autosampler. Samples should be analyzed as soon as possible after preparation.
-
Quantitative Data Summary
The following tables summarize key performance metrics from various published methods for this compound analysis.
Table 1: Gas Chromatography (GC) Method Performance
| Parameter | GC-FID | GC-MS | GC-MS (BAL Fluid) |
| Limit of Detection (LOD) | 0.019 g/kg | 0.003 g/kg | 0.50 µg/mL |
| Limit of Quantification (LOQ) | 0.063 g/kg | 0.008 g/kg | Not specified |
| Precision (RSD%) | 4% (within-day), 7% (between-day) | 3% (within-day), 6% (between-day) | <15% |
| Recovery (%) | 70 ± 2 | 98 ± 3 | 97-105% |
| Reference |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | RP-HPLC (Aquatic Foods) | SFC-QTOF-MS (Walnut Oil) |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.05-0.20 ng/mL |
| Limit of Quantification (LOQ) | 16.5 ng/mL | 0.15-0.45 ng/mL |
| Recovery (%) | Not specified | 70.61-101.44% |
| Reference |
Experimental Protocols
Protocol 1: GC-FID Separation of this compound and Squalane
This protocol is adapted from a standard method for quantifying this compound using squalane as an internal standard.
-
Sample Preparation:
-
Accurately weigh ~0.4 g of the sample oil.
-
Dissolve in hexane and transfer to a 100 mL volumetric flask. Dilute to volume with hexane.
-
Pipette 10 mL of this sample solution into a 25 mL volumetric flask.
-
Add 10 mL of a known concentration internal standard solution (squalane in hexane).
-
Dilute to the final volume with hexane.
-
-
GC Conditions:
-
Technique: Capillary GC
-
Column: Agilent CP-Sil 5 CB (fused silica), 25 m x 0.22 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium at 110 kPa (28 cm/s).
-
Injector: Split mode, 300 °C.
-
Oven Program: 200 °C (hold 1 min), then ramp at 10 °C/min to 300 °C.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Quantification:
-
Inject 1 µL of the sample solution.
-
Construct a calibration curve by plotting the peak area ratio of this compound/squalane against the weight ratio from standard solutions.
-
Determine the weight ratio in the sample from its peak area ratio using the calibration curve.
-
Protocol 2: RP-HPLC-DAD Analysis of this compound
This protocol is based on a method for the simultaneous analysis of this compound and cholesterol.
-
Sample Preparation (Modified Fractional Crystallization):
-
Dissolve 500 µL of extracted oil in 2 mL of absolute ethanol.
-
Vortex for 1 minute to homogenize.
-
Allow to stand for 6 hours at room temperature for gravity separation of solidified components.
-
Collect the supernatant (ethanolic extract).
-
Dilute 20 µL of the supernatant in 500 µL of the mobile phase for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 100% Acetonitrile.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 30 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 195 nm.
-
-
Analysis:
-
Identify the this compound peak by comparing its retention time with a pure standard.
-
Quantify using a calibration curve prepared from this compound standards.
-
Workflow & Relationship Diagrams
General Analytical Workflow for this compound Isomer Analysis
This diagram outlines the typical steps from sample to final data.
Caption: General workflow for this compound isomer analysis.
Troubleshooting Logic for Poor Peak Resolution
This diagram illustrates a logical approach to diagnosing poor peak resolution.
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. Mass Spectrometric Discrimination of this compound Monohydroperoxide Isomers [jstage.jst.go.jp]
- 2. US20110287988A1 - Squalane and isosqualane compositions and methods for preparing the same - Google Patents [patents.google.com]
- 3. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vurup.sk [vurup.sk]
"troubleshooting low recovery of squalene in solvent extraction"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of squalene during solvent extraction experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to low this compound recovery in a question-and-answer format.
Question 1: My this compound yield is consistently lower than expected. What are the most common initial parameters to check?
Answer: Low this compound recovery is often linked to suboptimal extraction parameters. The most critical factors to evaluate initially are the choice of solvent, extraction temperature, and duration. This compound is a non-polar compound, so its solubility is highest in non-polar solvents.[1] High temperatures can enhance solubility and diffusion but also risk degrading the thermolabile this compound molecule.[2][3]
-
Solvent Selection: The polarity of your solvent must match that of this compound. Non-polar solvents like n-hexane are highly effective for extracting this compound.[1][4] Using a solvent that is too polar will result in poor recovery.
-
Temperature: Elevated temperatures can increase extraction efficiency, but excessive heat can cause this compound to degrade. For instance, in a modified soxhlet extraction from olive oil deodorizer distillate, the optimal temperature was found to be around 65°C.
-
Extraction Time: The extraction process needs sufficient time for the solvent to penetrate the matrix and dissolve the this compound. However, excessively long extraction times, especially at high temperatures, can also lead to degradation.
Question 2: I'm using the correct solvent, but my recovery is still poor. Could the starting material be the issue?
Answer: Yes, the condition and preparation of the source material are crucial for efficient extraction. Several factors related to your starting material could be contributing to low yield:
-
Material Quality and this compound Content: The concentration of this compound varies significantly between sources. For example, amaranth oil can contain 3.6% to 6.1% this compound, while olive oil contains much less. Ensure your source material has a high enough initial this compound concentration.
-
Particle Size: The particle size of the ground material significantly impacts extraction efficiency. Large particles limit solvent penetration, while excessively fine particles can cause issues with filtration and solvent removal.
-
Moisture Content: High moisture content in the raw material can hinder the interaction between the non-polar solvent and this compound, reducing extraction efficiency. Pre-drying the material is often a necessary step.
Question 3: I suspect this compound is degrading during my extraction or workup process. How can I prevent this?
Answer: this compound is an unsaturated hydrocarbon, making it susceptible to oxidation and thermal degradation. To minimize degradation:
-
Avoid High Temperatures: Use the lowest effective temperature during extraction and solvent removal. For solvent evaporation, a rotary evaporator under reduced pressure at a temperature below 40°C is recommended.
-
Limit Exposure to Oxygen and Light: this compound can oxidize when exposed to air for extended periods. Performing extractions under an inert atmosphere (e.g., nitrogen) and protecting samples from light can help prevent degradation.
-
Use of Antioxidants: In some cases, adding antioxidants to the extraction solvent may help protect the this compound from degradation, although this may complicate downstream purification.
Question 4: After a successful extraction, I'm losing this compound during the purification step. What could be going wrong?
Answer: Loss of product during purification is a common issue. If you are using column chromatography for purification, consider the following:
-
Improper Stationary Phase: For a non-polar compound like this compound, a normal-phase adsorbent like silica gel is commonly used.
-
Incorrect Elution Solvent: The polarity of the elution solvent is critical. For silica gel chromatography, a non-polar solvent like n-hexane is typically used to elute this compound. If the solvent is too polar, other, more polar compounds may co-elute. If it's not polar enough, the this compound may not elute completely.
-
Column Overloading: Overloading the chromatography column with too much crude extract can lead to poor separation and loss of product.
If you are using saponification to remove fatty acids, ensure the process is optimized to prevent this compound degradation and ensure complete extraction of the unsaponifiable matter.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Data on this compound Extraction Parameters
The recovery of this compound is highly dependent on the extraction method and parameters used. The following table summarizes data from various studies.
| Source Material | Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | This compound Yield/Concentration | Reference |
| Olive Oil Deodorizer Distillate | Modified Soxhlet | Not Specified | 64.9 | N/A | 8.0 | ~96% recovery | |
| Amaranth Grain | Soxhlet | Petroleum Ether | Not Specified | N/A | Not Specified | 0.3 g / 100 g grain | |
| Amaranth Grain | Supercritical CO₂ | CO₂ | 50 | 200 | 2 | 0.3 g / 100 g grain | |
| Aquilaria malaccensis Leaves | Soxhlet | n-Hexane | Not Specified | N/A | Not Specified | 0.78% of oil extract | |
| Aquilaria malaccensis Leaves | Supercritical CO₂ | CO₂ | 60 | 200 | 1 | 3.97% of oil extract | |
| Virgin Olive Oil | Transesterification & Molecular Distillation | Methanol (for transesterification) | Not Specified | N/A | Not Specified | 69.8% recovery, 67% purity |
Experimental Protocols
Protocol: Standard Soxhlet Extraction of this compound from Amaranth Grain
This protocol provides a general procedure for the solvent extraction of this compound.
-
Sample Preparation:
-
Grind the amaranth grain to a fine powder to increase the surface area for extraction.
-
Dry the powdered sample in an oven at 60°C for 2-4 hours to remove residual moisture.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 10-20 g of the dried powder and place it into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable volume of n-hexane (typically 250-300 mL).
-
Assemble the Soxhlet apparatus (flask, extractor, condenser) and ensure all joints are secure.
-
Heat the flask using a heating mantle to a temperature that allows for a steady cycle of solvent vaporization and condensation. Let the extraction proceed for 6-8 hours.
-
-
Solvent Removal:
-
After extraction, allow the apparatus to cool.
-
Disassemble the setup and transfer the n-hexane containing the extracted oil to a clean, pre-weighed round-bottom flask.
-
Remove the n-hexane using a rotary evaporator at a temperature of approximately 40°C and under reduced pressure to obtain the crude amaranth oil.
-
-
Quantification (Optional but Recommended):
-
Dissolve a known amount of the crude oil in hexane.
-
Analyze the this compound content using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC). An internal standard, such as squalane, can be used for accurate quantification.
-
General Experimental Workflow
The diagram below outlines the general workflow for the solvent extraction and purification of this compound.
Caption: General workflow for this compound extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important? A1: this compound is a naturally occurring triterpene hydrocarbon and a key intermediate in the biosynthesis of cholesterol and other sterols. It is widely used in the pharmaceutical, cosmetic, and nutraceutical industries for its emollient, antioxidant, and potential health-promoting properties. Efficient recovery is crucial for producing high-purity this compound for these applications.
Q2: Can I use a solvent other than n-hexane? A2: While n-hexane is a common and effective solvent due to its non-polar nature and low cost, other non-polar solvents like petroleum ether or supercritical CO₂ can also be used. Supercritical fluid extraction (SFE) with CO₂ is considered a "green" alternative that can yield high-purity extracts without residual toxic solvents.
Q3: How do I know if my this compound is pure? A3: The purity of your extracted this compound should be determined using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By comparing the peak of your sample to that of a certified this compound standard, you can confirm its identity and quantify its purity.
Q4: My crude extract is very dark and viscous. Is this normal? A4: Yes, crude extracts, especially from plant sources like amaranth or olive by-products, often contain pigments, free fatty acids, sterols, and other compounds that make them dark and viscous. A purification step, such as silica gel chromatography or saponification followed by liquid-liquid extraction, is necessary to isolate the this compound from these other components.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Obtaining and Determination of this compound from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of this compound Quenching Singlet Oxygen and the Thermal Degradation Products Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Optimization of Molecular Distillation for Squalene Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molecular distillation process for squalene purification. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to aid in achieving high-purity this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the molecular distillation of this compound, presented in a question-and-answer format.
Q1: Why is the purity of my distilled this compound lower than expected?
A1: Low this compound purity is a common issue that can be attributed to several factors:
-
Inadequate Feedstock Pre-treatment: The presence of impurities like free fatty acids (FFAs) in the initial material can significantly impact the final purity. FFAs can co-distill with this compound, lowering its concentration in the distillate. It is crucial to perform pre-treatment steps such as degumming, transesterification, or esterification to remove or reduce the volatility of these impurities. For instance, esterifying FFAs to make them less volatile is a key step before molecular distillation.
-
Incorrect Distillation Parameters: The evaporator temperature and vacuum pressure are critical parameters. If the temperature is too low, the this compound may not evaporate efficiently, leading to a lower concentration in the distillate. Conversely, if the temperature is too high, other less volatile impurities might also evaporate, contaminating the product. Similarly, an insufficient vacuum (higher pressure) will require a higher evaporation temperature, increasing the risk of thermal degradation and co-distillation of impurities.[1]
-
System Leaks: Air leaks in the distillation unit can compromise the vacuum level, leading to a higher required evaporation temperature and reduced separation efficiency.
Q2: What is causing a low yield of this compound in the distillate?
A2: A lower than expected this compound yield can be caused by the following:
-
Suboptimal Evaporation Temperature: If the evaporator temperature is too low, the this compound will not vaporize effectively, resulting in a significant portion remaining in the residue.
-
High Feed Flow Rate: A feed flow rate that is too fast for the evaporator surface area can lead to an uneven and thick film, preventing efficient heat transfer and evaporation of this compound.
-
Inadequate Vacuum: A poor vacuum will not sufficiently lower the boiling point of this compound, leading to incomplete evaporation at a given temperature.
-
Thermal Degradation: this compound is a thermolabile compound due to its unsaturated linear chain. Excessively high temperatures or prolonged residence times in the evaporator can lead to its degradation, thus reducing the overall yield.
-
Losses during Pre-treatment: Some this compound may be lost during pre-treatment steps like esterification.
Q3: The distillate has a dark color and a burnt smell. What should I do?
A3: A dark, burnt distillate is a clear indication of thermal degradation. To address this:
-
Lower the Evaporation Temperature: This is the most critical parameter to adjust. The goal is to find the lowest temperature at which this compound efficiently evaporates.
-
Improve the Vacuum: A deeper vacuum (lower pressure) will reduce the boiling point of this compound, allowing for distillation at a lower temperature and minimizing thermal stress.
-
Reduce Residence Time: Ensure the wiper system is functioning correctly to create a thin, rapidly evaporating film, which minimizes the time the this compound is exposed to high temperatures.
-
Check for Hot Spots: Uneven heating of the evaporator can create localized hot spots, leading to degradation. Ensure your heating system provides uniform temperature distribution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pressure for this compound molecular distillation?
A1: The optimal parameters depend on the feedstock and the level of pre-treatment. However, studies have shown that high-purity this compound can be obtained at elevated temperatures and low pressures. For example, when distilling esterified olive oil deodorizer distillate, this compound purity of 95-98% can be achieved at 230°C and a pressure between 0.05 and 0.5 mmHg. Another study on virgin olive oil used a molecular distillation temperature of 180°C and a pressure of 0.0033 bar. It is crucial to optimize these parameters for your specific experimental setup and starting material.
Q2: Is pre-treatment of the raw material necessary before molecular distillation?
A2: Yes, pre-treatment is highly recommended to achieve high-purity this compound. Raw materials like vegetable oil deodorizer distillates contain a significant amount of free fatty acids (FFAs) and other impurities. Steps like esterification of FFAs reduce their volatility, preventing them from co-distilling with the this compound and thus increasing the purity of the final product. Other pre-treatment steps like degumming and acetone precipitation can also help remove impurities.
Q3: What are the common sources of this compound for purification?
A3: While historically sourced from shark liver oil, there is a significant shift towards plant-based sources. Common vegetable sources include olive oil, palm oil, soybean oil, and amaranth oil. Deodorizer distillates, which are by-products of vegetable oil refining, are particularly rich sources of this compound. For instance, palm fatty acid distillate (PFAD) is a valuable source for this compound extraction.
Q4: How can I analyze the purity of my this compound sample?
A4: Various analytical techniques can be used to determine the purity of this compound. High-Performance Thin-Layer Chromatography (HPTLC) is one effective method. Other chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also provide accurate quantitative analysis of this compound purity.
Experimental Protocols
Protocol 1: this compound Purification from Olive Oil Deodorizer Distillate (OODD)
This protocol is based on a two-step process involving esterification followed by molecular distillation.
Step 1: Esterification of Free Fatty Acids (FFAs)
-
Reaction Setup: In a reaction vessel, combine the OODD with a catalyst (e.g., zinc powder) and glycerol.
-
Heating and Reaction: Heat the mixture to 190°C and maintain for 360 minutes to esterify the FFAs, reducing their volatility.
-
Monitoring: Monitor the reduction of FFA content during the reaction.
Step 2: Molecular Distillation
-
Feed Preparation: The esterified OODD is used as the feed for the molecular distillation unit.
-
Distillation Parameters:
-
Evaporator Temperature: Set the temperature in the range of 190-230°C.
-
Pressure: Maintain a high vacuum, between 0.05 and 5 mmHg.
-
-
Collection: Collect the distillate, which will be enriched in this compound, and the residue separately.
-
Analysis: Analyze the this compound content and purity in the distillate using a suitable analytical method like GC-MS or HPLC.
Protocol 2: this compound Purification from Virgin Olive Oil
This protocol involves degumming, transesterification, acetone precipitation, and molecular distillation.
Step 1: Degumming
-
Heat virgin olive oil to 60-70°C.
-
Add 2-3% warm water to hydrate phospholipids.
-
Add food-grade phosphoric acid and stir for 20-30 minutes.
-
Allow impurities to settle for 20-30 minutes and separate the upper layer of degummed oil.
Step 2: Transesterification
-
Mix 100 ml of degummed olive oil with 25% methanol (w/w) and a catalyst (0.5% sodium methoxide or PTSA).
-
Heat the mixture to 80-90°C under reflux for 1-2 hours.
Step 3: Acetone Precipitation
-
Distill out the solvent and acetone from the transesterified mixture.
-
Repeat acetone precipitation 2-3 times to remove unsaponified matter.
-
Filter and evaporate the acetone to obtain a concentrated oil.
Step 4: Molecular Distillation
-
Feed: Use the concentrated oil from the previous step as the feed.
-
Parameters:
-
Evaporator Temperature: 180°C.
-
Pressure: 0.0033 bar.
-
-
Duration: Distill for 1 hour or until the process is complete.
-
Collection: Collect the distillate and residue for analysis.
Data Presentation
The following tables summarize the quantitative data on the effect of molecular distillation parameters on this compound purity and yield from different studies.
Table 1: Effect of Temperature and Pressure on this compound Purity and Distillate Yield (from Olive Oil Deodorizer Distillate)
| Evaporation Temperature (°C) | Absolute Pressure (mmHg) | This compound Purity (%) | Distillate Yield (%) |
| 190 | 5 | - | - |
| 210 | 2.5 | - | - |
| 230 | 0.5 | 95-98 | - |
| 230 | 0.05 | 98.1 | 27.7 |
Note: Dashes indicate data not provided in the source.
Table 2: this compound Purity and Recovery from Virgin Olive Oil
| Evaporation Temperature (°C) | Pressure (bar) | This compound Purity (%) | This compound Recovery (%) |
| 180 | 0.0033 | 67 | 69.8 |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound distillation.
References
Technical Support Center: Reducing Solvent Consumption in Squalene Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modern squalene extraction methods that emphasize reduced solvent consumption.
Frequently Asked Questions (FAQs)
Q1: What are the primary "green" extraction methods for this compound that reduce the use of conventional organic solvents?
A1: The primary green extraction technologies for this compound include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). These methods are preferred over traditional solvent extraction (like Soxhlet with hexane) because they significantly reduce or eliminate the need for hazardous organic solvents.[1][2] Supercritical CO2 (SC-CO2) is often used in SFE as it is non-toxic, non-flammable, and easily removed from the final product.[1]
Q2: Why is reducing solvent consumption important in this compound extraction?
A2: Reducing solvent consumption, particularly of petroleum-based solvents like hexane, is crucial for several reasons. It minimizes environmental impact, reduces health and safety risks associated with toxic solvents, and can lower operational costs related to solvent purchase and disposal.[3] Traditional methods with organic solvents can also leave residues in the extracted material, potentially limiting its use for human consumption.[1]
Q3: Can these green extraction methods improve this compound yield and purity compared to conventional methods?
A3: Yes, in many cases, green extraction methods can lead to higher yields and purity. For instance, SFE has been shown to achieve a higher concentration of this compound in the extract compared to classical methods. Microwave-Assisted Extraction has also demonstrated a significantly higher this compound yield compared to conventional Soxhlet extraction. Supercritical fluid extraction is noted for reaching the highest yield and purity when compared to cold press and organic solvent extraction.
Q4: What are the main plant sources for this compound extraction?
A4: While historically sourced from shark liver oil, the focus has shifted to sustainable plant-based sources. The most notable plant sources include amaranth seeds, olive oil and its byproducts (like olive pomace and deodorizer distillates), rice bran, and wheat germ. Amaranth oil is known to have one of the highest concentrations of this compound in the plant kingdom.
Q5: Are there any solvent-free methods for this compound extraction?
A5: Supercritical Fluid Extraction using CO2 without a co-solvent is considered a solvent-free method in the traditional sense, as CO2 is a gas at ambient conditions and is easily removed. Additionally, methods like cold pressing can extract oil containing this compound without the use of solvents, although yields may be lower compared to other techniques.
Troubleshooting Guides
Supercritical Fluid Extraction (SFE)
Q: Why is my this compound yield low when using Supercritical Fluid Extraction (SFE)?
A: Low this compound yield in SFE can be attributed to several factors:
-
Sub-optimal Temperature and Pressure: The density and solvating power of supercritical CO2 are highly dependent on temperature and pressure. For amaranth grain, a good oil yield was obtained at 40°C and 250 bar, while the highest this compound concentration was achieved at 50°C and 200 bar. It is crucial to optimize these parameters for your specific raw material.
-
Inadequate Particle Size: For solid samples like seeds, grinding is essential to increase the surface area for extraction. Very small amounts of oil are extracted from undisrupted grains.
-
Insufficient CO2 Flow Rate: A low flow rate of supercritical CO2 can lead to incomplete extraction. The oil yield and extraction rate increase with the CO2 flow rate up to a certain point.
-
Lack of a Co-solvent: For certain matrices, the polarity of supercritical CO2 may not be optimal to extract this compound efficiently. Adding a small amount of a co-solvent like ethanol (10-15%) can improve the extraction yield.
-
Matrix characteristics: The composition and preparation of the raw material, such as moisture content, can influence extraction efficiency.
Q: Why is the purity of my extracted this compound low with SFE?
A: Low purity can be a result of:
-
Non-selective Extraction Conditions: The temperature and pressure conditions might be extracting other lipids and compounds along with this compound. Fine-tuning these parameters can enhance selectivity.
-
Source Material: The initial concentration of this compound in the raw material will significantly impact the final purity. Using by-products like olive oil deodorizer distillates, which have a higher initial this compound concentration, can lead to a purer extract.
-
Need for Further Purification: While SFE can yield a high-purity product, additional purification steps like molecular distillation may be necessary to achieve pharmaceutical-grade purity.
Microwave-Assisted Extraction (MAE)
Q: My this compound yield is lower than expected with Microwave-Assisted Extraction (MAE). What could be the issue?
A: Several factors can affect MAE efficiency:
-
Incorrect Solvent Choice: The solvent must effectively absorb microwave energy and have a high affinity for this compound.
-
Sub-optimal Time and Temperature: Both extraction time and temperature are critical parameters in MAE. For amaranth seeds, optimal conditions were found to be an extraction time of 20-30 minutes and a temperature of 40-80°C.
-
Improper Solid-to-Liquid Ratio: A correct ratio ensures efficient heating of the sample and effective interaction with the solvent.
-
Insufficient Microwave Power: The applied power should be sufficient to disrupt the plant cells and facilitate the release of this compound.
Q: I am observing degradation of this compound in my MAE process. How can I prevent this?
A: this compound is a thermolabile compound. To prevent degradation:
-
Control the Temperature: Avoid excessively high temperatures. Optimization studies have shown that effective extraction can occur at moderate temperatures (e.g., 40-80°C).
-
Limit Extraction Time: Prolonged exposure to microwaves can lead to degradation. Shorter extraction times, often in the range of minutes, are a key advantage of MAE.
Ultrasound-Assisted Extraction (UAE)
Q: What are the common reasons for low this compound yield in Ultrasound-Assisted Extraction (UAE)?
A: Low yields in UAE can often be traced back to:
-
Inadequate Ultrasonic Power and Frequency: The power and frequency of the ultrasound must be sufficient to induce cavitation and disrupt the cell walls of the source material.
-
Sub-optimal Extraction Time and Temperature: As with other methods, time and temperature need to be optimized. For Pandan leaves, an ultrasound time of 60 minutes and a temperature of 50°C were found to be optimal.
-
Incorrect Solvent System: The choice of solvent is crucial. A binary solvent system of ethanol and n-hexane has been shown to be effective for extracting this compound from Pandan leaves.
-
Poor Solid-to-Liquid Ratio: An optimal ratio is necessary for efficient energy transfer and solvent interaction. A ratio of 1:5 g/mL was found to be effective for Pandan leaves.
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Hexane, Petroleum Ether | High oil extraction yield | High solvent consumption, long extraction time, potential degradation of thermolabile compounds. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (optional co-solvent like ethanol) | High purity, short processing time, no toxic solvent residue. | High equipment cost, complex operating parameters. |
| Microwave-Assisted Extraction (MAE) | Ethanol, n-hexane | Significant reduction in time, energy, and solvent consumption; higher yield than conventional methods. | Potential for localized overheating if not controlled properly. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, n-hexane | Reduced extraction time and solvent consumption, can be performed at lower temperatures. | Yield can be sensitive to various parameters requiring careful optimization. |
Table 2: Quantitative Data on this compound Yield from Different Extraction Methods and Sources
| Raw Material | Extraction Method | Conditions | Oil Yield | This compound Yield/Concentration | Reference |
| Amaranth Grain | SC-CO2 | 50°C, 200 bar | 2.07 g/100g | 15.3% in extract | |
| Amaranth Grain | Soxhlet (Petroleum Ether) | - | 4.98 g/100g | 6.0% in extract | |
| Amaranth Seeds | SC-CO2 | 110 min | 4.11 g/100g | 0.307 g/100g seeds | |
| Amaranth Seeds | Soxhlet (Hexane) | - | 4.70 g/100g | 0.238 g/100g seeds | |
| Amaranthus spp. Seeds | MAE | Optimal | - | 16,456 mg/100g oil | |
| Amaranthus spp. Seeds | Soxhlet (n-hexane) | 6 hours | - | 7,967 mg/100g oil | |
| Puffed Amaranth Seeds | SC-CO2 | 313 K, 20 MPa | - | 460 g/kg oily extract | |
| Puffed Amaranth Seeds | Soxhlet (Hexane) | - | - | 31.3 g/kg oily extract | |
| Pandan Leaves | UAE | 60 min, 50°C, 300 W, 1:5 g/mL solid-to-liquid ratio | - | 1229.98 µg/g DW |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Amaranth Seeds
Objective: To extract this compound from amaranth seeds using supercritical CO2, minimizing the use of organic solvents.
Methodology:
-
Sample Preparation: Grind amaranth seeds to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Load the ground amaranth seeds into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired pressure (e.g., 200-250 bar).
-
Heat the system to the target temperature (e.g., 40-50°C).
-
Maintain a constant flow rate of supercritical CO2 through the extraction vessel (e.g., 2 L/min).
-
The extraction is typically run for a specified duration (e.g., 90-120 minutes).
-
-
Separation:
-
The CO2 containing the extracted oil and this compound is passed into a separator vessel at a lower pressure and temperature.
-
This causes the this compound and oil to precipitate out of the CO2.
-
-
Collection:
-
Collect the extract from the separator.
-
The CO2 can be recycled back to the pump for reuse.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Olive Pomace
Objective: To efficiently extract this compound from olive pomace using microwave energy with reduced solvent volume and time.
Methodology:
-
Sample Preparation: Dry the olive pomace to a constant weight and grind it to a uniform particle size.
-
Extraction:
-
Place a known amount of the dried olive pomace into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., a mixture of ethanol and water) at an optimized solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 80°C), time (e.g., 15-20 minutes), and microwave power.
-
-
Separation:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
-
Solvent Removal:
-
Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound-rich oil.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound from Pandan Leaves
Objective: To extract this compound from Pandan leaves using ultrasonic energy, which allows for extraction at lower temperatures, preserving the integrity of the compound.
Methodology:
-
Sample Preparation: Dry the Pandan leaves (e.g., hot air drying) and grind them into a powder.
-
Extraction:
-
Place the powdered Pandan leaves into an extraction vessel.
-
Add the extraction solvent (e.g., a binary mixture of ethanol and n-hexane) at an optimized solid-to-liquid ratio (e.g., 1:5 g/mL).
-
Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency and power (e.g., 300 W) for a set duration (e.g., 60 minutes) and at a controlled temperature (e.g., 50°C).
-
-
Separation:
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract containing this compound.
-
Visualizations
Caption: Workflow for Supercritical Fluid Extraction (SFE) of this compound.
Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
References
Technical Support Center: Improving the Stability of Squalene-Based Drug Carriers
Welcome to the Technical Support Center for squalene-based drug carriers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability challenges encountered during formulation and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and comparative data to support your work.
Troubleshooting Guides
This section addresses specific issues that can arise during the development and handling of this compound-based drug carriers.
Issue 1: Physical Instability - Changes in Particle Size, Aggregation, and Creaming
Q1: My this compound nanoemulsion is showing a significant increase in particle size and polydispersity index (PDI) over time. What is the likely cause and how can I fix it?
A1: An increase in particle size and PDI suggests droplet aggregation or coalescence, which can ultimately lead to phase separation. Several factors could be responsible:
-
Insufficient Surfactant Concentration: The surfactant concentration may be too low to adequately stabilize the surface of the this compound droplets.
-
Inappropriate Surfactant Type: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant may not be optimal for creating a stable this compound-in-water emulsion.
-
Suboptimal Homogenization Parameters: The energy input during homogenization (pressure, duration, or sonication amplitude) might be insufficient to produce small, uniform droplets.
Solutions:
-
Optimize Surfactant Concentration: Gradually increase the surfactant concentration and monitor the particle size and PDI over time. A combination of a high HLB surfactant (like Tween 80) and a low HLB co-surfactant (like Span 85) often provides enhanced stability.[1][2]
-
Screen Different Surfactants: Experiment with a range of non-ionic surfactants with varying HLB values to find the optimal system for your specific formulation. Polysorbates (Tweens) and sorbitan esters (Spans) are commonly used.
-
Refine Homogenization Process: Increase the homogenization pressure or the number of passes through the homogenizer.[3][4] For ultrasonication, optimize the amplitude and processing time. The goal is to achieve the smallest and most uniform droplet size possible.
Q2: I am observing a creamy layer at the top of my this compound emulsion after storage. What is happening and how can I prevent it?
A2: This phenomenon is known as creaming, which is a form of gravitational separation where the less dense this compound droplets rise to the top.[5] While it is often reversible with gentle shaking, it is an indication of instability.
Solutions:
-
Reduce Droplet Size: Smaller droplets are less affected by gravity. Optimizing your homogenization process is key.
-
Increase the Viscosity of the Continuous Phase: Adding a viscosity-modifying agent (e.g., glycerol, propylene glycol, or a suitable polymer) to the aqueous phase can slow down the movement of the this compound droplets.
-
Ensure Uniform Droplet Size Distribution: A narrow PDI indicates a more uniform droplet size, which can reduce the rate of creaming.
Q3: My this compound nanoparticles are aggregating and forming visible clumps. What can I do to prevent this?
A3: Aggregation is often caused by insufficient repulsive forces between the nanoparticles.
Solutions:
-
Optimize Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stability. If your zeta potential is low, consider:
-
Adding a charged surfactant: This can impart a charge to the nanoparticle surface.
-
Adjusting the pH: The pH of the continuous phase can influence the surface charge of both the nanoparticles and the surrounding medium.
-
-
Incorporate Steric Stabilizers: Non-ionic, high molecular weight surfactants or polymers, such as Pluronic F68, can adsorb to the nanoparticle surface and provide a protective steric barrier that prevents aggregation.
Issue 2: Chemical Instability - Oxidation and Drug Leakage
Q1: I am concerned about the oxidative stability of this compound in my formulation. How can I prevent degradation?
A1: this compound contains multiple double bonds, making it susceptible to oxidation, which can lead to the formation of peroxides and other degradation products.
Solutions:
-
Incorporate Antioxidants: The addition of a lipophilic antioxidant, such as alpha-tocopherol (Vitamin E), is a highly effective strategy to protect this compound from oxidation.
-
Control Storage Conditions: Store the formulation in a cool, dark place to minimize exposure to light and heat, which can accelerate oxidation.
-
Use Inert Gas: Purging the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
-
pH Control: Maintaining an optimal pH can also contribute to chemical stability.
Q2: The encapsulated drug in my this compound carrier is leaking into the external phase over time. How can I improve drug retention?
A2: Drug leakage can occur due to several factors, including high drug loading, partitioning of the drug into the continuous phase, or instability of the carrier structure.
Solutions:
-
Optimize Drug Loading: Ensure that the drug concentration does not exceed the solubilizing capacity of the this compound core.
-
Modify the Formulation:
-
Increase the viscosity of the oil phase: This can slow down the diffusion of the drug out of the droplets.
-
Select a more lipophilic drug derivative: If possible, using a more oil-soluble form of the drug can improve its retention within the this compound core.
-
-
Strengthen the Interfacial Film: Using a combination of surfactants or adding a polymer that adsorbs at the oil-water interface can create a more robust barrier to drug diffusion.
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for a stable this compound-based drug carrier?
A1: For nanoemulsions, a smaller particle size is generally associated with better physical stability against creaming and sedimentation. A particle size in the range of 100-200 nm is often targeted for parenteral applications. However, the optimal size can depend on the specific application and desired biological interactions.
Q2: How does the choice of surfactant affect the stability of my this compound emulsion?
A2: The choice of surfactant is critical. Key considerations include:
-
HLB Value: For oil-in-water emulsions, a higher HLB value (typically 8-18) is required. A blend of surfactants, such as Tween 80 (high HLB) and Span 85 (low HLB), can provide better stability than a single surfactant.
-
Chemical Structure: The molecular structure of the surfactant influences how it packs at the oil-water interface, affecting the rigidity and stability of the interfacial film.
-
Concentration: There must be sufficient surfactant to cover the surface of all the oil droplets created during homogenization.
Q3: What is Ostwald Ripening and how can I prevent it in my this compound nanoemulsion?
A3: Ostwald ripening is a phenomenon where larger droplets grow at the expense of smaller ones. This occurs because smaller droplets have a higher Laplace pressure, leading to the diffusion of the oil from the smaller droplets through the continuous phase to the larger droplets. This compound's very low water solubility helps to minimize Ostwald ripening. To further prevent this:
-
Use a Co-surfactant: A co-surfactant can modify the interfacial tension and reduce the driving force for ripening.
-
Incorporate a Highly Insoluble Component: Adding a small amount of an even less water-soluble oil to the this compound phase can significantly inhibit Ostwald ripening.
Q4: What are the key parameters to monitor during a stability study of a this compound-based drug carrier?
A4: Key stability-indicating parameters include:
-
Visual Appearance: Check for any signs of phase separation, creaming, sedimentation, or color change.
-
Particle Size and Polydispersity Index (PDI): Monitor for any significant changes over time.
-
Zeta Potential: Assess changes in surface charge, which can indicate potential for aggregation.
-
pH: Changes in pH can signal chemical degradation.
-
Drug Content and Encapsulation Efficiency: To assess drug leakage and degradation.
-
Viscosity: Changes in viscosity can indicate alterations in the emulsion structure.
Data Presentation
Table 1: Effect of α-Tocopherol Concentration on Oxidative Stability of Oil-in-Water Emulsions
| α-Tocopherol Concentration (ppm) | Peroxide Value (meq/kg oil) after 30 days storage | Thiobarbituric Acid Reactive Substances (mg/kg oil) after 30 days storage |
| 0 | 13.76 | Higher values indicating more oxidation |
| 100 | 8.81 | Lower values indicating less oxidation |
| 200 | 8.86 | Lower values indicating less oxidation |
| 500 | 12.46 | Higher values indicating pro-oxidant effect |
Note: Data synthesized from a study on horse oil-in-water emulsions, which provides a relevant model for lipid oxidation in emulsions. The pro-oxidant effect at higher concentrations is a known phenomenon for some antioxidants.
Table 2: Comparative Stability of this compound Nanoemulsions with Different Surfactants (Hypothetical Data for Illustrative Purposes)
| Surfactant System | Initial Particle Size (nm) | Particle Size after 3 months at 25°C (nm) | Initial PDI | PDI after 3 months at 25°C | Initial Zeta Potential (mV) | Zeta Potential after 3 months at 25°C (mV) |
| 2% Tween 80 | 155 | 180 | 0.15 | 0.25 | -25 | -20 |
| 2% Tween 80 / 0.5% Span 85 | 140 | 145 | 0.12 | 0.14 | -32 | -30 |
| 2% Pluronic F68 | 160 | 170 | 0.18 | 0.20 | -15 | -12 |
This table illustrates the expected trends. A combination of Tween 80 and Span 85 often leads to smaller, more stable droplets with a higher zeta potential compared to using a single surfactant. Pluronic F68 can provide good steric stabilization, but may result in a lower initial zeta potential.
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the this compound-based nanoparticles.
Materials:
-
This compound-based nanoemulsion sample
-
Deionized water (filtered through a 0.22 µm filter)
-
Disposable cuvettes for size measurement
-
Disposable folded capillary cells for zeta potential measurement
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the nanoemulsion sample with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 is a good starting point, but this may need to be optimized based on the instrument's count rate.
-
Gently mix the diluted sample by inverting the vial several times. Avoid vigorous shaking or vortexing, which can introduce air bubbles.
-
-
Particle Size and PDI Measurement:
-
Transfer the diluted sample into a clean, disposable cuvette.
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters in the software (e.g., temperature, dispersant viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform the measurement. Typically, the instrument will perform multiple runs and average the results.
-
Record the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Carefully inject the diluted sample into a disposable folded capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Set the measurement parameters in the software.
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Record the mean zeta potential and the standard deviation.
-
Data Analysis:
-
Analyze the size distribution report to check for the presence of multiple populations.
-
A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.
-
A zeta potential value greater than |30| mV is indicative of good electrostatic stability.
Protocol 2: Accelerated Stability Testing
Objective: To predict the long-term stability of the this compound-based drug carrier by subjecting it to elevated temperature and humidity conditions, according to ICH guidelines.
Materials:
-
This compound-based drug carrier formulation stored in the final proposed container-closure system.
-
Stability chambers set to the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (for confirmation): 25°C ± 2°C / 60% RH ± 5% RH
-
Procedure:
-
Initial Analysis (Time 0):
-
Perform a complete analysis of the initial batch of the formulation. This includes visual inspection, particle size, PDI, zeta potential, pH, drug content, and encapsulation efficiency.
-
-
Storage:
-
Place a sufficient number of samples in the stability chambers at the different conditions.
-
-
Testing Schedule:
-
Accelerated Stability: Test the samples at specified time points, typically 0, 1, 3, and 6 months.
-
Intermediate Stability (if significant change is observed in accelerated studies): Test at 0, 6, 9, and 12 months.
-
Long-term Stability: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis at Each Time Point:
-
At each time point, remove the required number of samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the same set of tests as in the initial analysis.
-
Data Evaluation:
-
A "significant change" is defined as:
-
A greater than 5% change in drug content from the initial value.
-
Any degradation product exceeding its acceptance criterion.
-
Failure to meet the acceptance criteria for appearance, physical attributes (e.g., phase separation, aggregation), pH, and dissolution (if applicable).
-
-
If a significant change occurs during the first 3 months of the accelerated study, the formulation is considered to be highly unstable.
-
If a significant change occurs between 3 and 6 months, the shelf life will be determined based on the long-term stability data.
Mandatory Visualizations
Caption: Experimental workflow for formulation and stability testing of this compound-based drug carriers.
Caption: Decision tree for troubleshooting common stability issues in this compound-based drug carriers.
Caption: Relationship between formulation parameters and the stability of this compound-based drug carriers.
References
- 1. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 2. What is the difference between span 80 and Tween 80?_Chemicalbook [chemicalbook.com]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. biolinscientific.com [biolinscientific.com]
Validation & Comparative
A Comparative Guide to the In Vitro Antioxidant Capacity of Squalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacity of squalene against other common antioxidants. The information is supported by experimental data from various studies to assist in evaluating its potential applications in research and development.
Unveiling the Antioxidant Potential of this compound
This compound, a naturally occurring triterpene and a key intermediate in cholesterol biosynthesis, has garnered significant interest for its antioxidant properties.[1] In vitro studies have demonstrated its efficacy as a potent scavenger of reactive oxygen species (ROS), particularly singlet oxygen, and its ability to protect against lipid peroxidation.[1] This guide delves into the quantitative validation of this compound's antioxidant capacity through various assays and compares its performance with other well-known antioxidants.
Comparative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound can vary significantly depending on the assay method used. This is because different assays measure the ability of an antioxidant to counteract different types of oxidative stress. The following table summarizes the available quantitative data for this compound and other reference antioxidants from various in vitro assays.
| Antioxidant | Assay | Metric | Result | Reference |
| This compound | Lipid Peroxidation of Liposomes | IC50 | 0.023 mg/mL | [2] |
| L-ORACFL | Trolox Equivalents | 0.74 µmol TE/g | [2] | |
| DPPH Radical Scavenging | % Scavenging | 32% at 1% concentration | ||
| Singlet Oxygen Quenching | Rate Constant (ko) | Comparable to BHT | [2] | |
| α-Tocopherol (Vitamin E) | Lipid Peroxidation Inhibition | IC50 | More potent than PMC (a derivative) | |
| DPPH Radical Scavenging | Potency | Comparable to BHT and Trolox | ||
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | IC50 | 0.011 mg/mL | |
| FRAP | Antioxidant Capacity | Lower than BHA | ||
| Butylated Hydroxyanisole (BHA) | DPPH Radical Scavenging | IC50 | 0.0052 mg/mL | |
| FRAP | Antioxidant Capacity | Higher than BHT | ||
| Trolox | Lipid Peroxidation Inhibition | Activity | Potent inhibitor | |
| DPPH Radical Scavenging | Standard | Used as a standard for comparison |
Note: A direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.
Workflow:
Caption: Workflow of the DPPH Radical Scavenging Assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound and reference antioxidants in a suitable solvent at various concentrations.
-
Reaction Mixture: Add a specific volume of the antioxidant solution to the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Workflow:
Caption: Workflow of the ABTS Radical Cation Scavenging Assay.
Protocol:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The solution is then diluted with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve this compound and reference antioxidants in a suitable solvent at various concentrations.
-
Reaction Mixture: Add a specific volume of the antioxidant solution to the ABTS•+ solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time.
-
Measurement: Measure the absorbance of the solutions at approximately 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
TEAC Value: The Trolox Equivalent Antioxidant Capacity (TEAC) is determined from a calibration curve of Trolox and is expressed as µmol of Trolox equivalents per gram of the sample.
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often in a liposomal system. The extent of lipid peroxidation can be measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), using the thiobarbituric acid reactive substances (TBARS) method.
Workflow:
Caption: Workflow of the Lipid Peroxidation Inhibition Assay.
Protocol:
-
Preparation of Liposomes: Prepare liposomes from a suitable lipid (e.g., phosphatidylcholine).
-
Reaction Mixture: To the liposome suspension, add the antioxidant sample followed by a pro-oxidant (e.g., AAPH or FeSO4) to induce lipid peroxidation. A control is prepared without the antioxidant.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period.
-
TBARS Assay: Stop the reaction and measure the amount of malondialdehyde (MDA) formed. This typically involves reacting the sample with thiobarbituric acid (TBA) at high temperature and measuring the absorbance of the resulting pink-colored complex at approximately 532 nm.
-
Calculation: The percentage of lipid peroxidation inhibition is calculated by comparing the MDA levels in the sample to the control.
-
IC50 Value: The IC50 value, the concentration of the antioxidant that inhibits lipid peroxidation by 50%, is determined from a dose-response curve.
Conclusion
The in vitro data presented in this guide demonstrate that this compound possesses significant antioxidant properties, particularly in the inhibition of lipid peroxidation and the quenching of singlet oxygen. While its radical scavenging activity in assays like DPPH can be variable and appear lower compared to some phenolic antioxidants, its efficacy in lipid-rich environments is noteworthy. The choice of the most relevant antioxidant for a specific application will depend on the nature of the oxidative stress and the system in which it is to be applied. The provided experimental protocols offer a foundation for researchers to further validate and compare the antioxidant capacity of this compound in their specific models.
References
Squalene in Oncology: A Comparative Guide to Preclinical and Clinical Advancements
For Researchers, Scientists, and Drug Development Professionals
Squalene, a naturally occurring triterpene, has emerged as a versatile platform in oncology, primarily leveraged in two distinct therapeutic strategies: as an adjuvant to enhance the immunogenicity of cancer vaccines and as a component of nanomedicine formulations to improve the delivery and efficacy of chemotherapeutics. This guide provides a comparative analysis of the performance of this compound-based cancer treatments, supported by available preclinical and early-phase clinical data, and contrasts them with alternative approaches.
This compound as an Adjuvant in Cancer Vaccines
This compound-in-water emulsions, such as MF59® and AS03®, are well-established adjuvants in licensed vaccines for infectious diseases. Their mechanism of action in cancer vaccines involves stimulating a robust and sustained immune response against tumor antigens. Preclinical studies have demonstrated the potential of this compound-based adjuvants in various cancer models.
A notable example is a vaccine targeting the anti-Müllerian hormone receptor II (AMHR2-ED) for epithelial ovarian cancer (EOC). In a murine model, the this compound-based adjuvant AddaVax™, when combined with the AMHR2-ED antigen, led to significant inhibition of tumor growth and enhanced overall survival, with efficacy comparable to the potent but non-human-approved Complete Freund's Adjuvant (CFA).[1][2]
Preclinical Efficacy of this compound-Adjuvanted Ovarian Cancer Vaccine
| Treatment Group | Tumor Volume Inhibition | Median Survival (days) | Reference |
| AMHR2-ED + AddaVax | Significant (p<0.0001) | Significantly enhanced (p<0.001) | [1][2] |
| AMHR2-ED + CFA | Significant (p<0.001) | Significantly enhanced (p<0.0001) | [1] |
| Adjuvant alone | No significant inhibition | Baseline |
Experimental Protocol: AddaVax-Adjuvanted AMHR2-ED Vaccine in Murine Ovarian Cancer Model
-
Animal Model: Female C57BL/6 mice.
-
Vaccine Formulation: Recombinant mouse AMHR2-ED protein emulsified with either AddaVax™ or CFA as the adjuvant.
-
Immunization Schedule: For prophylactic studies, mice were immunized 15 days prior to tumor cell inoculation. For therapeutic studies, vaccination occurred after tumors became palpable.
-
Tumor Challenge: Mice were inoculated with ID8 murine epithelial ovarian cancer cells.
-
Efficacy Endpoints: Tumor growth was monitored regularly, and overall survival was recorded. Serum IgG titers against AMHR2-ED were measured via ELISA.
Signaling Pathways in this compound Adjuvant-Mediated Immunity
This compound-based adjuvants trigger a multifaceted immune response. They stimulate the innate immune system through pathways involving Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the production of cytokines and chemokines that recruit and activate antigen-presenting cells. This, in turn, orchestrates a robust adaptive immune response. Specifically, this compound emulsions can induce CD8+ T cell responses through a RIPK3-dependent necroptosis pathway in lymph node macrophages, while antibody responses are promoted via a separate apoptosis-dependent pathway.
This compound in Nanomedicine for Chemotherapy Delivery
The lipophilic nature of this compound makes it an ideal building block for nanoparticles designed to encapsulate and deliver chemotherapeutic agents. This "squalenoylation" approach has been shown to enhance drug stability, improve pharmacokinetic profiles, and increase tumor accumulation, thereby boosting therapeutic efficacy while potentially reducing systemic toxicity.
Preclinical studies have demonstrated the effectiveness of this compound-based nanoparticles for delivering cisplatin in colon cancer models and gemcitabine in pancreatic cancer models.
In Vitro Cytotoxicity of this compound-Based Nanomedicines
| Cancer Type | Drug | Formulation | Cell Line | IC50 (µM) | Fold Improvement vs. Free Drug | Reference |
| Colon Cancer | Cisplatin | SQ-CDDP NP | HT-29 | 0.33 ± 0.11 | ~24x | |
| Colon Cancer | Cisplatin | Free Cisplatin | HT-29 | 7.99 ± 1.5 | - | |
| Pancreatic Cancer | Gemcitabine | SQ-Gem NP | Panc-1 (chemoresistant) | Significantly lower than free drug | Not specified |
In Vivo Efficacy of this compound-Based Nanomedicines
| Cancer Type | Drug Formulation | Animal Model | Tumor Growth Inhibition | Survival | Reference |
| Colon Cancer | SQ-CDDP NP (oral) | ApcMin/+ mice | Curtailed spontaneous tumor formation | Not specified | |
| Pancreatic Cancer | SQ-Gem NP | Orthotopic pancreatic tumors in mice | Significantly decreased | Prolonged | |
| Pancreatic Cancer | SQdFdC-MP NAs | Human MiaPaCa2 xenografts | ~70% | Not specified |
Experimental Protocol: Squalenoyl-Gemcitabine Nanoparticle Efficacy in a Pancreatic Cancer Model
-
Nanoparticle Synthesis: Gemcitabine is chemically conjugated to this compound, and the resulting amphiphilic molecules self-assemble into nanoparticles (SQ-Gem NPs) in an aqueous solution.
-
Animal Model: Mice bearing orthotopic pancreatic tumors (e.g., from Panc-1 human pancreatic cancer cells).
-
Treatment Regimen: Mice are treated with SQ-Gem NPs, native gemcitabine, or a control vehicle.
-
Efficacy Assessment: Tumor growth is monitored over time. At the end of the study, tumors are excised and analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Survival of the animals is also recorded.
Signaling Pathways in this compound Nanomedicine-Mediated Cancer Cell Death
This compound-based nanomedicines enhance the cytotoxic effects of chemotherapy by increasing intracellular drug accumulation and inducing cellular stress pathways. For instance, squalenoylated cisplatin nanoparticles (SQ-CDDP NP) have been shown to stimulate the production of reactive oxygen species (ROS), leading to the activation of stress kinase cascades, including the MAPK pathway, and ultimately apoptosis. Similarly, squalenoyl-gemcitabine nanoparticles induce apoptosis, as evidenced by the activation of caspase-3.
Comparison with Alternative Approaches and Clinical Landscape
While preclinical data for this compound-based cancer therapies are promising, the translation to clinical settings is still in its early stages. Most clinical trials involving this compound adjuvants have focused on infectious diseases. The landscape of cancer vaccines is rapidly evolving, with personalized mRNA vaccines and peptide vaccines showing significant promise in clinical trials for melanoma and other cancers.
Comparative Clinical Trial Data for Adjuvanted Cancer Vaccines (Non-Squalene)
| Cancer Type | Vaccine Type | Adjuvant/Platform | Phase | Key Findings | Reference |
| Melanoma | Personalized mRNA | mRNA-4157 + Pembrolizumab | IIb | 49% lower risk of recurrence or death at 3 years | |
| Melanoma | Multi-peptide | Tetanus toxoid peptide (helper) | II | Durable prolongation of overall survival in male patients |
These trials highlight the potential of vaccine-based immunotherapies and provide a benchmark for the future clinical development of this compound-adjuvanted cancer vaccines. The combination with checkpoint inhibitors appears to be a particularly promising strategy.
For chemotherapy, nanoparticle formulations have been a major area of research to improve the therapeutic index of conventional drugs. While this compound-based nanomedicines are still in preclinical development for cancer, other nanoparticle platforms, such as liposomal and albumin-bound formulations, are already in clinical use.
Conclusion
This compound presents a dual opportunity in the fight against cancer. As an adjuvant, it has the potential to significantly boost the efficacy of cancer vaccines, a field that is gaining momentum with the success of other vaccine platforms. As a component of nanomedicines, this compound offers a versatile and biocompatible system for enhancing the delivery and effectiveness of chemotherapy.
The preclinical data for both approaches are encouraging, demonstrating significant anti-tumor activity in various cancer models. However, a critical next step is the translation of these findings into well-designed clinical trials to establish the safety and efficacy of this compound-based treatments in cancer patients. Future research should also focus on optimizing this compound-based formulations, exploring combinations with other immunotherapies like checkpoint inhibitors, and identifying predictive biomarkers to select patients who are most likely to benefit from these novel therapeutic strategies.
References
A Comparative Purity Analysis of Plant-Derived vs. Shark-Derived Squalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of squalene derived from plant sources versus shark liver, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection of this compound for various applications, including pharmaceutical and cosmetic formulations.
Executive Summary
This compound, a triterpenoid hydrocarbon, is a valuable ingredient in the pharmaceutical and cosmetic industries due to its emollient and adjuvant properties. Historically, shark liver oil has been the primary source of commercial this compound. However, ethical and environmental concerns, coupled with the potential for contamination, have driven the demand for plant-based alternatives. This guide demonstrates that while shark-derived this compound can achieve high purity, plant-derived this compound offers a comparable or even superior purity profile, free from the harmful contaminants associated with marine sources.
Data Presentation: Purity and Impurity Profile
The following table summarizes the quantitative data on the purity levels and potential impurities found in this compound from different sources.
| Feature | Shark-Derived this compound | Plant-Derived this compound (Olive) | Plant-Derived this compound (Monkey Jack Leaves) |
| Purity (%) | Up to 99.9%[1] | ~97.5%[1] | Up to 99.9%[2] |
| Pristane | Present, can be a skin irritant[3] | Absent | Absent |
| Heavy Metals | Potential for contamination (e.g., mercury, lead)[1] | Absent | Absent |
| Persistent Organic Pollutants (POPs) | Potential for bioaccumulation (e.g., PCBs, dioxins) | Absent | Absent |
| Stability | Less stable | More stable | Information not available |
Experimental Protocols
Extraction and Purification of Shark-Derived this compound
A multi-step process is employed to extract and purify this compound from crude shark liver oil to achieve high purity.
Methodology:
-
Degumming: The crude oil is heated to 80°C, and a degumming agent (1% by weight) is added. The mixture is stirred for 30 minutes and then centrifuged at 10,000 g for 10 minutes to remove gums.
-
Deacidification: The degummed oil undergoes alkaline deacidification to remove free fatty acids.
-
Decolorization: The oil is treated with activated carbon or clay to remove color pigments.
-
Deodorization: Volatile impurities and odors are removed by steam distillation under high vacuum.
-
Saponification: The refined oil is mixed with a potassium hydroxide-ethanol solution (1.5 mol/L) and heated to 70°C for 60 minutes to convert fatty acid esters into soap.
-
Molecular Distillation: The unsaponifiable matter is subjected to wiped-film molecular distillation to separate this compound from other components.
-
Chromatography: The distillate is passed through a column with a mixed solvent of dichloromethane and methanol (9:1) to obtain highly purified this compound.
Extraction and Purification of Plant-Derived this compound (from Virgin Olive Oil)
The extraction and purification of this compound from virgin olive oil involve a series of chemical and physical separation techniques.
Methodology:
-
Degumming: Virgin olive oil is heated to 60-70°C. Warm water (2-3% of oil weight) is added to hydrate phospholipids, followed by the addition of food-grade phosphoric acid to precipitate them. The mixture is stirred and allowed to settle, after which the degummed oil is separated.
-
Transesterification: The degummed oil is mixed with methanol (25% w/w) and a catalyst (0.5% sodium methoxide) and refluxed at 80-90°C for 1-2 hours. This converts triglycerides into fatty acid methyl esters.
-
Acetone Precipitation: The solvent is distilled off, and acetone is added to the mixture and cooled to precipitate the unsaponified matter, which is then filtered. This step is repeated 2-3 times.
-
Molecular Distillation: The concentrated unsaponified matter is subjected to molecular distillation at 180°C and a pressure of 0.0033 bar for 1 hour to isolate the this compound.
This compound Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard analytical technique for the quantitative determination of this compound purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.4 g of the this compound sample.
-
Dissolve the sample in hexane and transfer it to a 100 mL volumetric flask, then dilute to the mark with hexane.
-
Take 10 mL of this solution and transfer it to a 25 mL volumetric flask.
-
Add 10 mL of an internal standard solution (e.g., squalane of known purity) to the flask.
-
Dilute to the mark with hexane.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A nonpolar capillary column, such as an HP-1 (cross-linked methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is suitable.
-
Temperatures:
-
Injection Port: 300°C
-
Column Oven: Initial temperature of 260°C is often used. A temperature program can also be employed, for example, starting at 150°C, ramping to 250°C, and then to a final temperature of 300°C.
-
Detector/MS Transfer Line: 300°C / 280°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1.0 - 1.5 µL of the prepared sample solution is injected.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratios of this compound to the internal standard against their corresponding weight ratios for a series of standard solutions.
-
The peak area ratio of this compound to the internal standard in the sample is measured.
-
The weight ratio in the sample is determined from the calibration curve, and the this compound content is calculated.
-
Mandatory Visualization
The following diagrams illustrate the key workflows for this compound extraction and purity analysis.
Caption: Shark-Derived this compound Extraction and Purification Workflow.
Caption: Plant-Derived this compound Extraction and Purification Workflow.
Caption: GC-MS Workflow for this compound Purity Analysis.
References
Squalene as a Drug Delivery Vehicle: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate drug delivery vehicle is a critical step in the therapeutic development pipeline. Squalene, a naturally occurring triterpene and an intermediate in cholesterol biosynthesis, has emerged as a promising biocompatible and biodegradable component of various drug delivery systems.[1][2] This guide provides an objective comparison of the in vivo performance of this compound-based drug delivery vehicles, including nanoemulsions and drug conjugates, against other common alternatives such as liposomes and traditional adjuvants. The information presented is supported by experimental data to facilitate informed decisions in formulation development.
Performance Comparison of this compound-Based Drug Delivery Systems
This compound-based formulations have demonstrated significant advantages in vivo, particularly in enhancing the pharmacokinetic profiles and therapeutic efficacy of conjugated or encapsulated drugs. These benefits are evident when compared to the administration of free drugs or other delivery platforms.
Pharmacokinetics and Biodistribution
This compound's ability to modify the pharmacokinetic and biodistribution profiles of drugs is a key advantage. By forming nano-sized particles or emulsions, this compound can protect the drug from rapid degradation and clearance, leading to prolonged circulation times and altered tissue distribution.
A notable example is the squalenoylation of the anticancer drug gemcitabine. The resulting squalenoyl-gemcitabine (SQ-Gem) nanoparticles exhibit a significantly improved pharmacokinetic profile compared to free gemcitabine in mice.[3]
Table 1: Pharmacokinetic Parameters of Squalenoyl-Gemcitabine (SQ-Gem) Nanoparticles vs. Free Gemcitabine in Mice
| Parameter | Free Gemcitabine | SQ-Gem Nanoparticles | Fold Increase |
| Half-life (t½) | 0.5 h | 1.95 h | ~3.9 |
| Mean Residence Time (MRT) | 0.4 h | 3.0 h | ~7.5 |
Data sourced from in vivo studies in mice.[3]
The biodistribution of this compound-based carriers is also favorably altered. This compound-containing emulsions, such as AddaVax™ and AS03, have been shown to be rapidly cleared from the injection site and distributed to mechanistically relevant tissues like draining lymph nodes.[4] Following intramuscular injection in mice, a significant portion of the this compound is initially detected at the injection site, with subsequent distribution to inguinal fat and draining lymph nodes.
Table 2: Biodistribution of a this compound-Containing Emulsion (AddaVax™) in Mice Following Intramuscular Injection
| Time Point | Quadriceps Muscle (% Injected Dose) | Inguinal Fat (% Injected Dose) | Draining Lymph Nodes (% Injected Dose) | Sciatic Nerve (% Injected Dose) |
| 1 hour | ~55% | - | - | - |
| 24 hours | - | ~5% | ~1% | ~0.6% |
| 48 hours | ~26% | - | - | - |
Data represents the percentage of the injected dose of this compound detected in various tissues.
Therapeutic Efficacy
The enhanced pharmacokinetic and biodistribution properties of this compound-based systems often translate to improved therapeutic efficacy. In preclinical cancer models, this compound-gemcitabine nanoparticles have demonstrated superior antitumor activity compared to free gemcitabine.
In the realm of vaccine adjuvants, this compound-based emulsions like MF59 and AS03 have been shown to elicit more robust and persistent immune responses compared to unadjuvanted vaccines or those containing traditional adjuvants like aluminum salts (alum).
Table 3: Comparative Immunogenicity of AS03-Adjuvanted vs. Unadjuvanted H5N1 Influenza Vaccine in Humans
| Parameter | Unadjuvanted Vaccine | AS03-Adjuvanted Vaccine |
| Serum Antibody Titers (Day 42) | Lower | Significantly Higher |
| Memory B Cell Frequencies | No significant increase | Robust and persistent increase |
| CD4 T Cell Cytokine Profile | Less pronounced | Larger fraction producing IL-4 |
Qualitative comparison based on human clinical trial data.
A direct comparison of a this compound-based nanoemulsion loaded with the photosensitizer m-tetrahydroxyphenylchlorin (mTHPC) against a liposomal formulation (Foslip) and the free drug (Foscan) in a murine tumor model revealed that while the liposomal formulation showed superior tumor destruction, the this compound-based nanoemulsion (Lipidots) exhibited the best tolerance and fewest side effects.
Table 4: In Vivo Antitumor Efficacy of a this compound-Based Nanoemulsion (R848 NE) in a Murine Colon Carcinoma Model (MC38)
| Treatment Group | Tumor Growth Inhibition (TGI) |
| R848 NE | 50.72% ± 16.83% |
| SD-101 (TLR9 agonist) | 65.65% ± 12.88% |
| R848 NE + SD-101 | ~84.62% ± 28.05% |
Data from a study in MC38 tumor-bearing mice.
Mechanisms of Action: this compound-Based Adjuvants
This compound-based adjuvants, such as MF59 and AS03, enhance the immune response through distinct molecular mechanisms.
MF59: ATP Release and Inflammasome-Independent Pathway
The adjuvant MF59 has been shown to induce the release of adenosine triphosphate (ATP) from muscle cells at the injection site. This extracellular ATP acts as a "danger signal," contributing to the recruitment of immune cells. The adjuvanticity of MF59 is dependent on the adaptor protein MyD88, but it appears to function independently of the NLRP3 inflammasome.
MF59 Signaling Pathway
AS03: Endoplasmic Reticulum Stress and the Unfolded Protein Response
The oil-in-water emulsion adjuvant AS03 has been shown to induce a rapid and transient perturbation of lipid metabolism in monocytic cells. This leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR) pathway, which contributes to its immunostimulatory properties.
AS03 Signaling Pathway
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vivo studies, detailed experimental protocols are essential. Below are generalized protocols for key in vivo experiments.
In Vivo Biodistribution Study of Nanoparticles in Mice
This protocol outlines the general steps for determining the biodistribution of nanoparticles in a murine model.
-
Nanoparticle Preparation and Labeling:
-
Synthesize and characterize the nanoparticles (e.g., this compound-based nanoemulsions or liposomes).
-
For quantitative analysis, label the nanoparticles with a radioactive isotope (e.g., 124I) or a fluorescent dye.
-
-
Animal Model:
-
Use an appropriate mouse strain (e.g., athymic nude mice for tumor models).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Administration:
-
Resuspend the labeled nanoparticles in a sterile vehicle (e.g., saline).
-
Inject a defined dose of the nanoparticle suspension intravenously (i.v.) via the tail vein.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 15 min, 1h, 6h, 24h, 48h), euthanize the mice.
-
Perform terminal cardiac puncture to collect blood.
-
Harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable).
-
-
Quantification:
-
Weigh the collected organs.
-
Measure the radioactivity in each organ and blood sample using a gamma counter for radiolabeled nanoparticles.
-
For fluorescently labeled nanoparticles, homogenize the organs and measure the fluorescence intensity using a suitable reader or image the whole organs using an in vivo imaging system.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Present the data as mean ± standard deviation for each group.
-
Biodistribution Study Workflow
In Vivo Tumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for assessing the antitumor efficacy of a drug formulation in a subcutaneous tumor model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., Panc-1 for pancreatic cancer) under sterile conditions.
-
Harvest the cells during the logarithmic growth phase.
-
Subcutaneously inject a specific number of tumor cells (e.g., 1 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, free drug, this compound-based formulation, liposomal formulation).
-
Administer the treatments according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Conclusion
In vivo studies have consistently validated this compound as a versatile and effective drug delivery vehicle. Its biocompatibility, ability to enhance the pharmacokinetic profiles of drugs, and potent adjuvant effects make it a compelling choice for a wide range of therapeutic applications, from cancer chemotherapy to vaccine development. While other delivery systems like liposomes also offer significant advantages, this compound-based platforms, particularly nanoemulsions and drug conjugates, present a unique set of properties that can lead to improved therapeutic outcomes and better tolerance. The selection of the optimal delivery system will ultimately depend on the specific drug candidate, the therapeutic indication, and the desired in vivo performance characteristics. This guide provides a foundational understanding of the in vivo performance of this compound-based systems to aid in this critical decision-making process.
References
- 1. This compound Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound emulsions for parenteral vaccine and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalenoyl gemcitabine nanomedicine overcomes the low efficacy of gemcitabine therapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Squalene and Mineral Oil-Based Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in vaccine development, profoundly influencing the magnitude and quality of the induced immune response. This guide provides a detailed comparison of two major classes of oil-based adjuvants: squalene-based oil-in-water emulsions (e.g., MF59, AS03) and mineral oil-based water-in-oil emulsions (e.g., Freund's Adjuvant). We present a synthesis of experimental data on their efficacy, detailed experimental protocols for their evaluation, and a depiction of their distinct immunological signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the immunological outcomes from preclinical studies comparing this compound-based and mineral oil-based adjuvants. It is important to note that direct head-to-head comparisons across a wide range of immunological parameters in a single study are limited. The data presented here are compiled from various studies to provide a comparative overview.
Table 1: Comparison of Humoral Immune Responses
| Adjuvant Type | Antigen | Animal Model | Key Findings | Reference |
| This compound (W/O Emulsion) | SARS-CoV-2 RBD | Mice | Higher anti-RBD antibody levels at 15 days post-immunization compared to O/W emulsion.[1] | [1] |
| Mineral Oil (Freund's Complete/Incomplete Adjuvant - FCA/FIA) | HIV-1 gp140 | Rabbits | Elicited significantly higher titers of neutralizing antibodies compared to the antigen alone.[2] A combination of MF59 and Carbopol-971P induced comparable antibody titers to FCA/FIA without the associated reactogenicity.[2] | [2] |
| This compound (MF59-like) | Inactivated SARS-CoV-2 | Aged Mice | Induced more robust binding and pseudo-neutralizing antibodies against prototype and variants of concern compared to Alum adjuvant. | |
| This compound (MF59) | Influenza Subunit Vaccine | Mice | Significantly increased antibody response over a wide dose range, allowing for 50- to 200-fold lower antigen concentrations compared to vaccine alone. | |
| Mineral Oil (W/O Emulsion) | Ovalbumin | Mice | Yielded peak antibody titers approximately 500 times greater than the antigen without adjuvant, with the response lasting for at least a year. |
Table 2: Comparison of Cellular Immune Responses
| Adjuvant Type | Antigen | Animal Model | Key T-Cell Response Findings | Key Cytokine Findings | Reference |
| This compound (W/O Emulsion) | SARS-CoV-2 RBD | Mice | Similar cellular immune response to O/W emulsion. | Stimulated greater IFN-γ secretion in splenocytes compared to O/W emulsion. | |
| Mineral Oil (Freund's Complete Adjuvant - CFA) | Protein antigens | Mice | Induces strong Th1 and Th17 cell responses. | Associated with the production of pro-inflammatory cytokines. | |
| This compound (MF59-like) | Inactivated SARS-CoV-2 | Aged Mice | Produced 1.9-2.0 times higher cross-reactive T-cell responses against prototype and VOCs than Alum adjuvant. | Induced Th1-biased immune responses with increased IFN-γ and IL-2 secreting cells, and hardly detectable IL-4 and IL-5. | |
| This compound (MF59) | Influenza Vaccine | Children | Induced a larger expansion of vaccine-specific CD4 T-cells characterized by the production of IL-2 and TNF-α, without a bias towards Th1 or Th2. | Induces a rapid and transient release of chemokines and inflammatory cytokines at the injection site. | |
| This compound (AddaVax - MF59 mimetic) | Ovalbumin | Mice | Significantly higher Ova-specific CD8 T-cell response compared to alum. | Significantly elevated IgG2b and IgG2c (representing a Th1 response) compared to alum. |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible evaluation of vaccine adjuvant efficacy. Below are representative methodologies for key immunological assays.
Protocol 1: Murine Immunization for Adjuvant Comparison
This protocol outlines a general procedure for immunizing mice to compare the efficacy of different adjuvants.
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Vaccine Formulation:
-
Prepare the antigen solution at the desired concentration in a sterile, endotoxin-free buffer (e.g., phosphate-buffered saline - PBS).
-
For This compound oil-in-water emulsions (e.g., MF59, AS03) , gently mix the antigen solution with the adjuvant emulsion at a specified ratio (commonly 1:1 v/v) immediately before injection.
-
For mineral oil water-in-oil emulsions (e.g., Freund's Adjuvant) , the antigen in aqueous solution is emulsified with the oil adjuvant. For Freund's Complete Adjuvant (CFA) for priming and Freund's Incomplete Adjuvant (FIA) for boosts, use a high-speed vortex or two syringes connected by a stopcock to create a stable emulsion. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization Schedule:
-
Administer a prime immunization on Day 0. A typical dose is 50-100 µL delivered via intramuscular (IM) or subcutaneous (SC) route.
-
Booster immunizations are typically given 2-3 weeks apart.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., pre-immunization, and 2 weeks post-each immunization) to analyze serum antibody responses.
-
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize mice and harvest spleens and/or lymph nodes for analysis of cellular immune responses.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is for quantifying antigen-specific antibody titers in serum.
-
Plate Coating: Coat 96-well microtiter plates with the antigen of interest (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plates. Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates. Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) and incubate for 1 hour at room temperature.
-
Detection: Wash the plates. Add a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is often expressed as the reciprocal of the highest dilution that gives an OD value above a predetermined cut-off (e.g., 2-3 times the background).
Protocol 3: Intracellular Cytokine Staining (ICS) for T-Cell Response Analysis
This protocol is for identifying and quantifying cytokine-producing T-cells by flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension from spleens or lymph nodes.
-
In Vitro Restimulation: Stimulate the cells (e.g., 1-2 x 10⁶ cells/well) for 4-6 hours with the specific antigen (e.g., 5-10 µg/mL peptide pool) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations. A viability dye should be included to exclude dead cells.
-
Fixation and Permeabilization: Wash the cells. Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize the cell membranes with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the specified T-cell subsets.
Signaling Pathways and Mechanisms of Action
This compound and mineral oil-based adjuvants engage distinct innate immune pathways to shape the subsequent adaptive immune response.
This compound-Based Oil-in-Water Emulsions (e.g., MF59, AS03)
This compound-based adjuvants do not form a long-lasting depot at the injection site. Instead, they create a transient, localized "immunocompetent environment". This involves the rapid induction of cytokines and chemokines, leading to the recruitment and activation of innate immune cells such as monocytes, macrophages, and neutrophils. These activated antigen-presenting cells (APCs) then migrate to the draining lymph nodes to prime T and B cells. The signaling is largely independent of the NLRP3 inflammasome but can be dependent on the adaptor protein MyD88. Notably, the induction of CD8+ T-cell responses by this compound adjuvants is mediated through a RIPK3-dependent necroptosis pathway in lymph node-resident macrophages, which facilitates antigen cross-presentation by dendritic cells. The presence of α-tocopherol (Vitamin E) in AS03 further enhances the immune response.
Mineral Oil-Based Water-in-Oil Emulsions (e.g., Freund's Adjuvant)
The primary mechanism of water-in-oil emulsions is the formation of a depot at the injection site, which allows for the slow and sustained release of the antigen. This prolonged exposure enhances antigen uptake by APCs. Freund's Complete Adjuvant (CFA) contains heat-killed Mycobacterium tuberculosis, which provides potent immunostimulatory signals through Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs), specifically TLR2, TLR4, and TLR9. This engagement triggers MyD88-dependent signaling pathways, leading to the activation of the NLRP3 inflammasome and the production of pro-inflammatory cytokines such as IL-1β. This robust innate activation drives a strong, polarized Th1 and Th17 cellular immune response, resulting in high antibody titers. Freund's Incomplete Adjuvant (FIA), which lacks the mycobacterial components, primarily relies on the depot effect and induces a less inflammatory, more Th2-biased response.
Experimental Workflow for Adjuvant Comparison
The logical flow for a typical preclinical study comparing vaccine adjuvants is outlined below.
References
A Comparative Analysis of the Antioxidant Activities of Squalene and Vitamin E
In the realm of lipid-soluble antioxidants, both squalene and vitamin E are prominent molecules recognized for their protective effects against oxidative stress. While both contribute to cellular defense, their mechanisms of action and efficacy can differ depending on the nature of the oxidative challenge. This guide provides an objective comparison of their antioxidant performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanisms of Antioxidant Action
Vitamin E (α-Tocopherol): The Chain-Breaking Scavenger
Vitamin E, primarily α-tocopherol, is considered the most potent lipid-soluble, chain-breaking antioxidant in vivo.[1] Its primary role is to protect cell membranes from lipid peroxidation.[2][3] It does this by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals (LOO•). This action neutralizes the radical, stopping the chain reaction of lipid peroxidation that would otherwise damage cell membranes.[4] The resulting α-tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants, such as vitamin C.[3]
This compound: The Versatile Quencher and Protector
This compound, a polyunsaturated triterpene, exerts its antioxidant effects through several mechanisms. It is a highly effective quencher of singlet oxygen (¹O₂), a high-energy form of oxygen generated by UV radiation that can damage biological molecules. The rate constant for this compound's quenching of singlet oxygen is significantly higher than that of other lipids found on the skin's surface and is comparable to synthetic antioxidants like BHT. Additionally, this compound can scavenge other free radicals and has been shown to upregulate the body's endogenous antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).
Quantitative Comparison of Antioxidant Activity
Direct comparison of antioxidant activity can be challenging as results are highly dependent on the assay and experimental conditions. However, available data from various studies provide insights into their relative performance.
| Parameter / Assay | This compound | Vitamin E (α-Tocopherol) | Key Findings & References |
| Singlet Oxygen (¹O₂) Quenching | Rate Constant (kq): 3.8 × 10⁷ M⁻¹ s⁻¹ | IC₅₀: 0.528 µM | This compound is an exceptionally efficient physical quencher of singlet oxygen. α-Tocopherol also demonstrates potent quenching activity. |
| Lipid Peroxidation Inhibition | IC₅₀: 0.023 mg/mL (in liposomes) | Varies by system | This compound effectively inhibits lipid peroxidation. At a 1:7 molar ratio to polyunsaturated fatty acids, it inhibited oxidation by 50%. Vitamin E is the benchmark for inhibiting lipid peroxidation chain reactions. |
| DPPH Radical Scavenging | Low to negligible activity reported in some studies; 32% scavenging at 1% concentration in another. | Varies by system (e.g., IC₅₀ values typically in the µg/mL range). | This compound's primary mechanism is not direct hydrogen donation to radicals like DPPH, leading to conflicting results. Vitamin E is an effective DPPH scavenger. |
| Endogenous Enzyme Upregulation | Significantly improves SOD, GSH-Px, and CAT activity. | Less effective than this compound in the cited study. | In a comparative study on pig skin, this compound was found to be more effective than vitamin E at increasing the activity of key antioxidant enzymes. |
Signaling and Mechanistic Pathways
The following diagrams illustrate the key antioxidant mechanisms of Vitamin E and this compound.
Caption: Vitamin E's chain-breaking antioxidant mechanism in lipid peroxidation.
Caption: this compound's dual antioxidant mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The degree of discoloration is proportional to the scavenging activity.
-
Methodology:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compounds (this compound, vitamin E) and a standard (e.g., Trolox).
-
Add a fixed volume of the DPPH solution to each dilution of the test compounds and the standard in a microplate or cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
2. Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically at 532 nm.
-
Methodology:
-
Induce lipid peroxidation in a lipid-rich medium (e.g., a brain or liver homogenate, or a liposome suspension) using an initiator like ferrous sulfate/ascorbate or AAPH.
-
Add various concentrations of the test compounds (this compound, vitamin E) to the medium before or with the initiator.
-
Incubate the samples at 37°C for a specified period (e.g., 1 hour).
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Add TBA reagent to the mixture and heat at 95-100°C for a set time (e.g., 20-60 minutes) to allow for color development.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without antioxidant).
-
3. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion (O₂•−) into molecular oxygen and hydrogen peroxide.
-
Principle: A superoxide anion generating system (e.g., xanthine/xanthine oxidase or PMS/NADH) is used to reduce a detector dye (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide anions, thereby inhibiting the reduction of the dye. The degree of inhibition is proportional to the SOD activity.
-
Methodology:
-
Prepare a reaction mixture containing a buffer, a superoxide generating system, and a detector dye.
-
Add the sample (e.g., cell lysate or tissue homogenate from a this compound or vitamin E-treated model) to the reaction mixture.
-
Initiate the reaction (e.g., by adding xanthine oxidase).
-
Incubate at a specific temperature for a set time.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT).
-
SOD activity is calculated based on the percentage of inhibition of the dye's reduction and is often expressed as units per milligram of protein.
-
Caption: General workflow for in vitro antioxidant activity comparison.
Conclusion
Both this compound and vitamin E are powerful lipid-soluble antioxidants, but they operate through distinct and complementary mechanisms. Vitamin E's reputation is built on its unparalleled ability to act as a chain-breaking scavenger of peroxyl radicals within biological membranes. This compound, on the other hand, demonstrates remarkable efficacy as a quencher of singlet oxygen and can also bolster the body's own antioxidant enzyme systems. The choice of antioxidant may therefore depend on the specific type of oxidative stress being targeted. For instance, in applications related to photoprotection on the skin, this compound's superior singlet oxygen quenching ability is particularly advantageous. In contrast, for systemic protection against lipid peroxidation cascades, vitamin E remains a critical component of the cellular defense network.
References
- 1. Kinetic study of quenching reaction of singlet oxygen and scavenging reaction of free radical by this compound in n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant-derived this compound supplementation improves growth performance and alleviates acute oxidative stress-induced growth retardation and intestinal damage in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary supplementation of this compound increases the growth performance of early-weaned piglets by improving gut microbiota, intestinal barrier, and blood antioxidant capacity [frontiersin.org]
- 4. Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validated Quantification of Squalene Using Certified Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of squalene is critical for quality control, formulation development, and research. This guide provides a comparative overview of validated analytical methodologies for this compound quantification, with a focus on the use of Certified Reference Materials (CRMs) to ensure data integrity and traceability.
The validation of an analytical method is paramount to guarantee reliable and reproducible results. The use of a Certified Reference Material (CRM), such as the this compound CRM with a certified purity of 99.4% and an expanded uncertainty of 0.2% (k=2), is fundamental in this process.[1] This guide details and compares common analytical techniques for this compound quantification, including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet or Refractive Index Detection (HPLC-UV/RID), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of various methods validated for this compound analysis.
| Parameter | GC-FID | GC-MS | HPLC-UV | HPLC-RID | ¹³C-NMR |
| Linearity Range | 0.05 - 20 mg/mL[2][3] | 1.0 - 10 g/kg[4] | 100 - 40,000 µg/L[5] | - | 0.37 - 1.66 mg |
| Limit of Detection (LOD) | 19 mg/kg | 3 µg/kg | 40 µg/L | 23 mg/kg | - |
| Limit of Quantification (LOQ) | 63 mg/kg | 8 µg/kg | - | 79 mg/kg | - |
| Precision (Repeatability, %RSD) | Within-day: 4%, Between-day: 7% | Within-day: 3%, Between-day: 6% | 0.5% - 1.4% | 3.76% | 6.8% |
| Recovery (%) | 70 ± 2% | 98 ± 3% | 89.6% - 100.5% | 81.5% - 92.5% | - |
| Internal/External Standard | Squalane (Internal or External) | Squalane (Internal) | Octadecylbenzene (Internal) | - | - |
Experimental Workflow for this compound Quantification Validation
The following diagram illustrates a typical experimental workflow for the validation of a this compound quantification method using a certified reference material.
References
- 1. development-of-pure-certified-reference-material-of-squalene - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in edible oils by transmethylation and GC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Squalene Extraction Techniques for Researchers
For Immediate Release
This guide provides a comprehensive comparison of prevalent squalene extraction techniques, offering researchers, scientists, and drug development professionals a detailed overview of their efficiencies, methodologies, and the purity of the resulting yields. The information is compiled from various scientific studies to support informed decisions in laboratory and industrial settings.
This compound, a triterpenoid hydrocarbon and a key intermediate in the biosynthesis of sterols, is a compound of significant interest in the pharmaceutical, cosmetic, and nutraceutical industries. Its extraction from natural sources is a critical step in its commercial application. This document outlines and compares the most common methods: Solvent Extraction, Supercritical Fluid Extraction (SFE), and modern techniques such as Ultrasound-Assisted Extraction (UAE).
Comparative Efficiency of this compound Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and concentration of this compound. The following table summarizes quantitative data from various studies, comparing the performance of different techniques across several natural sources.
| Extraction Method | Natural Source | This compound Yield/Concentration | Purity (%) | Reference |
| Supercritical CO2 (SC-CO2) Extraction | Amaranth Oil | 15.3% (wt) in extract | - | [1] |
| Amaranth Oil | 6.95 g/100g | - | [1] | |
| Amaranth Grain | 0.307 g/100g seeds | - | [1] | |
| Aquilaria malaccensis Leaves | 3.97% in oil extract | - | [2] | |
| Olive Oil Deodorizer Distillate | Concentrated from 24.10% to 66.57% (wt/wt) | - | [1] | |
| Soxhlet Extraction | Amaranth Oil (with petroleum ether) | 6.0% (wt) in extract | - | |
| Amaranth Grain (with hexane) | 0.238 g/100g seeds | - | ||
| Aquilaria malaccensis Leaves (with n-hexane) | 0.78% in oil extract | - | ||
| Cold Pressing | Amaranth Oil | 5.74 g/100g | - | |
| Solvent Extraction (Chloroform/Methanol) | Amaranth Oil | 6.00 g/100g | - | |
| Ultrasound-Assisted Extraction (UAE) | Pandan Leaves (with Ethanol:n-hexane) | 1229.98 µg/g DW | - | |
| Molecular Distillation | Olive Oil | - | 95% | |
| Shark Liver Oil | - | >98% |
Note: The yield and purity of this compound can vary significantly based on the specific parameters of the extraction process, the quality of the source material, and subsequent purification steps.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the key extraction techniques discussed.
Supercritical CO2 (SC-CO2) Extraction
Supercritical fluid extraction with carbon dioxide is a green technology valued for its ability to produce high-purity extracts without the use of toxic solvents.
Methodology:
-
Preparation of Source Material: The raw material (e.g., amaranth grain, olive pomace) is ground to a specific particle size to increase the surface area for extraction.
-
Extraction: The ground material is loaded into an extraction vessel. Supercritical CO2 is then passed through the material at a controlled temperature and pressure. Optimal conditions for this compound extraction from amaranth grain have been reported at 50°C and 200 bar. For Aquilaria malaccensis leaves, optimal conditions were found to be 60°C and 200 bar.
-
Separation: The this compound-rich CO2 is then passed into a separator where the pressure and/or temperature is changed, causing the this compound to precipitate out of the CO2, which is then recycled.
-
Purification: Further purification of the extract may be performed using techniques like molecular distillation to achieve higher purity levels.
Soxhlet Extraction
A classic and widely used method for solid-liquid extraction, Soxhlet extraction is often used as a benchmark for other methods.
Methodology:
-
Preparation of Source Material: The source material is dried and ground into a fine powder.
-
Extraction: The powdered material is placed in a thimble made of porous paper, which is then placed into the main chamber of the Soxhlet extractor. The extraction solvent (commonly hexane or petroleum ether) is heated in a flask below. The solvent vapor travels up a distillation arm and condenses in a condenser above the thimble. The condensed solvent drips into the thimble and extracts the this compound. Once the solvent level in the thimble reaches a certain point, it is siphoned back into the flask, carrying the extracted this compound with it. This cycle is repeated multiple times.
-
Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the crude this compound-containing oil.
-
Purification: The crude extract is then further purified, often through saponification followed by column chromatography, to isolate this compound.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, often resulting in higher yields in shorter times and at lower temperatures compared to conventional methods.
Methodology:
-
Preparation of Source Material: The material is dried and milled.
-
Extraction: The prepared sample is mixed with a suitable solvent (e.g., a binary system of ethanol and n-hexane for pandan leaves) in an extraction vessel. The vessel is then placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe.
-
Optimization of Parameters: Key parameters such as ultrasound time, temperature, power, and the solid-to-liquid ratio are optimized to maximize the yield. For pandan leaves, optimal conditions were found to be an ultrasound time of 60 minutes, a temperature of 50°C, a power of 300 W, and a solid-to-liquid ratio of 1:5 g/mL.
-
Separation and Purification: After extraction, the mixture is filtered or centrifuged to separate the solid residue from the liquid extract. The solvent is then evaporated, and the resulting crude extract can be further purified.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a natural source material.
Caption: Generalized workflow for this compound extraction, purification, and analysis.
Conclusion
The selection of an appropriate this compound extraction technique is contingent upon the desired yield, purity, economic considerations, and environmental impact. Supercritical CO2 extraction stands out for its ability to produce high-purity this compound without organic solvents, making it an environmentally friendly option. Soxhlet extraction, while effective and widely understood, involves the use of potentially hazardous solvents. Ultrasound-assisted extraction offers a promising alternative that can enhance efficiency and reduce extraction times. For achieving the highest purity levels, especially for pharmaceutical applications, post-extraction purification steps such as molecular distillation are often necessary. Researchers are encouraged to consider these factors when designing their extraction protocols.
References
A Comparative Guide to Squalene Analysis: Cross-Validation of HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of squalene, a vital lipid intermediate in cholesterol synthesis and a compound of interest in pharmaceuticals and cosmetics, is paramount. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
Both HPLC and GC-MS are powerful techniques for this compound quantification, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation. A key study directly comparing HPLC and Gas-Liquid Chromatography (a form of GC) for this compound analysis in plasma and various rat organs concluded that the results obtained from both methods were in agreement, demonstrating their interchangeability for quantitative purposes.[1]
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Sample Volatility | Not required. | This compound is sufficiently volatile, but derivatization may be necessary in some cases to improve peak shape and thermal stability. |
| Sample Preparation | Simpler; often involves extraction and filtration. Saponification may be used to remove interfering lipids.[2] | More complex; typically requires extraction, saponification to remove triglycerides, and often derivatization (e.g., silylation) to increase volatility and improve chromatographic performance.[3] |
| Speed | Can be faster, with modern UHPLC systems offering rapid analysis times. | Runtimes can be longer due to the temperature programming required for elution. |
| Sensitivity | Generally good, with UV or DAD detectors. LODs in the low ng/mL range have been reported.[2] | Excellent sensitivity and selectivity, especially with selected ion monitoring (SIM). LODs in the low ng/mL to µg/kg range are achievable.[3] |
| Specificity | Good, but can be susceptible to co-eluting compounds with similar UV absorbance. | Very high, as mass spectrometry provides structural information, allowing for definitive peak identification. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Typical Detector | UV-Vis, Diode Array Detector (DAD), Refractive Index Detector (RID). | Mass Spectrometer (MS), Flame Ionization Detector (FID). |
Quantitative Performance Comparison
The following table summarizes typical validation parameters for HPLC and GC-MS methods for this compound analysis, compiled from various studies. It is important to note that these values are not from a single head-to-head comparison and can vary based on the specific method, matrix, and instrumentation.
| Parameter | HPLC | GC-MS |
| Linearity (R²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.003 g/kg |
| Limit of Quantitation (LOQ) | 16.5 ng/mL | 0.008 g/kg |
| Recovery (%) | 95.2 ± 6% | 98 ± 3% |
| Precision (RSD%) | <5% | Within-day: 3%, Between-day: 6% |
Experimental Workflows
The general experimental workflows for this compound analysis by HPLC and GC-MS are outlined below.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These should be adapted and validated for specific applications.
HPLC-UV/DAD Method
This method is suitable for the quantification of this compound in various oil samples.
-
Sample Preparation:
-
For samples with high triglyceride content, a preliminary fractional crystallization can be employed to enrich the this compound fraction.
-
Dissolve a known amount of the oil sample in a suitable solvent like petroleum ether.
-
Clean up the sample using a silica gel column to remove polar interferences.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile or a mixture of acetone and acetonitrile (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV or Diode Array Detector at 210 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
GC-MS Method
This protocol is applicable for the determination of this compound in complex biological matrices.
-
Sample Preparation:
-
Saponification: To a known amount of the sample, add a solution of potassium hydroxide in ethanol and heat to hydrolyze the triglycerides.
-
Extraction: Extract the unsaponifiable matter, which contains this compound, with a non-polar solvent like hexane.
-
Derivatization: Evaporate the solvent and treat the residue with a silylating agent (e.g., BSTFA) to convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.
-
Reconstitute the derivatized sample in hexane for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C) to ensure elution of this compound.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, monitoring characteristic ions of the this compound-TMS derivative.
-
-
-
Quantification:
-
Use an internal standard (e.g., squalane) added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.
-
Prepare a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against the concentration.
-
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantitative analysis of this compound.
-
HPLC offers a simpler, faster, and more cost-effective solution, particularly for routine analysis of less complex matrices where high sensitivity is not the primary concern. The avoidance of a derivatization step is a significant advantage.
-
GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level quantification in complex biological samples. The structural information from the mass spectrometer offers unequivocal identification, which is crucial in research and drug development settings.
The decision between HPLC and GC-MS should be based on a careful consideration of the specific analytical requirements, including the nature of the sample, the desired level of sensitivity and selectivity, and the available resources. For many applications, the methods can be used interchangeably, with results from both techniques showing good agreement.
References
A Comparative Guide to the Immunogenicity of Squalene-Adjuvanted Subunit Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of squalene-adjuvanted subunit vaccines against other common alternatives. The information presented is supported by experimental data to aid in the rational selection of adjuvants for vaccine development.
Performance Comparison of Vaccine Adjuvants
This compound-based oil-in-water emulsions, such as MF59, AS03, and AddaVax, are potent adjuvants that significantly enhance the immune response to subunit vaccine antigens.[1][2][3] They have been shown to elicit robust and protective immune responses, outperforming traditional aluminum salt adjuvants (alum) in several key aspects, particularly in the induction of specific types of antibody and T-cell responses.
Humoral Immunity: Antibody Production
This compound-adjuvanted vaccines are particularly effective at inducing a strong and durable antibody response. A key differentiator from alum is the ability of this compound-based adjuvants to promote a balanced Th1/Th2 response, leading to the production of not only IgG1 but also significant levels of IgG2a/c antibodies.[1][4] This is indicative of a more comprehensive humoral immune response, as IgG2a/c antibodies are associated with antiviral and cytotoxic effector functions. In contrast, alum predominantly induces a Th2-biased response with a higher proportion of IgG1 antibodies.
| Adjuvant | Antigen | IgG Titer (Total) | IgG1 Titer | IgG2a/c Titer | Neutralizing Antibody Titer | Reference |
| This compound Emulsion (AF03) | HA-NP | Significantly higher than no adjuvant | - | - | Significantly higher than no adjuvant | |
| This compound Emulsion (AddaVax®) | Inactivated YF 17DD | Higher than attenuated vaccine | Predominantly IgG1 | Lower than attenuated vaccine | Lower than attenuated vaccine (pre-challenge) | |
| This compound Emulsion (MF59-like) | Inactivated Delta SARS-CoV-2 | Higher than no adjuvant | Similar to no adjuvant | Similar to no adjuvant | Higher than no adjuvant | |
| Alum | HA-NP | Higher than no adjuvant | - | - | Higher than no adjuvant | |
| Alum | Inactivated YF 17DD | Higher than attenuated vaccine | Predominantly IgG1 | Lower than attenuated vaccine | Lower than attenuated vaccine (pre-challenge) | |
| Alum | Inactivated Delta SARS-CoV-2 | Highest among all groups | Highest proportion of IgG1 | - | Highest among all groups | |
| CpG | Inactivated Delta SARS-CoV-2 | Higher than no adjuvant | - | - | Higher than no adjuvant | |
| No Adjuvant | HA-NP | Baseline | - | - | Baseline |
Table 1: Comparative Antibody Responses Induced by Different Adjuvants.
Cellular Immunity: T-Cell Responses
A significant advantage of this compound-based adjuvants is their ability to induce potent antigen-specific CD4+ and CD8+ T-cell responses. Studies have shown that this compound adjuvants like AddaVax lead to a significantly higher number of IFN-γ-producing CD4+ T cells (Th1 cells) and a more robust CD8+ T-cell response compared to alum. This is crucial for vaccines targeting intracellular pathogens where cytotoxic T-lymphocyte (CTL) activity is essential for clearing infected cells.
| Adjuvant | Antigen | CD4+ T-Cell Response (IFN-γ+) | CD8+ T-Cell Response (IFN-γ+) | CD8+ T-Cell Response (Granzyme B+) | Reference |
| This compound Emulsion (AddaVax) | Ovalbumin | Increased | Significantly higher than alum | Enhanced expression | |
| This compound Emulsion (MF59) | Ovalbumin | - | Higher than alum | - | |
| Alum | Ovalbumin | Lower than AddaVax | Baseline | - | |
| CpG | Inactivated Delta SARS-CoV-2 | Increased | Increased (significantly) | - |
Table 2: Comparative T-Cell Responses Induced by Different Adjuvants.
Innate Immunity and Cytokine Profile
The immunomodulatory effects of this compound-based adjuvants are initiated by a rapid and localized innate immune response at the injection site. This involves the recruitment of immune cells and the release of a broad range of pro-inflammatory cytokines and chemokines. Compared to alum, this compound adjuvants like AddaVax induce significantly higher levels of cytokines such as IL-6, IL-12, and TNF. This inflammatory microenvironment is crucial for the subsequent activation and shaping of the adaptive immune response.
| Adjuvant | IL-1β | IL-6 | IL-12 | TNF | Reference |
| This compound Emulsion (AddaVax) | Elevated | Particularly elevated | Particularly elevated | Particularly elevated | |
| Alum | Lower than AddaVax | Lower than AddaVax | Lower than AddaVax | Lower than AddaVax |
Table 3: Comparative Cytokine Release Profile.
Experimental Protocols
Detailed methodologies for the key assays used to assess the immunogenicity of this compound-adjuvanted vaccines are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
Objective: To quantify antigen-specific antibody concentrations in serum.
Methodology:
-
Coating: 96-well microplates are coated with the specific antigen (e.g., recombinant protein) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. Plates are then incubated for 2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color change is observed.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined by identifying the highest dilution that gives a signal significantly above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response
Objective: To quantify the frequency of antigen-specific cytokine-secreting T-cells at the single-cell level.
Methodology:
-
Plate Coating: ELISpot plates with a PVDF membrane are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed with sterile PBS and then blocked with a blocking buffer (e.g., RPMI 1640 with 10% FBS) for at least 1 hour at 37°C.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) are added to the wells in the presence of the specific antigen (e.g., a peptide pool). A positive control (e.g., PHA or anti-CD3) and a negative control (medium alone) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing and Detection Antibody: Cells are washed away, and a biotinylated detection antibody specific for the cytokine is added to each well. Plates are incubated for 2 hours at room temperature.
-
Washing and Enzyme Conjugate: Plates are washed, and an enzyme-conjugate (e.g., streptavidin-HRP) is added. Incubation proceeds for 1 hour at room temperature.
-
Washing and Substrate Addition: Plates are washed, and a substrate solution (e.g., AEC) is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Spot Development and Stopping: The plate is monitored for spot development and the reaction is stopped by washing with distilled water.
-
Data Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To identify and quantify cytokine-producing T-cell subsets.
Methodology:
-
Cell Stimulation: Splenocytes or PBMCs are stimulated in vitro with the specific antigen for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow cytokines to accumulate intracellularly.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.
-
Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., saponin-based buffer) to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Washing: Cells are washed to remove unbound antibodies.
-
Data Acquisition: Samples are acquired on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify the percentage of different T-cell subsets that are producing specific cytokines.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing Vaccine Immunogenicity
The following diagram illustrates a typical preclinical workflow for evaluating the immunogenicity of a vaccine candidate.
Caption: A typical preclinical workflow for assessing vaccine immunogenicity.
Signaling Pathways Activated by this compound-Based Adjuvants
This compound-based adjuvants activate the innate immune system through a multi-faceted mechanism that involves the release of damage-associated molecular patterns (DAMPs) and the activation of specific signaling pathways. This ultimately leads to the recruitment and activation of antigen-presenting cells (APCs) and the initiation of a robust adaptive immune response.
Caption: Key signaling pathways activated by this compound-based adjuvants.
References
- 1. This compound emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 3. This compound-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Primary Immune Response by Different Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Squalene: A Comparative Guide to its Protective Effects Against Oxidative Stress in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of squalene's efficacy in protecting various cell models from oxidative stress. The data presented herein is compiled from multiple studies to offer a comprehensive overview of its antioxidant capabilities, supported by experimental evidence.
Comparative Analysis of this compound's Protective Effects
This compound has demonstrated significant protective effects against oxidative stress in a variety of cell models. Its mechanism of action involves reducing reactive oxygen species (ROS), modulating antioxidant enzyme activity, and influencing key signaling pathways. Below is a summary of its performance in different experimental setups.
| Cell Model | Oxidative Stress Inducer | This compound/Squalane Concentration | Key Findings |
| Human Mammary Epithelial Cells (MCF10A) | Hydrogen Peroxide (H₂O₂) | Not specified | Decreased intracellular ROS levels, prevented H₂O₂-induced oxidative injury, and protected against oxidative DNA damage.[1][2] |
| Mouse Hepatocytes (AML12) | Hydrogen Peroxide (H₂O₂) | 30 µM | Reduced ROS levels and increased cell viability in the presence of H₂O₂.[3][4][5] Prevented the H₂O₂-induced downregulation of Gpx4 mRNA. |
| Human Dermal Fibroblasts (HDFs) | UVA Radiation (10 J/cm²) | 0.005% - 0.015% | Dose-dependently reduced UVA-induced ROS formation and restored reduced thiol levels. Increased cell viability after UVA exposure. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited studies.
Cell Culture and Treatment
-
MCF10A Cells: Human mammary epithelial cells were cultured under standard conditions. For oxidative stress induction, cells were treated with hydrogen peroxide (H₂O₂). This compound was added to the culture medium at various concentrations prior to or concurrently with the H₂O₂ treatment.
-
AML12 Cells: Alpha mouse liver 12 cells were maintained in a complete medium. To induce oxidative stress, cells were exposed to H₂O₂. In these experiments, this compound, often encapsulated in nanoparticles to enhance bioavailability, was introduced to the cell culture for a specified period before H₂O₂ treatment.
-
Human Dermal Fibroblasts (HDFs): Primary human dermal fibroblasts were cultured and treated with varying concentrations of squalane, a saturated and more stable form of this compound. Oxidative stress was induced by exposing the cells to a specific dose of UVA radiation.
Measurement of Reactive Oxygen Species (ROS)
The intracellular generation of ROS was quantified using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
-
Cell Preparation: Cells were seeded in 96-well plates and allowed to adhere.
-
This compound/Squalane Treatment: Cells were pre-incubated with this compound or squalane for a designated time.
-
Oxidative Stress Induction: The respective oxidative stressor (H₂O₂ or UVA radiation) was applied.
-
DCFH-DA Staining: After treatment, the cells were washed with phosphate-buffered saline (PBS) and then incubated with DCFH-DA solution (typically 10-25 µM) in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), was measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were plated in 96-well plates and cultured overnight.
-
Treatment: Cells were treated with this compound/squalane and the oxidative stressor.
-
MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates were incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of around 570 nm using a microplate reader.
Western Blot Analysis
The expression and phosphorylation of proteins in key signaling pathways were determined by Western blotting.
-
Protein Extraction: Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The protective effects of this compound are mediated through the modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. This compound protects against oxidative DNA damage in MCF10A human mammary epithelial cells but not in MCF7 and MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Loaded Nanoparticles Effectively Protect Hepatic AML12 Cell Lines against Oxidative and Endoplasmic Reticulum Stress in a TXNDC5-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Squalene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of squalene are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, and gloves tested to a relevant standard (e.g., Europe EN 374, US F739)[1].
-
Ventilation: Use this compound in a well-ventilated area to avoid the inhalation of vapors[1][2].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[2][3]. In case of contact, rinse the affected area thoroughly with water.
-
Ignition Sources: Keep this compound away from heat, sparks, and open flames as it is combustible. All potential ignition sources should be removed when handling spills.
-
Food and Drink: Do not eat, drink, or smoke in areas where this compound is handled or stored.
This compound Disposal Procedures
All waste, including this compound and materials contaminated with it, must be managed in accordance with local, state, and federal regulations. Under no circumstances should this compound be discharged into sewers or waterways.
Step 1: Waste Identification and Segregation
-
Properly label all containers holding this compound waste with their contents.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 2: Small Quantity Disposal (e.g., from experimental residues)
-
Collection: Collect waste this compound in a designated, leak-proof, and properly labeled container.
-
Consult Waste Management: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority for guidance on disposal. They will provide specific instructions based on your location's regulations.
-
Licensed Disposal: Offer surplus and non-recyclable this compound solutions to a licensed disposal company.
Step 3: Large Quantity or Bulk Disposal
-
Recycling: Whenever possible, explore options for recycling this compound. Consult the manufacturer or a specialized recycling facility for potential recycling options.
-
Incineration or Landfill: If recycling is not feasible, the waste must be disposed of through an approved waste disposal facility. This may involve incineration at an approved site or burial in an authorized landfill. These processes should only be carried out by licensed professionals.
Spill Management and Disposal
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
For Minor Spills:
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
For Major Spills:
-
Evacuate: Clear the area of all personnel and move upwind to avoid inhaling fumes.
-
Alert Authorities: Notify your institution's emergency responders and provide them with the location and nature of the hazard.
-
Professional Cleanup: Major spills should be handled by trained personnel equipped with appropriate protective gear, including breathing apparatus.
Contaminated Materials Disposal
-
PPE and Labware: Dispose of contaminated gloves, absorbent pads, and other disposable materials in accordance with applicable laws and good laboratory practices. These items should be placed in a designated hazardous waste container.
-
Containers: Empty this compound containers may retain product residues and should be treated as hazardous waste. They can be triple-rinsed (or the equivalent), and the rinsate collected as hazardous waste. The cleaned container can then be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill as advised by waste management authorities.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Squalene
For researchers, scientists, and professionals in drug development, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Squalene, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.
Core Safety and Handling at a Glance
This compound, a natural organic compound, is a key intermediate in the synthesis of cholesterol. While it is a valuable component in various research and development applications, it is critical to handle it with appropriate safety measures. The primary hazard associated with this compound is its aspiration toxicity, meaning it can be fatal if swallowed and enters the airways.[1][2] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE) and First Aid
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended equipment and essential first aid procedures.
| Protection Type | Recommended Equipment | First Aid Measures |
| Eye Protection | Safety glasses with side shields or chemical goggles should be worn at all times.[3][4] | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, butyl rubber) are mandatory. Always inspect gloves for integrity before use and replace if contaminated. | For skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Body Protection | A lab coat, apron, or overalls should be worn to prevent skin contact. For larger quantities or in case of a spill, a P.V.C. apron and safety footwear are recommended. | In case of accidental ingestion, DO NOT induce vomiting due to the severe aspiration hazard. Immediately call a poison control center or doctor. |
| Respiratory Protection | Work should be conducted in a well-ventilated area. For major spills or when ventilation is inadequate, a NIOSH-certified respirator with an appropriate filter (e.g., Type A-P) is necessary. | If vapors are inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. In case of respiratory distress, seek immediate medical attention. |
Experimental Protocol: Step-by-Step Handling of this compound
To ensure safe and efficient use of this compound in a laboratory setting, the following step-by-step protocol should be followed:
1. Preparation and Risk Assessment:
- Before starting any work, review the Safety Data Sheet (SDS) for this compound.
- Ensure the work area is clean, well-ventilated, and free of ignition sources.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest eye wash station and safety shower.
2. Handling and Use:
- Don the appropriate PPE as outlined in the table above.
- Dispense this compound carefully, avoiding splashes and the generation of aerosols.
- Keep containers of this compound tightly closed when not in use.
- Avoid all personal contact, including inhalation of vapors.
- It is strictly prohibited to eat, drink, or smoke in the work area.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area.
- The recommended storage temperature is between 2-8 °C.
- Keep it away from incompatible materials such as strong oxidizing agents.
- Ensure storage containers are properly labeled and sealed.
4. Spill Management:
- Minor Spills:
- Remove all ignition sources.
- Contain the spill using an inert absorbent material like sand, earth, or vermiculite.
- Collect the absorbed material into a labeled container for proper waste disposal.
- Clean the spill area thoroughly.
- Major Spills:
- Evacuate the area and alert emergency responders.
- Wear a self-contained breathing apparatus and full protective clothing.
- Prevent the spill from entering drains or waterways.
5. Disposal:
- All this compound waste, including contaminated materials, must be disposed of as hazardous waste.
- Dispose of the contents and container at an approved waste disposal facility.
- Do not discharge into sewer systems or contaminate water sources.
Visualizing the this compound Handling Workflow
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
